Ethyl 2-bromotetradecanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19-4-2/h15H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZIRFEGUUJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884780 | |
| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14980-92-8 | |
| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14980-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014980928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-bromotetradecanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromotetradecanoate | |
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Foundational & Exploratory
Core Compound Identity and Physicochemical Profile
An In-Depth Technical Guide to the Physical Properties of Ethyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 14980-92-8). As a key intermediate in pharmaceutical synthesis and a valuable building block in drug discovery, a thorough understanding of its characteristics is essential for its effective application.[1][2] This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and safe handling, grounded in established scientific principles.
This compound, also known as Ethyl 2-bromomyristate, is a fatty acid ester characterized by a 14-carbon chain (tetradecanoate) with a bromine atom at the alpha (C-2) position.[3][4] This structure imparts a combination of lipophilicity from the long alkyl chain and reactivity from the alpha-bromo ester functional group, making it a versatile reagent in organic synthesis.
Key Physical Properties
The physical properties of a compound are critical for predicting its behavior in various experimental conditions, from reaction setups to purification and storage. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 14980-92-8 | [1][3][4] |
| Molecular Formula | C₁₆H₃₁BrO₂ | [1][3][4] |
| Molecular Weight | 335.32 g/mol | [1][3][4] |
| Boiling Point | 128-133 °C at 0.1 mm Hg | [3] |
| Density | 1.062 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.459 | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Solubility | Insoluble in water; Soluble in alcohol, ether.[5] | |
| logP (Octanol/Water) | 5.624 (Calculated) | [1][4] |
The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. Its density, being greater than water, and its high calculated logP value underscore its non-polar, lipophilic nature, guiding the choice of solvents for reactions and chromatography.[3][4]
Spectroscopic Characterization: The Compound's Fingerprint
Structural elucidation and purity confirmation rely on spectroscopic analysis. While a dedicated spectrum for this specific compound is not publicly indexed, its structure allows for a reliable prediction of its spectral features based on well-established principles of NMR, IR, and Mass Spectrometry.[6][7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: a triplet around 1.3 ppm for the terminal methyl protons of the ethyl group, a quartet around 4.2 ppm for the methylene protons of the ethyl group adjacent to the oxygen, a triplet around 4.2-4.4 ppm for the alpha-proton on the carbon bearing the bromine, and a complex multiplet for the long alkyl chain protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the carbon backbone. Noteworthy peaks would appear around 168-172 ppm for the carbonyl carbon of the ester, around 62 ppm for the methylene carbon of the ethyl ester, a peak for the alpha-carbon (C-Br) around 45-55 ppm, and a series of peaks between 14-35 ppm for the carbons of the long alkyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum is primarily used to identify functional groups. The most prominent and diagnostic peak for this compound would be a strong C=O (carbonyl) stretching band around 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and a C-O stretching band in the 1150-1250 cm⁻¹ region.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]+ would be observed at m/z 334 and 336 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragments would result from the loss of the ethoxy group (-OC₂H₅) or cleavage of the alkyl chain.
Synthesis and Characterization Workflow
The synthesis and subsequent confirmation of physical properties for a compound like this compound follow a logical and self-validating workflow. This ensures that the material being studied is indeed the correct substance and of high purity.
Caption: Workflow from synthesis to final characterization.
General Synthesis Protocol
A common and robust method for preparing α-bromo esters is a two-step process involving the bromination of the parent carboxylic acid followed by esterification.[9]
Step 1: Synthesis of 2-Bromotetradecanoic Acid
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reagents: Charge the flask with tetradecanoic acid. Add a catalytic amount of red phosphorus or PBr₃.
-
Reaction: Slowly add bromine (Br₂) to the mixture. Heat the reaction mixture to initiate the reaction, which is typically exothermic. Maintain reflux until the red color of bromine dissipates.
-
Workup: Cool the mixture and slowly quench with water to hydrolyze the acyl bromide intermediate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-bromotetradecanoic acid.
Step 2: Esterification to this compound
-
Setup: Combine the crude 2-bromotetradecanoic acid, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Workup: After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the ethyl ester into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it, and concentrate it under reduced pressure. The final product is purified by vacuum distillation, collecting the fraction at 128-133 °C / 0.1 mm Hg.[3] Purity should be confirmed by GC-MS and NMR.
Protocol for Refractive Index Measurement
The refractive index is a fundamental physical property that is highly sensitive to purity.
-
Instrument: Use a calibrated Abbe refractometer.
-
Temperature Control: Ensure the refractometer prisms are equilibrated to 20.0 ± 0.1 °C using a circulating water bath.
-
Sample Application: Place 1-2 drops of the purified this compound onto the lower prism.
-
Measurement: Close the prisms, and adjust the light source and optics until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the scale. The expected value is approximately 1.459.[3]
Safety, Handling, and Disposal
Proper handling is paramount due to the compound's irritant properties.[3] The following workflow should be adopted.
Caption: Safe handling workflow for this compound.
-
Hazard Identification: this compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11] A face shield is recommended when handling larger quantities.[11]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Disposal: Dispose of waste in a designated container for halogenated organic waste, following all local and institutional regulations.[10][12] Do not allow the product to enter drains.[11]
Applications in Drug Development
As a bifunctional molecule, this compound serves as a valuable pharmaceutical intermediate.[2]
-
Alkylation Agent: The reactive C-Br bond allows it to act as an alkylating agent, enabling the introduction of a 14-carbon lipophilic tail onto various nucleophilic substrates (e.g., amines, thiols, phenols). This is a common strategy in medicinal chemistry to increase the lipophilicity of a drug candidate, potentially enhancing its membrane permeability and modifying its pharmacokinetic profile.
-
Building Block: It is used as a starting material or building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] Its ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further synthetic handles for molecular elaboration.
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An In-Depth Technical Guide to Ethyl 2-bromotetradecanoate (CAS: 14980-92-8) for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of Ethyl 2-bromotetradecanoate, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical identity, synthesis protocols with mechanistic rationale, spectroscopic signature, and strategic applications, particularly in the realm of drug discovery.
Section 1: Core Chemical Identity and Physicochemical Profile
This compound, also known as ethyl α-bromomyristate, is a long-chain fatty acid ester functionalized with a bromine atom at the alpha position.[1][2] This specific structural arrangement makes it a valuable reagent for introducing a C14 lipid tail onto various molecular scaffolds through nucleophilic substitution reactions. Its identity is defined by a unique set of identifiers and properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 14980-92-8 | [1][3][4] |
| Molecular Formula | C₁₆H₃₁BrO₂ | [3][5] |
| Molecular Weight | 335.32 g/mol | [3][4][6] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | Ethyl α-bromomyristate, 2-Bromotetradecanoic acid ethyl ester | [1][6][7] |
| SMILES | CCCCCCCCCCCCC(Br)C(=O)OCC | [3][4][5] |
| InChIKey | JQQZIRFEGUUJBP-UHFFFAOYSA-N |[1][4][5] |
The physicochemical properties of this compound dictate its behavior in solvent systems and reaction conditions, which is critical for experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 128-133 °C @ 0.1 mm Hg | [6] |
| Density | 1.062 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.459 | [6] |
| LogP (Octanol/Water) | 5.624 | [1][3] |
| Flash Point | >110 °C (>230 °F) |[6] |
Section 2: Synthesis and Mechanistic Rationale
The most established and logical pathway for synthesizing this compound is a two-step process: (1) alpha-bromination of the parent carboxylic acid, tetradecanoic acid (myristic acid), via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by (2) Fischer esterification with ethanol.
Causality of Experimental Choice: The HVZ reaction is specifically chosen for its high regioselectivity in brominating the α-carbon of carboxylic acids. The reaction proceeds through an acyl halide intermediate, which readily enolizes, allowing for selective electrophilic attack by bromine at the alpha position. Subsequent Fischer esterification is a reliable and straightforward method for converting the resulting α-bromo acid into its corresponding ethyl ester using an acid catalyst.
Detailed Experimental Protocol:
Part A: Synthesis of 2-Bromotetradecanoic Acid (HVZ Reaction)
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap (for HBr gas), add tetradecanoic acid (1 equivalent) and a catalytic amount of red phosphorus or PBr₃ (0.1 equivalents).
-
Bromination: Heat the mixture to 60-70 °C. Slowly add bromine (1.1 equivalents) from the dropping funnel. The reaction is exothermic and will evolve HBr gas.
-
Reaction Completion: After the addition is complete, maintain the temperature for 4-6 hours until the red-brown color of bromine disappears.
-
Isolation: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromotetradecanoic acid.
Part B: Synthesis of this compound (Esterification)
-
Setup: To the crude 2-bromotetradecanoic acid (1 equivalent) in a round-bottom flask, add an excess of absolute ethanol (5-10 equivalents).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the carboxylic acid weight).
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Purification: Extract the ethyl ester with an organic solvent. Wash the organic phase, dry it, and remove the solvent. The final product can be purified by vacuum distillation to yield pure this compound.[6]
Section 3: Spectroscopic Profile for Structural Verification
Confirming the structure and purity of the synthesized product is paramount. The following table outlines the predicted spectroscopic data based on the known structure of this compound.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals & Rationale |
|---|---|
| ¹H NMR | ~4.2 ppm (quartet, 2H): -O-CH₂-CH₃ protons, split by the adjacent methyl group.~4.1 ppm (triplet, 1H): α-proton (-CH(Br)-), deshielded by both bromine and the carbonyl group, split by the adjacent CH₂ group.~1.3 ppm (triplet, 3H): -O-CH₂-CH₃ protons.~1.2-1.4 ppm (broad multiplet, ~22H): Methylene protons of the long alkyl chain.~0.9 ppm (triplet, 3H): Terminal methyl protons of the C14 chain. |
| ¹³C NMR | ~170 ppm: Carbonyl carbon (C=O) of the ester.~62 ppm: Methylene carbon of the ethyl group (-O-CH₂-).~45 ppm: α-carbon (-CH(Br)-), significantly shifted downfield by the electronegative bromine.~22-35 ppm: Carbons of the long alkyl chain.~14 ppm: Methyl carbons of the ethyl group and the terminal methyl of the C14 chain. |
| IR Spectroscopy | ~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester functional group.~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl groups.~1150-1250 cm⁻¹ (strong): C-O stretching of the ester.~650 cm⁻¹: C-Br stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 334 and 336, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive indicator of a monobrominated compound.Key Fragments: Loss of ethoxy radical (-•OCH₂CH₃) at m/z 291/293; loss of bromine radical (-•Br) at m/z 255; McLafferty rearrangement products. |
Section 4: Applications in Research and Drug Development
This compound serves as a specialized building block in organic synthesis, primarily functioning as an alkylating agent.[8] Its bifunctional nature—a reactive α-bromo site and a long lipophilic tail—makes it particularly useful in drug development programs targeting lipid metabolism and membrane-associated proteins.
Core Applications:
-
Synthesis of Lipid-Modifying Agents: The C14 myristoyl chain is a common motif in biological lipids. This reagent can be used to synthesize analogs of natural lipids or novel small molecules designed to interact with enzymes involved in lipid processing. For instance, similar bromo-ester intermediates are crucial in the synthesis of modern lipid-lowering drugs.[9]
-
Pro-drug Development: The ester can be attached to a parent drug molecule to enhance its lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug.
-
Development of Chemical Probes: By attaching this lipophilic tail to fluorescent dyes or affinity labels, researchers can create chemical probes to study protein-lipid interactions or to visualize lipid trafficking within cells.
Section 5: Safety, Handling, and Storage
As an α-bromo ester, this compound is classified as an irritant and requires careful handling to avoid exposure.[6]
Standard Laboratory Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10]
-
Inhalation: Move the person to fresh air.[10]
-
In all cases of exposure, seek immediate medical attention.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible substances.[11]
Conclusion
This compound is a high-value intermediate whose utility is rooted in its well-defined chemical structure. Its capacity to act as a carrier for a C14 lipid chain makes it an indispensable tool for scientists and researchers in drug discovery, particularly for developing next-generation therapeutics targeting lipid-related pathways. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe application in the laboratory.
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An In-depth Technical Guide to the Solubility of Ethyl 2-bromotetradecanoate in Organic Solvents
Introduction
Ethyl 2-bromotetradecanoate, a halogenated fatty acid ester, is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and specialty chemical industries.[1][2] Its utility in drug development and as a building block for complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering a blend of theoretical principles, qualitative solubility profiles, and detailed experimental protocols for quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Properties of this compound
A foundational understanding of the molecular properties of this compound is essential for predicting its solubility. Key physicochemical parameters are summarized below.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₆H₃₁BrO₂ | [1][3][4][5] | |
| Molecular Weight | 335.32 | g/mol | [1][3][4] |
| Boiling Point | 128-133 @ 0.1 mm Hg | °C | [1] |
| Density | 1.062 @ 25 °C | g/mL | [1] |
| Refractive Index | n20/D 1.459 | [1] | |
| logP (Octanol/Water Partition Coefficient) | 5.624 | [3][4] | |
| Water Solubility (log₁₀WS) | -5.93 | mol/L | [3] |
The high logP value and extremely low water solubility highlight the lipophilic and non-polar nature of the molecule, dominated by its long C14 alkyl chain.[3][4] The presence of the ester and bromo functionalities introduces some polarity, but the overall character remains hydrophobic.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:
-
Van der Waals Forces: The long alkyl chain leads to significant London dispersion forces, favoring solubility in non-polar solvents that also exhibit these forces (e.g., alkanes, toluene).
-
Dipole-Dipole Interactions: The ester and carbon-bromine bonds introduce polar moments in the molecule, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Hydrogen Bonding: this compound has hydrogen bond acceptors (the oxygen atoms of the ester group) but no donors.[4] Therefore, it will not readily dissolve in protic solvents like water or ethanol through hydrogen bonding, although some miscibility with alcohols can be expected due to other interactions.[7]
Factors such as temperature and pressure also influence solubility. For most solids dissolving in liquids, solubility increases with temperature.[8][9][10][11] Pressure has a negligible effect on the solubility of liquids and solids in liquid solvents.[9][10][11]
Qualitative Solubility Profile
While extensive quantitative data for this compound is not widely published, a qualitative assessment can be made based on its structure and the solubility of analogous compounds like other long-chain esters.[7][12]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | Dominated by Van der Waals forces, matching the long alkyl chain of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions with the ester and bromo groups facilitate dissolution. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Some interaction is possible, but the non-polar chain limits miscibility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The molecule is predominantly non-polar and cannot overcome the strong hydrogen bonding network of water.[3] |
This predicted profile suggests that for applications requiring high concentrations of this compound, non-polar or moderately polar aprotic solvents are the most suitable choices.
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, direct experimental measurement is necessary. The following are robust, validated methods for this purpose.
Isothermal Saturation Method
This gravimetric method is a reliable standard for determining the equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer in a temperature-controlled chamber is ideal.
-
Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear, saturated supernatant. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., an evaporating dish). Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that avoids degradation of the solute.
-
Quantification: Once the solvent is fully evaporated and the container has returned to room temperature in a desiccator, weigh the container with the dried residue.
-
Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken, typically expressed in g/L or mg/mL.
Caption: High-Throughput Solubility Screening Workflow.
Practical Implications for Researchers
-
Reaction Solvent Selection: For homogeneous reactions involving this compound, solvents like toluene, diethyl ether, or ethyl acetate are excellent starting points. The choice will also depend on the polarity of other reactants and the reaction temperature.
-
Purification: The high solubility in non-polar solvents and low solubility in highly polar ones can be exploited during purification. For instance, after a reaction in toluene, the product could be precipitated by adding a polar anti-solvent like methanol or isolated via liquid-liquid extraction.
-
Formulation Development: In drug development, if this compound is part of a formulation, its lipophilic nature suggests it will be more compatible with lipid-based delivery systems. Its poor aqueous solubility is a critical factor to consider.
Conclusion
This compound is a lipophilic molecule with high solubility in non-polar and polar aprotic organic solvents, and limited solubility in polar protic solvents. While comprehensive quantitative data remains sparse in public literature, the principles of chemical interactions and the provided experimental protocols empower researchers to determine its solubility in their specific systems of interest. A thorough understanding of these solubility characteristics is crucial for the effective use of this compound in synthesis, purification, and formulation.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 14980-92-8). Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-bromotetradecanoate (also known as Ethyl α-bromomyristate), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document leverages predictive models and data from closely related analogs to offer a comprehensive characterization. This approach provides a robust framework for researchers to identify and characterize this molecule.
This compound, with the chemical formula C₁₆H₃₁BrO₂, is a fatty acid ester containing a bromine atom at the alpha position relative to the carbonyl group.[1][2][3] This structure makes it a versatile building block, particularly in the synthesis of more complex molecules where the bromine can be substituted or eliminated. Accurate spectroscopic identification is crucial for ensuring reaction success and purity of subsequent products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are detailed below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| CH₃ (of ethyl group) | ~1.3 | Triplet | 3H | Shielded methyl group coupled to the -OCH₂- protons. |
| -(CH₂)₁₀- | ~1.2-1.4 | Multiplet | 20H | Overlapping signals of the long aliphatic chain, shielded from electronegative atoms. |
| -CH₂- (β to Br) | ~1.9-2.1 | Multiplet | 2H | Slightly deshielded due to proximity to the bromine and carbonyl group. |
| -OCH₂- (of ethyl group) | ~4.2 | Quartet | 2H | Deshielded by the adjacent oxygen atom and coupled to the ethyl's CH₃ group. |
| -CH(Br)- | ~4.3 | Triplet | 1H | Significantly deshielded by the electronegative bromine atom and the carbonyl group. |
Causality in Proton Chemical Shifts: The chemical shifts are primarily influenced by the electronegativity of neighboring atoms. The proton on the carbon bearing the bromine (-CH(Br)-) is the most deshielded (downfield) due to the strong electron-withdrawing effect of both the bromine and the carbonyl group. The methylene protons of the ethyl ester (-OCH₂-) are also deshielded by the adjacent oxygen. The long alkyl chain protons are in a non-polar environment and thus appear in the more shielded (upfield) region of the spectrum.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| CH₃ (of ethyl group) | ~14 | Typical chemical shift for a terminal methyl group in an ethyl ester. |
| -(CH₂)₁₀- | ~22-32 | Overlapping signals for the carbons of the long aliphatic chain. |
| -CH₂- (β to Br) | ~34 | Slightly deshielded carbon adjacent to the carbon with the bromine. |
| -CH(Br)- | ~45 | Carbon directly attached to the electronegative bromine atom. |
| -OCH₂- (of ethyl group) | ~62 | Carbon of the ethyl group attached to the ester oxygen. |
| C=O (Ester carbonyl) | ~170 | Typical chemical shift for an ester carbonyl carbon. |
Expert Insights on Carbon Spectra: The carbon spectrum is often broader in terms of chemical shift range compared to the proton spectrum. The carbonyl carbon (C=O) is the most deshielded due to the double bond to an electronegative oxygen atom. The carbon attached to the bromine is also significantly deshielded. The long saturated alkyl chain carbons typically appear in the 22-32 ppm range.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is essential.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain a sharp and symmetrical TMS peak.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the carbonyl carbon which can have a long relaxation time.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorptions
The key functional groups in this compound will give rise to characteristic absorption bands.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (alkane) | 2850-2960 | Strong | Stretching |
| C=O (ester) | ~1740 | Strong | Stretching |
| C-O (ester) | 1150-1250 | Strong | Stretching |
| C-Br | 500-600 | Medium-Strong | Stretching |
Interpretation of the IR Spectrum: The most prominent peak in the IR spectrum will be the strong absorption around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group. The C-H stretching vibrations of the long alkyl chain will appear as strong, sharp peaks just below 3000 cm⁻¹. The C-O single bond stretch of the ester will also be a strong and characteristic peak. The C-Br stretch appears in the fingerprint region and can be harder to definitively assign.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first and then the sample spectrum. The instrument software will automatically subtract the background.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
For this compound (Molecular Weight: 335.32 g/mol ), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.[2][3]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Rationale for Fragmentation |
| 334/336 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |
| 289/291 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 255 | [M - Br]⁺ | Loss of the bromine radical. |
| 73 | [COOCH₂CH₃]⁺ | Fragment corresponding to the ethyl ester group. |
Understanding Fragmentation Patterns: The presence of bromine is readily identified by the M and M+2 peaks of roughly equal intensity.[4] Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway for esters, leading to the loss of the ethoxy group. The loss of the bromine atom is also a likely fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS and will produce a rich fragmentation pattern. For LC-MS, Electrospray Ionization (ESI) is often used, which is a softer ionization technique and may show a more prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizing the Workflow
The following diagrams illustrate the general workflows for each spectroscopic technique.
Caption: General workflow for IR analysis.
Caption: General workflow for MS analysis.
Conclusion
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Understanding the Reactivity of Alpha-Bromo Fatty Acid Esters: A Synthetic Chemist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Alpha-Bromo Ester as a Keystone Synthetic Intermediate
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the pursuit of versatile and reactive intermediates is paramount. Among these, alpha-bromo fatty acid esters stand out as powerful building blocks. Their unique electronic architecture—an electrophilic alpha-carbon activated by both a good leaving group (bromide) and an electron-withdrawing ester moiety—renders them highly susceptible to a range of synthetically valuable transformations.
This guide provides an in-depth exploration of the core reactivity of these esters. We will move beyond simple reaction schemes to dissect the underlying principles that govern their behavior. For the drug development professional, understanding these nuances is critical, as these molecules serve as key precursors for synthesizing complex APIs, including alpha-amino acids, β-hydroxy esters, and β-ketoesters, which are foundational motifs in numerous therapeutic agents.[1][2]
Synthesis and Structural Fundamentals
The journey into the reactivity of α-bromo fatty acid esters begins with their preparation. A robust and common method is a two-step sequence commencing with the Hell-Volhard-Zelinskii (HVZ) reaction .[3][4]
Synthesis via Hell-Volhard-Zelinskii Reaction and Subsequent Esterification
The HVZ reaction facilitates the selective bromination of a carboxylic acid at the alpha-position.[4] The reaction is not directly applicable to esters, making the carboxylic acid the necessary starting point.[5][6]
-
Step 1: α-Bromination of the Fatty Acid: The carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[3] The crucial role of PBr₃ is to convert the carboxylic acid into an acyl bromide in situ. This acyl bromide intermediate readily enolizes, which is a step that is unfavorable for the parent carboxylic acid.[3][4] The resulting enol is nucleophilic and attacks Br₂, leading to the formation of the α-bromo acyl bromide.
-
Step 2: Esterification: The crude α-bromo acyl bromide is then quenched with an alcohol (e.g., ethanol, methanol) to yield the final α-bromo fatty acid ester. Alternatively, the purified α-bromo fatty acid can be isolated and then esterified under standard conditions.
Below is a workflow diagram illustrating this primary synthetic route.
Caption: Synthetic workflow for α-bromo fatty acid esters via HVZ reaction.
Core Reactivity: A Tale of Two Pathways
The reactivity of α-bromo fatty acid esters is dominated by two principal mechanistic pathways: nucleophilic substitution and the formation of organometallic intermediates. The chosen path is dictated by the reaction conditions, particularly the nature of the reagent employed.
The Enhanced Electrophilicity of the α-Carbon
The α-carbon in these esters is a potent electrophile. This is a direct consequence of two additive electronic effects:
-
Inductive Effect: The adjacent bromine atom and the carbonyl oxygen are highly electronegative, withdrawing electron density from the α-carbon.
-
Transition State Stabilization: In an Sₙ2 reaction, the incoming nucleophile's charge can be delocalized onto the adjacent carbonyl oxygen in the transition state. This stabilization significantly lowers the activation energy compared to a standard alkyl halide, making these substrates exceptionally reactive towards Sₙ2 displacement.[3][4]
Pathway A: Nucleophilic Substitution (Sₙ2)
With a wide array of nucleophiles, α-bromo esters undergo clean Sₙ2 reactions. This is a cornerstone of their utility, allowing for the direct introduction of diverse functional groups at the alpha position.
Caption: The Sₙ2 reaction pathway for α-bromo fatty acid esters.
This reactivity is fundamental to applications like the synthesis of amino acids, where ammonia or an ammonia equivalent serves as the nucleophile.[1][4]
Pathway B: Organometallic Intermediate Formation
When treated with certain metals, most notably zinc, the reaction pathway pivots dramatically. Instead of acting as an electrophile, the molecule is converted into a potent carbon nucleophile. This is the basis for the famed Reformatsky and Blaise reactions.
Zinc metal undergoes an oxidative insertion into the carbon-bromine bond, forming an organozinc reagent known as a Reformatsky enolate .[7][8] These enolates are significantly less reactive than their lithium or magnesium (Grignard) counterparts.[7][9] This tempered reactivity is crucial, as it prevents the nucleophile from undesirably attacking the ester group of another molecule, a common side reaction with more reactive organometallics.[7]
Key Transformations in Drug Synthesis
The true synthetic power of α-bromo fatty acid esters is realized in their application in classic named reactions that enable complex carbon-carbon bond formations.
The Reformatsky Reaction: Synthesis of β-Hydroxy Esters
Discovered by Sergey Reformatsky in 1887, this reaction condenses an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester.[10] These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Mechanism:
-
Enolate Formation: Zinc dust reacts with the α-bromo ester to form the organozinc enolate.[8]
-
Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.
-
C-C Bond Formation: A six-membered, chair-like transition state forms, leading to a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the aldehyde/ketone.[7][8]
-
Hydrolysis: An acidic workup protonates the oxygen and removes the zinc salts, yielding the final β-hydroxy ester.[7]
Caption: Mechanistic flow of the Reformatsky Reaction.
Experimental Protocol: A Representative Reformatsky Reaction
This protocol is adapted from established methodologies for the synthesis of a β-hydroxy ester.[8]
| Step | Procedure | Rationale / In-Text Annotation |
| 1 | Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), stir a suspension of zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene. Reflux for 5-10 minutes, then cool to room temperature. | Zinc is often coated with an inactive oxide layer. Iodine and heating activate the surface for the oxidative addition step. The inert atmosphere is critical to prevent quenching of the organometallic intermediate by moisture or oxygen. |
| 2 | Reagent Addition: To the activated zinc suspension, add the α-bromo ester (e.g., ethyl bromoacetate, 2.0 eq) via syringe. Then, add a solution of the ketone/aldehyde (1.0 eq) in anhydrous toluene dropwise. | Adding the bromo ester first allows for the initial formation of the Reformatsky enolate. Slow addition of the carbonyl component controls the exothermic reaction and minimizes side products. |
| 3 | Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes, monitoring by TLC. | Moderate heating is typically sufficient to drive the reaction to completion. |
| 4 | Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl or dilute HCl. Filter the suspension. | The aqueous quench protonates the intermediate and dissolves the zinc salts. |
| 5 | Extraction: Extract the filtrate with an organic solvent (e.g., MTBE or ethyl acetate). Combine the organic layers. | This step isolates the desired product from the aqueous phase. |
| 6 | Purification: Wash the combined organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography. | Standard purification steps to remove residual salts, water, and unreacted starting materials, yielding the pure β-hydroxy ester. |
The Blaise Reaction: Synthesis of β-Ketoesters
A close cousin to the Reformatsky reaction, the Blaise reaction utilizes a nitrile as the electrophile instead of an aldehyde or ketone.[11][12] This reaction is an excellent method for producing β-ketoesters, another highly valuable synthetic intermediate.
Mechanism: The mechanism is analogous to the Reformatsky reaction, involving the formation of a zinc enolate from the α-bromo ester.[11][13]
-
The nucleophilic zinc enolate attacks the electrophilic carbon of the nitrile.
-
This forms a metalloimine intermediate.[11]
-
Hydrolysis with aqueous acid (e.g., 1M HCl) converts the imine to a ketone, yielding the final β-ketoester.[14][15]
Interestingly, a basic workup can isolate a β-enamino ester, showcasing the reaction's versatility.[11][14]
Factors Influencing Reactivity: A Comparative Overview
The outcome of a reaction involving an α-bromo fatty acid ester is a delicate balance of several factors. A clear understanding of these variables allows the synthetic chemist to steer the reaction toward the desired product.
| Factor | Influence on Reactivity & Outcome | Causality / Field Insight |
| Reagent Type | Strong Nucleophile (e.g., N₃⁻, CN⁻): Favors Sₙ2 substitution.[16][17] Strong, Hindered Base (e.g., t-BuOK): Favors E2 elimination.[16] Reactive Metal (e.g., Zn): Promotes organometallic intermediate formation. | The fundamental chemical nature of the reagent dictates the initial interaction with the substrate. Zinc's ability to undergo oxidative addition is unique compared to typical bases or nucleophiles. |
| Substrate Structure | Steric Hindrance: Increased substitution on the fatty acid chain (β-position) or a bulky ester group can slow Sₙ2 reactions and may increase the proportion of elimination products.[18][19] | Sₙ2 reactions are highly sensitive to steric bulk around the reaction center. Hindrance makes it more difficult for the nucleophile to access the α-carbon, allowing the competing E2 pathway to become more prominent. |
| Solvent | Polar Aprotic (e.g., THF, Acetone): Generally favors Sₙ2 reactions.[18] Polar Protic (e.g., Ethanol): Can participate in solvolysis (Sₙ1-like) but can also solvate nucleophiles, potentially slowing Sₙ2 rates. | Polar aprotic solvents stabilize the charged transition state of an Sₙ2 reaction without overly solvating and deactivating the nucleophile. For Reformatsky/Blaise reactions, ethereal solvents like THF or benzene are used to stabilize the organozinc intermediate.[9][10] |
| Leaving Group | C-Br vs. C-Cl: The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group.[20] Therefore, α-bromo esters are generally more reactive than their α-chloro counterparts in both Sₙ2 and organometallic formation reactions. | The rate of bond cleavage is a key factor in the overall reaction rate. Weaker bonds break more easily, leading to faster reactions. |
Conclusion and Future Outlook
Alpha-bromo fatty acid esters are not merely simple alkyl halides; they are finely tuned synthetic intermediates whose reactivity is amplified and directed by the adjacent ester functionality. Their ability to act as potent electrophiles in Sₙ2 reactions and to be converted into robust carbon nucleophiles via organozinc intermediates provides chemists with a reliable and versatile toolkit. For professionals in drug discovery, mastering the reactivity of these building blocks is essential for the efficient and innovative synthesis of next-generation therapeutics. The continued development of stereoselective variants of the Reformatsky and Blaise reactions promises to further enhance the utility of these remarkable molecules, enabling the precise construction of complex chiral centers in future drug candidates.
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An In-depth Technical Guide on the Safety and Handling Precautions for Ethyl 2-bromotetradecanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromotetradecanoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a long aliphatic chain and a reactive alpha-bromo ester functional group, makes it a versatile building block. However, these same characteristics necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in its physicochemical properties and known reactivity. It offers field-proven insights and detailed methodologies to ensure the safe and effective use of this compound in a laboratory and drug development setting.
Understanding the Compound: Physicochemical Profile
A foundational element of safe chemical handling is a deep understanding of the substance's intrinsic properties. This compound is a combustible liquid with low water solubility. Its relatively high molecular weight and boiling point indicate that while it is not highly volatile at room temperature, aerosolization and vapor generation can occur, particularly with heating or agitation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H31BrO2 | [1][2] |
| Molecular Weight | 335.32 g/mol | [1][2][3] |
| CAS Number | 14980-92-8 | [1][3][4] |
| Boiling Point | 128-133 °C at 0.1 mm Hg | [4] |
| Density | 1.062 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.459 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Water Solubility | Insoluble | [5] |
| Appearance | Colorless to yellow liquid | [5] |
Causality Insight: The low water solubility and high octanol-water partition coefficient (LogP of 5.624) suggest that this compound is lipophilic.[1][3] This has implications for both its biological interactions and environmental fate, as it is not likely to be mobile in aqueous environments but may persist in fatty tissues.[5]
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented in publicly available literature, the known hazards of alpha-bromo esters and similar halogenated compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with its irritant and corrosive properties.
GHS Classification (Inferred from similar compounds):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[6][7]
Expertise & Experience: Alpha-bromo esters are known alkylating agents. This reactivity is the basis of their utility in synthesis but also the root of their primary health hazards. They can react with nucleophilic functional groups in biological macromolecules, such as proteins and DNA. This necessitates handling them with the assumption that they may be corrosive and potentially sensitizing.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety posture relies on a combination of engineering controls to minimize exposure and personal protective equipment as the final line of defense.
Primary Engineering Controls
All work with this compound should be conducted within a properly functioning certified laboratory chemical fume hood.[8] The fume hood provides critical protection against the inhalation of any vapors or aerosols that may be generated. For procedures with a higher risk of aerosolization (e.g., heating, sonicating, or vigorous mixing), additional containment measures such as a glove box may be warranted. A safety shower and eyewash station must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the lipophilic nature of the compound, it is crucial to select gloves with appropriate chemical resistance. Double-gloving is recommended for extended operations or when handling larger quantities. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a full-face shield should be worn in conjunction with safety goggles.[9][10]
-
Skin and Body Protection: A flame-retardant laboratory coat is essential. For larger-scale work or situations with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary. All personnel who may need to use a respirator must be medically cleared, fit-tested, and trained in its proper use.
Caption: Key storage requirements for this compound.
Emergency Procedures: Preparedness and Response
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9][11]* Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [6][11]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [11]
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
If safe to do so, remove ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Waste Management and Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., polyethylene). [8][12]* Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs. [13]* Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. [11]
Conclusion
This compound is a chemical that demands respect and careful handling. By understanding its physicochemical properties, recognizing the potential hazards associated with its reactive functional group, and rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers and scientists can safely harness its synthetic utility. A proactive safety culture, grounded in comprehensive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, is paramount to ensuring a safe and productive research environment.
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Navigating the Procurement and Application of Ethyl 2-bromotetradecanoate: A Technical Guide for Researchers
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and application of Ethyl 2-bromotetradecanoate (CAS No. 14980-92-8). As a key building block in organic synthesis, a comprehensive understanding of its properties and procurement is essential for the successful execution of research and development projects.
Commercial Availability and Trusted Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various purities, with ≥98% being common for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity specifications, availability of analytical data (e.g., Certificate of Analysis), and packaging options to ensure the integrity of the material for your specific application.
Below is a table of reputable suppliers offering this compound:
| Supplier | Location | Typical Purity | Notes |
| ChemScene | USA | ≥98% | Offers custom synthesis and commercial production services.[1] |
| Jigs Chemical Limited | India | - | A supplier of various pharmaceutical intermediates.[2] |
| Echemi | Global | Industrial Grade, 99.0% | A global chemical supply platform with multiple listed vendors.[3] |
| TradingChem | Global | 98% Min, 99% | An online marketplace listing various suppliers with different specifications.[4] |
| Matrix Fine Chemicals | Switzerland | - | Provides a range of specialty chemicals.[5] |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Two-Step Approach
The most prevalent and well-established method for synthesizing this compound involves a two-step process:
-
α-Bromination of Tetradecanoic Acid: This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which selectively brominates the α-carbon of a carboxylic acid.
-
Esterification: The resulting 2-bromotetradecanoic acid is then esterified with ethanol, commonly via the Fischer esterification method, to yield the final product.
Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction is a cornerstone of organic synthesis for the preparation of α-halo carboxylic acids. The reaction proceeds by first converting the carboxylic acid to an acyl halide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.
Reaction Workflow:
Caption: Overall workflow of the Hell-Volhard-Zelinsky reaction.
Detailed Mechanism:
Caption: Reaction mechanism of the Hell-Volhard-Zelinsky reaction.
Experimental Protocol:
-
To a stirred solution of tetradecanoic acid in a suitable solvent (e.g., carbon tetrachloride or neat), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Slowly add bromine (Br₂) to the reaction mixture. The reaction is exothermic and should be controlled with appropriate cooling.
-
Heat the reaction mixture to reflux until the evolution of hydrogen bromide (HBr) gas ceases.
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Extract the product with a suitable organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield crude 2-bromotetradecanoic acid.
Step 2: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed is removed.
Reaction Workflow:
Caption: Overall workflow of the Fischer esterification.
Detailed Mechanism:
Caption: Reaction mechanism of the Fischer esterification.
Experimental Protocol:
-
Dissolve 2-bromotetradecanoic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, storage, and reaction planning.
| Property | Value | Source |
| CAS Number | 14980-92-8 | [1][5][6] |
| Molecular Formula | C₁₆H₃₁BrO₂ | [1][5][6] |
| Molecular Weight | 335.32 g/mol | [1][6] |
| Appearance | Colorless to slightly yellow liquid or solid | [2][4] |
| Boiling Point | Data not readily available, expected to be high and require vacuum distillation | - |
| Solubility | Insoluble in water, soluble in common organic solvents | - |
| SMILES | CCCCCCCCCCCCC(Br)C(=O)OCC | [1][5][6] |
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and life sciences sectors.[2] The presence of the bromine atom at the α-position to the ester carbonyl group makes it a reactive electrophile, susceptible to nucleophilic substitution reactions. This allows for the introduction of the tetradecanoate backbone into a variety of molecular scaffolds.
Potential applications include:
-
Synthesis of Bioactive Lipids: The long alkyl chain of tetradecanoic acid (myristic acid) is a component of many biologically active lipids. This compound can serve as a precursor for the synthesis of modified fatty acids and their derivatives for studying lipid metabolism and signaling.
-
Introduction of Lipophilic Moieties: In drug design, modifying a lead compound with a lipophilic chain can enhance its membrane permeability and pharmacokinetic properties. The tetradecanoate chain can be introduced via reactions with this compound.
-
Precursor for Complex Natural Products: Many natural products contain long alkyl chains. This compound can be a starting material or a key intermediate in the total synthesis of such molecules.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful use in synthesis. Standard analytical techniques are employed for quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile and semi-volatile compounds. GC separates the components of a mixture, and MS provides mass information for identification. For long-chain esters, GC-MS can be used to confirm the molecular weight and identify any impurities.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The NMR spectrum of this compound will show characteristic signals for the ethyl group, the long alkyl chain, and the proton at the α-carbon, confirming the structure of the molecule.[11][12][13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl (C=O) stretching vibration.
Researchers should always request and review the Certificate of Analysis (CoA) from the supplier, which should provide data from these or similar analytical techniques to confirm the quality of the purchased material.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for researchers in organic chemistry and drug development. A thorough understanding of its procurement, synthesis, and chemical properties is paramount for its effective application in the laboratory. This guide provides a foundational understanding to aid scientists in leveraging this important chemical intermediate for their research endeavors.
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Ghosh, K., Roy, A. S., & Islam, S. M. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(94), 52237-52245. Supporting Information. [Link]
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Starczewski, M. (2024, March 13). Solving for Why: Analyzing Materials with Gas Chromatography Mass Spectrometry [Video]. YouTube. [Link]
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Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505. [Link]
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Insuasty, D., et al. (2020). (Open Access) Synthesis of Biologically Active Molecules through Multicomponent Reactions (2020). SciSpace. [Link]
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Abdel-Aziz, H. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]
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The Versatile Role of Ethyl 2-bromotetradecanoate in Modern Organic Synthesis: A Technical Guide
This in-depth technical guide explores the multifaceted role of Ethyl 2-bromotetradecanoate as a pivotal building block in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides not only a theoretical framework but also practical, field-proven insights into the application of this versatile reagent. We will delve into its fundamental reactivity, explore its application in key synthetic transformations, and present detailed methodologies for its use in the construction of complex molecular architectures, including bioactive lipids and other high-value compounds.
Introduction: Unveiling the Synthetic Potential of a Long-Chain α-Bromo Ester
This compound, a 16-carbon α-bromo ester, is a valuable intermediate in organic synthesis, primarily owing to the presence of two key functional groups: an ester and a bromine atom at the α-position. This unique structural arrangement makes it a potent electrophile for a variety of nucleophilic substitution reactions and a precursor for the formation of organometallic reagents. Its long aliphatic chain also makes it an ideal starting material for the synthesis of a wide range of lipids and other natural and non-natural products possessing long hydrocarbon tails. This guide will illuminate the strategic importance of this compound, moving beyond general principles to provide specific, actionable protocols and an understanding of the underlying chemical logic.
Core Reactivity and Physicochemical Properties
To effectively utilize this compound in synthesis, a thorough understanding of its physical and chemical properties is essential.
| Property | Value |
| CAS Number | 14980-92-8 |
| Molecular Formula | C₁₆H₃₁BrO₂ |
| Molecular Weight | 335.32 g/mol |
| Appearance | Typically a colorless to pale yellow liquid |
| Boiling Point | ~160-165 °C at reduced pressure |
| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, dichloromethane) |
Table 1: Physicochemical Properties of this compound.
The reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. This C-Br bond is susceptible to cleavage by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Furthermore, the presence of the adjacent ester group activates the α-proton, although to a lesser extent than in β-dicarbonyl compounds, allowing for its use in enolate chemistry under appropriate basic conditions.
Key Synthetic Applications of this compound
This section details the primary applications of this compound in organic synthesis, providing both mechanistic insights and detailed experimental protocols.
The Reformatsky Reaction: A Gateway to β-Hydroxy Esters
The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc.[1][2] this compound is an excellent substrate for this reaction, providing a route to long-chain β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Causality Behind Experimental Choices: The choice of zinc as the metal is crucial. It is reactive enough to insert into the carbon-bromine bond to form the organozinc intermediate, known as a Reformatsky enolate, yet generally unreactive towards the ester functionality, preventing self-condensation.[3] The reaction is typically carried out in aprotic solvents like THF or benzene to ensure the stability of the organozinc reagent. Activation of the zinc, often with a small amount of iodine or by pre-treatment, is sometimes necessary to initiate the reaction.
Diagram 1: Workflow of the Reformatsky Reaction.
Experimental Protocol: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)tetradecanoate
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with a few crystals of iodine in dry THF until the color of iodine disappears.
-
Reaction Setup: To the activated zinc, add a solution of this compound (1.0 eq) and cyclohexanone (1.1 eq) in dry THF via the dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Gently heat the reaction mixture to initiate the reaction. Once initiated, add the remaining solution of the ester and ketone dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.
Alkylation of Active Methylene Compounds: Building Molecular Complexity
This compound serves as an effective alkylating agent for a variety of active methylene compounds, such as diethyl malonate and ethyl acetoacetate. This reaction provides a powerful method for introducing a long aliphatic chain, a common motif in many biologically active molecules.
Causality Behind Experimental Choices: The success of this alkylation depends on the generation of a soft nucleophile from the active methylene compound. This is typically achieved using a non-nucleophilic base like sodium ethoxide or potassium carbonate to deprotonate the acidic α-proton. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction.
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Introduction to the Hell-Volhard-Zelinsky reaction for alpha-bromination
An In-Depth Technical Guide to the Hell-Volhard-Zelinsky Reaction for Alpha-Bromination
For researchers, synthetic chemists, and professionals in drug development, the ability to selectively functionalize molecules is paramount. The introduction of a halogen atom at a specific position can unlock a cascade of subsequent transformations, making it a cornerstone of modern organic synthesis. Among the classic name reactions that have endured the test of time, the Hell-Volhard-Zelinsky (HVZ) reaction remains a robust and indispensable tool for the α-halogenation of carboxylic acids. This guide provides a comprehensive exploration of the HVZ reaction, from its core mechanism to its practical applications, offering field-proven insights for its successful implementation in the laboratory.
The Strategic Importance of α-Halo Carboxylic Acids
Carboxylic acids are abundant and relatively inexpensive starting materials. However, the C-H bonds at the α-position (the carbon adjacent to the carboxyl group) are not inherently reactive. The Hell-Volhard-Zelinsky reaction provides a powerful solution, converting a carboxylic acid bearing at least one α-hydrogen into a more versatile α-bromo carboxylic acid.[1][2] These products are highly valuable synthetic intermediates because the newly installed bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles.[3][4] This opens pathways to a diverse range of functional groups, including:
-
α-Amino Acids: The foundation of peptides and proteins, crucial in pharmaceutical research.[4][5]
-
α-Hydroxy Acids: Important motifs in natural products and as chiral building blocks.[4]
-
Other α-Substituted Acids: Precursors to malonic acid derivatives and other complex structures.[1]
The HVZ reaction's reliability in accessing these key intermediates solidifies its place in the synthetic chemist's toolkit.
Dissecting the Mechanism: A Four-Act Play
Direct α-bromination of a carboxylic acid with elemental bromine is generally ineffective. The acidity of the carboxyl proton interferes with the necessary enol formation, meaning the α-proton is not readily removed.[2][3] The ingenuity of the HVZ reaction lies in its circumvention of this problem by transiently converting the carboxylic acid into a more reactive intermediate: the acyl bromide.[2][6][7] The mechanism unfolds in four distinct stages.[5]
Stage 1: Formation of the Acyl Bromide The reaction is initiated by the addition of a phosphorus trihalide, typically phosphorus tribromide (PBr₃), which can also be generated in situ from red phosphorus and bromine.[8][9] The PBr₃ reagent activates the carboxylic acid by converting the hydroxyl group into an excellent leaving group, facilitating a nucleophilic acyl substitution to form an acyl bromide.[5][8] This step is critical as the acyl bromide, unlike the parent acid, can readily undergo the subsequent key steps.[3][10]
Stage 2: Tautomerization to the Enol Form The acyl bromide exists in equilibrium with its enol tautomer.[11] This keto-enol tautomerization is often catalyzed by the hydrogen bromide (HBr) generated during the initial formation of the acyl bromide.[6][9] This step is the crux of the reaction's success, as it generates the nucleophilic species required for the bromination step.
Stage 3: Electrophilic Attack and α-Bromination The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[5][9] This electrophilic addition occurs selectively at the α-carbon, yielding the α-bromo acyl bromide and liberating a bromide ion.
Stage 4: Hydrolysis to the Final Product The final stage involves the workup of the reaction mixture, typically with water.[5] The α-bromo acyl bromide is hydrolyzed in a nucleophilic acyl substitution reaction, yielding the desired α-bromo carboxylic acid product and regenerating HBr.[5][12] An important practical consideration is that if other nucleophiles, such as alcohols or amines, are used during the workup, the corresponding α-bromo esters or amides can be formed directly.[9][12]
Caption: The four key stages of the HVZ reaction mechanism.
A Field-Proven Experimental Protocol
The following protocol provides a generalized yet detailed procedure for carrying out an HVZ reaction. Stoichiometry and reaction conditions should be optimized for each specific substrate.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a trap (for HBr gas)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Starting carboxylic acid
-
Red phosphorus or phosphorus tribromide (PBr₃)
-
Liquid bromine (Br₂)
-
Appropriate solvents for workup (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium or sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and a stopper. The apparatus should be flushed with an inert gas like nitrogen or argon.
-
Charging the Flask: Add the carboxylic acid and a catalytic amount of red phosphorus (or PBr₃, typically ~0.3 equivalents) to the flask.[12]
-
Bromine Addition: Charge the dropping funnel with one molar equivalent of liquid bromine. Add the bromine dropwise to the stirred mixture.[12] The reaction is often exothermic, and the addition rate should be controlled to maintain a steady temperature, sometimes requiring initial cooling.[12]
-
Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux. The required temperature and time can be harsh, often exceeding 100°C for several hours to overnight to ensure complete conversion.[12][13]
-
Reaction Quench (Workup): Cool the reaction mixture to room temperature. The quench procedure is critical. Cautiously add water to hydrolyze the remaining acyl bromide. Alternatively, to synthesize an ester, slowly add the desired alcohol (e.g., ethanol) to the cooled reaction mixture.[12]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and HBr), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by distillation or recrystallization to yield the pure α-bromo carboxylic acid or its derivative.
Caption: A step-by-step overview of the HVZ experimental workflow.
Scope and Limitations
While powerful, the HVZ reaction is not without its boundaries. Understanding its scope is key to its successful application.
| Substrate/Condition | Suitability & Notes |
| Aliphatic Acids | Excellent substrates, provided they have at least one α-hydrogen.[1] |
| Aryl Acetic Acids | Generally suitable, yielding α-bromo aryl acetic acids.[14] |
| Acids without α-H | Unreactive under HVZ conditions. A prerequisite is the presence of an α-hydrogen. |
| Dicarboxylic Acids | Can undergo mono- or di-bromination depending on the stoichiometry of the reagents. |
| α-Chlorination | Possible by using PCl₃ and Cl₂ as reagents instead of their bromine counterparts.[2][15] |
| α-Fluorination/Iodination | The reaction is not effective for introducing fluorine or iodine.[13][15] |
Key Limitations and Considerations:
-
Harsh Conditions: The reaction often requires high temperatures and long reaction times, which may not be suitable for sensitive or complex substrates.[13][15]
-
Side Reactions: At extremely high temperatures, elimination of HBr from the product can occur, leading to the formation of α,β-unsaturated carboxylic acids as a byproduct.[13][15]
-
Stereochemistry: If the α-carbon is a stereocenter, the reaction proceeds through a planar enol intermediate, which will lead to racemization.[3][4]
Applications in Synthesis and Drug Discovery
The true value of the HVZ reaction is realized in the subsequent transformations of its products. The α-bromo carboxylic acid is a versatile building block in multi-step syntheses.
A Cornerstone of Amino Acid Synthesis: One of the most significant applications of the HVZ reaction is in the synthesis of amino acids. The α-bromo acid product can undergo a nucleophilic substitution (Sₙ2) reaction with an excess of ammonia to replace the bromine atom with an amino group, yielding an α-amino acid.[1][5][14] This provides a straightforward route to both natural and, more importantly for drug development, non-natural amino acids which are incorporated into novel peptide therapeutics.
Access to Other Functional Groups: The synthetic utility extends beyond amino acids. As shown below, the α-bromo position is a handle for introducing a wide array of functionalities:
-
Reaction with OH⁻: Leads to α-hydroxy acids.[4]
-
Reaction with CN⁻: Followed by hydrolysis, this provides a route to substituted malonic acids.[1]
-
Reformatsky Reaction: The α-bromo esters can be used in Reformatsky reactions to form new carbon-carbon bonds.[16]
These transformations underscore the strategic importance of the HVZ reaction, enabling the conversion of simple carboxylic acids into complex and highly functionalized molecules that are essential for the development of new pharmaceuticals and fine chemicals.[17][18]
Conclusion
The Hell-Volhard-Zelinsky reaction is a testament to the enduring power of classic organic reactions. Its mechanism, while intricate, is a logical sequence of well-understood transformations that reliably convert a simple carboxylic acid into a versatile α-bromo intermediate. For researchers and drug development professionals, mastering the HVZ reaction—understanding its mechanism, its practical execution, and its strategic applications—provides a crucial capability for molecular construction. Despite the development of newer methods, the HVZ reaction's operational simplicity and broad utility ensure its continued relevance in the synthetic laboratories of both academia and industry.
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The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
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The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Wiley Online Library. [Link]
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α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. JoVE. [Link]
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Explain with mechanism Hell-Volhard-Zelinsky reaction in carboxylic acids. Filo. [Link]
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Unlocking New Frontiers: A Technical Guide to Long-Chain α-Bromo Esters in Advanced Research and Development
For Immediate Release
[CITY, STATE] – Long-chain α-bromo esters are emerging as a highly versatile and potent class of chemical intermediates, driving innovation across diverse scientific disciplines. From the rational design of functional polymers and advanced materials to the synthesis of novel therapeutic agents, their unique reactivity profile offers a powerful tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core competencies of these molecules, detailing their synthesis, key reactions, and burgeoning applications, with a focus on empowering the next wave of scientific discovery.
The Architectural Advantage: Understanding Long-Chain α-Bromo Esters
Long-chain α-bromo esters are characterized by a bromine atom positioned on the carbon adjacent (alpha) to an ester carbonyl group, with a long alkyl chain extending from the ester's oxygen or, in some cases, from the carbon backbone. This specific arrangement of functional groups imparts a unique combination of properties:
-
Reactive Handle: The α-bromo group serves as an excellent leaving group in nucleophilic substitution reactions and a key component in controlled radical polymerizations.
-
Hydrophobic Tail: The long alkyl chain introduces hydrophobicity, influencing solubility, self-assembly behavior, and interactions with biological membranes.
-
Ester Linkage: The ester functionality offers a site for potential cleavage through hydrolysis, which can be exploited for applications such as drug delivery and biodegradable materials.
This trifecta of features makes long-chain α-bromo esters powerful building blocks for creating complex and functional molecules and materials.
Synthesis of Long-Chain α-Bromo Esters: Foundational Protocols
The reliable synthesis of high-purity long-chain α-bromo esters is the cornerstone of their application in research. Several robust methods have been established, with the choice of method often depending on the starting material and desired scale.
Hell-Volhard-Zelinsky (HVZ) Reaction of Long-Chain Carboxylic Acids
A classic and widely used method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is particularly suitable for long-chain fatty acids. The subsequent esterification of the resulting α-bromo acid yields the desired long-chain α-bromo ester.
Experimental Protocol: Two-Step Synthesis via HVZ Reaction and Esterification [1][2]
Step 1: α-Bromination of a Long-Chain Fatty Acid (e.g., Dodecanoic Acid)
-
To a dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add the long-chain fatty acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).
-
Heat the mixture to 80-100 °C.
-
Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a proper scrubbing system.
-
After the addition is complete, continue heating the mixture for 4-6 hours until the evolution of HBr ceases.
-
Cool the reaction mixture to room temperature.
-
To quench the excess bromine, slowly add a small amount of water.
-
The crude α-bromo fatty acid can be purified by distillation under reduced pressure or used directly in the next step.
Step 2: Esterification to the Long-Chain α-Bromo Ester
-
In a separate flask, dissolve the crude α-bromo fatty acid in an excess of the desired alcohol (e.g., ethanol for ethyl ester).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 8-12 hours.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final long-chain α-bromo ester by column chromatography or vacuum distillation.
One-Pot Synthesis from Long-Chain Alcohols
For a more streamlined approach, one-pot procedures have been developed that convert long-chain alcohols directly to α-bromo-α,β-unsaturated esters.[3] While this method introduces unsaturation, it offers a facile route to a specific class of these esters.
Experimental Protocol: One-Pot Synthesis of (Z)-α-Bromo-α,β-Unsaturated Esters [3]
-
To a solution of (carboethoxymethylene)triphenylphosphorane (1.3 mmol) in dichloromethane (CH₂Cl₂, 12 mL), add N-bromosuccinimide (NBS) (1.4 mmol).
-
To this mixture, add the long-chain alcohol (1 mmol) and activated manganese dioxide (10 mmol).
-
Sonicate the reaction mixture for 10 hours.
-
Filter the mixture through Celite to remove the manganese dioxide, washing the filter cake with CH₂Cl₂.
-
Concentrate the combined organic filtrates under vacuum.
-
Purify the residue by column chromatography on silica gel (petroleum ether-ethyl acetate, 15:1) to yield the (Z)-α–bromo-α,β-unsaturated ester.
The Power of Initiation: Long-Chain α-Bromo Esters in Polymer Chemistry
A significant and rapidly expanding research area for long-chain α-bromo esters is their use as initiators in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[4]
The long-chain α-bromo ester acts as an initiator by providing a cleavable carbon-bromine bond that, in the presence of a transition metal catalyst (typically copper-based), generates a radical that initiates polymerization. The long alkyl chain of the initiator becomes the α-end group of the resulting polymer chain.
Workflow for ATRP using a Long-Chain α-Bromo Ester Initiator
Caption: Workflow for ATRP initiated by a long-chain α-bromo ester.
ATRP of Styrene and Methacrylates
Long-chain α-bromo esters are effective initiators for the polymerization of a variety of monomers, including styrene and various methacrylates.[5][6]
Experimental Protocol: ATRP of Styrene with a Long-Chain α-Bromo Ester Initiator [5]
-
To a dry Schlenk flask, add Cu(I)Br (1.0 eq relative to initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, prepare the polymerization solution by mixing styrene (e.g., 100 eq), the long-chain α-bromo ester initiator (1.0 eq), and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA; 2.0 eq) in a suitable solvent (e.g., toluene).
-
Deoxygenate the polymerization solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the Cu(I)Br catalyst via a degassed syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (by GC or NMR) and molecular weight/polydispersity (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Data Summary for ATRP Initiated by Long-Chain α-Bromo Esters
| Initiator | Monomer | Catalyst System | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Ethyl 2-bromoisobutyrate | Styrene | CuBr/PMDETA | 110 | 6 | 9,500 | 1.15 | [5] |
| Methyl 2-bromopropionate | Methyl Methacrylate (MMA) | CuBr/dNbpy | 90 | 4 | 10,200 | 1.20 | |
| Undecenyl-2-bromopropionate | Styrene | CuCl/bipyridine | 110 | 8 | 12,300 | 1.18 | [6] |
Crafting Surfaces: Applications in Materials Science
The long alkyl chain of these esters makes them ideal candidates for surface modification, enabling the creation of functionalized surfaces with tailored properties.
Self-Assembled Monolayers (SAMs)
Long-chain α-bromo esters can be used to form self-assembled monolayers (SAMs) on various substrates. The long alkyl chains pack closely together due to van der Waals interactions, creating a well-ordered monolayer.[7][8] The exposed α-bromo ester headgroups can then serve as anchor points for further chemical modifications or as initiating sites for surface-initiated polymerization.
Diagram of SAM formation and subsequent surface-initiated ATRP
Caption: Formation of a polymer brush via SI-ATRP from a SAM.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
By immobilizing long-chain α-bromo esters on a surface, they can act as initiators for SI-ATRP, allowing for the growth of polymer "brushes" from the surface.[9][10][11] This technique is powerful for creating surfaces with specific properties, such as altered wettability, biocompatibility, or adhesion.[9]
Experimental Protocol: Surface Modification of PEEK via SI-ATRP [9][11]
-
Initiator Immobilization:
-
Reduce the keto groups on the surface of Poly(ether ether ketone) (PEEK) to hydroxyl groups using a reducing agent (e.g., sodium borohydride).
-
React the hydroxylated PEEK surface with an α-bromo ester-containing molecule, such as 2-bromoisobutyryl bromide, in the presence of a base to form an ester linkage, thereby immobilizing the ATRP initiator on the surface.
-
-
SI-ATRP:
-
Immerse the initiator-functionalized PEEK substrate in a deoxygenated solution containing the desired monomer (e.g., N-isopropylacrylamide for thermoresponsive surfaces), a copper catalyst (e.g., CuBr), and a ligand (e.g., PMDETA).
-
Heat the reaction mixture to the desired temperature to initiate polymerization from the surface.
-
After the desired polymerization time, remove the substrate and wash it thoroughly with appropriate solvents to remove any non-grafted polymer.
-
Dry the polymer brush-modified PEEK surface under vacuum.
-
Building Blocks for Bioactivity: Precursors in Drug Development
The reactivity of the α-bromo group allows for the introduction of various functionalities, making long-chain α-bromo esters valuable precursors for the synthesis of biologically active molecules and drug delivery systems.
Synthesis of Bioactive Compounds
The α-bromo ester moiety can be readily converted to other functional groups through nucleophilic substitution reactions. This allows for the synthesis of diverse libraries of compounds for biological screening. For example, they can be used to synthesize α-amino esters, which are fundamental building blocks of peptides and many pharmaceuticals.[12]
Reaction Scheme for Derivatization
Caption: Derivatization of long-chain α-bromo esters.
Potential in Drug Delivery
The amphiphilic nature of polymers derived from long-chain α-bromo ester initiators makes them promising candidates for drug delivery applications. The hydrophobic long-chain end group and the potentially hydrophilic polymer chain can self-assemble into micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. The ester linkage in the initiator fragment could also be designed to be cleavable under specific physiological conditions, allowing for triggered drug release.
Conclusion and Future Outlook
Long-chain α-bromo esters represent a dynamic and enabling platform for innovation in chemistry, materials science, and drug discovery. Their synthetic accessibility, coupled with their versatile reactivity, provides researchers with a powerful toolkit to construct novel functional materials and bioactive molecules. Future research in this area is poised to explore more sophisticated polymer architectures, novel surface functionalities with applications in electronics and sensing, and the development of next-generation drug delivery systems with enhanced targeting and release capabilities. The continued exploration of the fundamental chemistry and applications of long-chain α-bromo esters will undoubtedly unlock new scientific frontiers and contribute to solving pressing challenges in technology and medicine.
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Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. ResearchGate. Available at: [Link]
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A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. ResearchGate. Available at: [Link]
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Tailoring polymer dispersity by mixing ATRP initiators. ETH Zurich Research Collection. Available at: [Link]
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Surface modification of bacterial cellulose aerogels by ARGET ATRP. Carbohydrate Polymers. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Fatty Acid Analogs from Ethyl 2-bromotetradecanoate
Abstract
Fatty acid analogs are indispensable tools in biochemical research and pharmaceutical development, serving as metabolic probes, enzyme inhibitors, and structural components of novel therapeutics. Ethyl 2-bromotetradecanoate is a highly versatile and commercially available starting material for the synthesis of a diverse array of these analogs. Its strategic placement of a bromine atom alpha to an ester carbonyl group provides a reactive center for nucleophilic substitution and carbon-carbon bond formation. This guide provides detailed, field-proven protocols for the synthesis of three key classes of tetradecanoic acid analogs: α-hydroxy, α-amino, and chain-elongated fatty acids, starting from this compound. Each protocol is accompanied by mechanistic insights, characterization data, and workflow visualizations to empower researchers in their synthetic endeavors.
The Synthetic Versatility of this compound
This compound is a powerful synthon due to its dual reactivity. The primary locus of reaction is the carbon atom bonded to the bromine (the α-carbon). This carbon is highly electrophilic for two reasons: the inductive effect of the electronegative bromine atom and the adjacent electron-withdrawing ester group. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles.[1][2] The ester group itself can undergo hydrolysis to yield the final carboxylic acid, a critical step for creating fatty acid analogs that mimic biological molecules.
The general synthetic strategy involves a primary nucleophilic substitution at the α-carbon, followed by saponification of the ethyl ester to liberate the free carboxylic acid. This modular approach allows for the introduction of diverse functional groups at the C-2 position.
Figure 1: General synthetic workflow for producing fatty acid analogs.
Protocol I: Synthesis of 2-Hydroxytetradecanoic Acid
α-Hydroxy fatty acids are crucial components of ceramides and other sphingolipids, and their synthesis is of significant interest.[3][4] This protocol details a straightforward synthesis via direct substitution with a hydroxide source, followed by saponification.
Mechanistic Rationale
The reaction proceeds in two stages. First, a nucleophilic substitution reaction occurs where a hydroxide ion attacks the electrophilic α-carbon, displacing the bromide ion in a classic SN2 mechanism.[1] While hydroxide is a strong base, the primary nature of the electrophilic carbon and the use of aqueous conditions favor substitution over elimination. The second stage is the base-catalyzed hydrolysis (saponification) of the ethyl ester to form the carboxylate salt, which is then protonated during acidic workup to yield the final α-hydroxy acid.
Detailed Experimental Protocol
Step A: Synthesis of Ethyl 2-hydroxytetradecanoate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.0 g, 50 mmol, 2.5 equiv.) in a mixture of water (50 mL) and acetone (50 mL).
-
Add this compound (6.7 g, 20 mmol, 1.0 equiv.) to the solution.
-
Heat the mixture to reflux (approximately 65-70°C) and stir vigorously for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 4:1 Hexane:Ethyl Acetate. The starting material will have a higher Rf than the more polar product.
-
After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield Ethyl 2-hydroxytetradecanoate as a crude oil, which can be used directly in the next step.
Step B: Hydrolysis to 2-Hydroxytetradecanoic Acid
-
Transfer the crude Ethyl 2-hydroxytetradecanoate to a 250 mL round-bottom flask. Add a solution of potassium hydroxide (2.8 g, 50 mmol) in 100 mL of 95% ethanol.
-
Reflux the mixture for 3 hours.[5]
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in 100 mL of water. Pour this solution into a beaker containing 100 mL of ice and slowly acidify to pH ~2 by adding concentrated hydrochloric acid with stirring. A white precipitate will form.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the final product, 2-Hydroxytetradecanoic acid, as a white solid. The product can be further purified by recrystallization from hexane.
Reagent & Product Data
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Expected Yield |
| This compound | C₁₆H₃₁BrO₂ | 335.32 | N/A | - |
| 2-Hydroxytetradecanoic acid | C₁₄H₂₈O₃ | 244.37 | 80-82 | 75-85% (overall) |
Protocol II: Synthesis of 2-Aminotetradecanoic Acid
α-Amino acids with long alkyl chains are a unique class of non-proteinogenic amino acids with potential applications in peptide modification and as novel surfactants.[6] Direct amination of α-bromo esters with ammonia is often problematic due to multiple alkylations.[7] The Gabriel synthesis provides a robust and clean alternative by using a protected nitrogen nucleophile.[8]
Mechanistic Rationale
This synthesis utilizes potassium phthalimide as the nitrogen nucleophile. The phthalimide anion attacks the α-carbon of this compound, displacing the bromide. This intermediate is stable and prevents over-alkylation. The phthalimide protecting group is then cleaved, typically with hydrazine, to release the primary amine of the desired α-amino acid ester. A final hydrolysis step yields the zwitterionic amino acid.
Figure 2: Workflow for the Gabriel synthesis of 2-Aminotetradecanoic acid.
Detailed Experimental Protocol
Step A: Synthesis of Ethyl 2-phthalimido-tetradecanoate
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add potassium phthalimide (4.07 g, 22 mmol, 1.1 equiv.).
-
Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) and stir to form a suspension.
-
Add this compound (6.7 g, 20 mmol, 1.0 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure Ethyl 2-phthalimido-tetradecanoate as a white solid.
Step B: Deprotection and Hydrolysis to 2-Aminotetradecanoic Acid
-
Suspend the purified product from Step A (e.g., 8.0 g, ~19.9 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add hydrazine monohydrate (2.0 mL, ~41 mmol, ~2.1 equiv.) to the suspension.
-
Heat the mixture to reflux for 4 hours. A voluminous white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate, washing it with cold ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of 3M hydrochloric acid and reflux for 2 hours to hydrolyze the ester.
-
Cool the solution and concentrate it under vacuum. The resulting solid is the hydrochloride salt of the amino acid.
-
To obtain the zwitterionic form, dissolve the salt in a minimum amount of water and adjust the pH to ~6 with a dilute base (e.g., ammonium hydroxide) or by passing it through a neutral ion-exchange resin. The product will precipitate and can be collected by filtration.
Reagent & Product Data
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Expected Yield |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | - |
| 2-Aminotetradecanoic acid | C₁₄H₂₉NO₂ | 243.39 | >200 (decomposes) | 65-75% (overall) |
Protocol III: Synthesis via Malonic Ester Chain Elongation
This protocol demonstrates how to form a new carbon-carbon bond at the α-position, effectively creating a branched-chain fatty acid. The malonic ester synthesis is a classic and reliable method for alkylating an α-carbon.[9][10]
Mechanistic Rationale
The methylene protons of diethyl malonate are acidic (pKa ~13) and can be readily removed by a strong base like sodium ethoxide to form a stabilized enolate. This enolate acts as a soft nucleophile that attacks the electrophilic α-carbon of this compound. This alkylation step is followed by saponification of all three ester groups and subsequent acidification. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation to yield the final product, pentadecanedioic acid, 2-dodecyl-.
Figure 3: Mechanistic steps of the malonic ester synthesis.
Detailed Experimental Protocol
Step A: Alkylation of Diethyl Malonate
-
In a dry 500 mL three-necked flask equipped with a dropping funnel and reflux condenser under a nitrogen atmosphere, place sodium metal (0.5 g, 22 mmol, 1.1 equiv.) and 50 mL of absolute ethanol. Stir until all the sodium has reacted to form sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate (3.5 g, 22 mmol, 1.1 equiv.) dropwise. Stir for 15 minutes.
-
Add this compound (6.7 g, 20 mmol, 1.0 equiv.) dropwise over 30 minutes.
-
Remove the ice bath and heat the mixture to reflux for 8 hours.
-
Cool to room temperature and pour into 200 mL of water. Extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under vacuum to obtain the crude tri-ester intermediate.
Step B: Saponification and Decarboxylation
-
To the crude intermediate, add a solution of potassium hydroxide (10 g) in 100 mL of water.
-
Heat the biphasic mixture to reflux with vigorous stirring for 12 hours to ensure complete hydrolysis of all three ester groups.
-
Cool the solution in an ice bath and carefully acidify by slowly adding concentrated sulfuric acid until the evolution of CO₂ ceases and the pH is ~1.
-
Gently heat the mixture to 50-60°C for 1 hour to ensure complete decarboxylation.
-
Cool the mixture. The product may precipitate or can be extracted with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield the final product. Purify by recrystallization if necessary.
Reagent & Product Data
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Expected Yield |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -49.9 | - |
| 2-Dodecylpentanedioic acid | C₁₇H₃₂O₄ | 300.44 | Variable | 60-70% (overall) |
Safety and Handling
-
This compound: Is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Metal & Strong Bases: Reagents like sodium metal, sodium hydroxide, and potassium hydroxide are highly corrosive. Sodium metal reacts violently with water. Handle with extreme care.
-
Solvents: Diethyl ether and ethanol are highly flammable. DMF is a skin irritant. Ensure all heating is done using heating mantles or oil baths, with no open flames.
-
Acid/Base Quenching: Acidification and neutralization steps can be exothermic. Perform these operations slowly and with cooling (e.g., in an ice bath).
References
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Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. [Link]
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Westerman, P. W., & Ghrayeb, N. (1982). Synthesis of esters of tetradecanoic acid deuterated at the penultimate carbon: Some general procedures for the synthesis of selectively deuterated fatty acids. Chemistry and Physics of Lipids, 30(4), 381–387. [Link]
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Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. chem.libretexts.org. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: The Strategic Role of Ethyl 2-Bromotetradecanoate in Modern Pharmaceutical Synthesis
Abstract
Ethyl 2-bromotetradecanoate, also known as Ethyl α-bromomyristate, is a pivotal lipophilic building block in synthetic organic chemistry. Its unique structure, featuring a long C14 fatty acid chain and a reactive bromine atom at the alpha position, makes it an invaluable intermediate for introducing complex alkyl chains into pharmaceutical agents. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, handling, and application of this compound. We will explore the robust Hell-Volhard-Zelinsky reaction for its preparation, detail a step-by-step synthetic protocol, and present its subsequent utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of active pharmaceutical ingredients (APIs).
Introduction: The Versatility of an α-Bromo Fatty Acid Ester
This compound (CAS No. 14980-92-8) is a derivative of tetradecanoic acid (myristic acid), a saturated fatty acid.[1] The introduction of a bromine atom at the α-carbon transforms a relatively inert fatty acid ester into a versatile electrophilic intermediate. This functionalization opens a gateway for a multitude of nucleophilic substitution reactions, allowing for the strategic elongation of carbon chains or the introduction of diverse functional groups.
Alpha-bromo acids and their esters are well-established as crucial intermediates in the synthesis of commercially valuable organic compounds, including monomers, plasticizers, and drugs.[2] The long alkyl chain of this compound imparts significant lipophilicity, a property that can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate, such as improving its membrane permeability or targeting lipid-rich environments.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling in a laboratory setting.
| Property | Value | Unit | Source |
| CAS Number | 14980-92-8 | - | [1] |
| Molecular Formula | C₁₆H₃₁BrO₂ | - | [3] |
| Molecular Weight | 335.32 | g/mol | [3][4] |
| Boiling Point (Tboil) | 707.49 (Predicted) | K | [5] |
| logP (Octanol/Water) | 5.624 (Calculated) | - | [5] |
| InChIKey | JQQZIRFEGUUJBP-UHFFFAOYNA-N | - | [1] |
Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction
The most reliable and widely adopted method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7] This reaction facilitates the selective halogenation of the α-carbon of a carboxylic acid using bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃).[8]
The process involves two main stages:
-
Bromination: The carboxylic acid (tetradecanoic acid) is converted into an acyl bromide, which readily enolizes. The enol form then reacts with bromine to yield the α-bromo acyl bromide.
-
Esterification: The resulting α-bromo acyl bromide is a highly reactive intermediate. Instead of quenching with water to form the α-bromo acid, the reaction can be quenched with an alcohol (in this case, ethanol) to directly yield the desired α-bromo ester, this compound.[9]
Reaction Mechanism
The causality behind the HVZ reaction's success lies in the initial conversion of the carboxylic acid to an acyl bromide. The electron-withdrawing nature of the acyl bromide's carbonyl group increases the acidity of the α-hydrogens, promoting tautomerization to the enol form. This enol is the key nucleophilic species that attacks Br₂, leading to selective α-bromination.[8][10]
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a representative procedure adapted from established methodologies for the Hell-Volhard-Zelinsky reaction followed by in-situ esterification.[9]
Materials & Reagents:
-
Tetradecanoic acid (Myristic acid)
-
Red phosphorus (catalytic amount)
-
Bromine (liquid)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add tetradecanoic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq). The entire apparatus must be dried and operated under a fume hood.
-
Bromination: Heat the mixture gently. Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Scientific Rationale: The in-situ reaction between red phosphorus and bromine forms PBr₃, the active catalyst.[8] Maintaining reflux ensures the reaction proceeds to completion.
-
-
Completion of Bromination: After the addition is complete, continue to heat the mixture under reflux for 12-18 hours, or until the reddish-brown color of bromine disappears.
-
Esterification (Quench): Cool the reaction mixture to 0°C using an ice bath. Carefully and slowly add anhydrous ethanol (3.0 eq) through the dropping funnel. Stir vigorously. An exothermic reaction will occur, producing HBr gas, which should be vented through a scrubber.
-
Scientific Rationale: The highly reactive α-bromo acyl bromide is quenched with ethanol. This nucleophilic acyl substitution is faster and more efficient than esterifying the less reactive α-bromo carboxylic acid, making this a preferred one-pot procedure.[9]
-
-
Workup: After the addition of ethanol, allow the mixture to warm to room temperature and stir for an additional 2 hours. Transfer the mixture to a separatory funnel containing diethyl ether and water.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize HBr), and finally with brine.
-
Self-Validation: The bicarbonate wash is critical. The cessation of CO₂ effervescence indicates that the acidic byproducts have been fully neutralized.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.
Expected Yield: 80-90%
Product Characterization
Validation of the final product's identity and purity is essential.
| Analysis | Expected Result |
| ¹H NMR | Characteristic peaks for the ethyl ester group (triplet ~1.3 ppm, quartet ~4.2 ppm), a doublet for the α-proton (~4.2 ppm), and multiplets for the long alkyl chain. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon (~170 ppm), the α-carbon bearing bromine (~45 ppm), the ethoxy carbons, and the series of alkyl carbons. |
| FT-IR | Strong C=O stretch for the ester (~1740 cm⁻¹), C-Br stretch (~650 cm⁻¹), and C-H stretches for the alkyl chain (~2850-2950 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak [M⁺] showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Application in Pharmaceutical Synthesis: A Versatile Electrophile
This compound serves as a powerful electrophile for forging new bonds at its α-position. This reactivity is central to its role as a pharmaceutical intermediate. While specific APIs directly using the C14 variant may be proprietary, the chemical transformations are representative of a broad class of syntheses involving α-halo esters.
Nucleophilic Substitution for API Synthesis
The primary application involves the Sₙ2 reaction with a wide range of nucleophiles. This allows for the introduction of pharmacologically relevant functional groups.
Caption: Key reaction pathways using this compound as an intermediate.
Protocol: Synthesis of an α-Amino Acid Ester Derivative
This protocol demonstrates a typical Sₙ2 reaction, a foundational step in many pharmaceutical syntheses. α-Amino acids are fundamental to numerous drugs.
Objective: To synthesize Ethyl 2-(benzylamino)tetradecanoate.
Materials & Reagents:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous acetonitrile, and potassium carbonate (2.0 eq).
-
Scientific Rationale: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
-
Nucleophilic Addition: Add benzylamine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining salts and excess amine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure α-amino acid ester.
Safety and Handling
Working with α-bromo esters and the reagents for their synthesis requires strict adherence to safety protocols.
-
General Handling: Always handle this compound and its precursors (especially liquid bromine) in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Reactivity Hazards: The compound is a lachrymator and can cause skin and eye burns.[12] Avoid contact with skin and eyes.[11] It is incompatible with strong oxidizing agents and strong bases.
-
Fire Safety: Keep away from heat, sparks, and open flames.[13] Use spark-proof tools and explosion-proof equipment if handling large quantities.[12]
-
First Aid:
-
In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention.[12]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11][12]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its synthesis via the well-understood Hell-Volhard-Zelinsky reaction is efficient and scalable. The true value of this intermediate lies in its ability to act as a versatile electrophilic partner, enabling the straightforward introduction of a long, lipophilic chain functionalized at the α-position. This capability is essential for building molecular complexity and fine-tuning the properties of drug candidates, making this compound a cornerstone intermediate in the modern pharmaceutical development landscape.
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Chemistry Learner. (n.d.). Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism. [Link]
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Atom Pharma. (n.d.). ETHYL 2-BROMOBUTYRATE. [Link]
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ResearchGate. (2025). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity. [Link]
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PubMed Central (PMC). (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]
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PubMed Central (PMC). (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
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PubMed. (2016). Fatty acid esters produced by Lasiodiplodia theobromae function as growth regulators in tobacco seedlings. [Link]
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MDPI. (n.d.). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. [Link]
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MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with Ethyl 2-bromotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 2-bromotetradecanoate is a valuable bifunctional molecule, integrating a reactive α-bromo ester moiety with a long lipophilic carbon chain. This unique structure makes it a pivotal starting material for the synthesis of a diverse array of functionalized fatty acid derivatives, which are of significant interest in drug development, materials science, and biochemistry. This technical guide provides a comprehensive overview of the core principles and detailed protocols for conducting nucleophilic substitution reactions with this compound. We will delve into the mechanistic underpinnings of these reactions, explore the influence of various nucleophiles, and provide field-proven, step-by-step methodologies for the synthesis of key derivatives, including α-amino esters, α-azido esters, α-hydroxy esters, and α-thio esters.
Introduction: The Synthetic Versatility of this compound
The functionalization of fatty acids and their esters is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with tailored biological activities and material properties. This compound serves as a key electrophilic substrate in this context. The presence of a bromine atom at the α-position to the carbonyl group significantly activates the C-Br bond towards nucleophilic attack, primarily through an S(_N)2 mechanism. This reactivity allows for the direct introduction of a wide range of functional groups at the 2-position of the tetradecanoate backbone. The long C12 alkyl chain imparts significant lipophilicity to the resulting derivatives, a feature that can be exploited to enhance membrane permeability, modulate protein binding, or create novel amphiphilic structures.
Core Principles of Reactivity
The primary reaction pathway for this compound with most nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide ion is simultaneously displaced.[2]
Key Factors Influencing the S(_N)2 Reaction:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of various reagents is a critical consideration in planning these syntheses.[1]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for S(_N)2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.[3]
-
Temperature: While heating can increase the reaction rate, excessively high temperatures may promote the competing E2 elimination reaction, leading to the formation of ethyl 2-tetradecenoate as an undesired byproduct.[3]
-
Steric Hindrance: The α-carbon in this compound is relatively unhindered, favoring the S(N)2 pathway.
Visualizing the S(_N)2 Mechanism
Caption: Generalized S(_N)2 reaction mechanism.
Safety Precautions
Good laboratory practice should be strictly followed.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Reagent Handling:
-
This compound: This compound is an irritant.[7] Avoid contact with skin, eyes, and clothing.[8]
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides.[9] Do not use with chlorinated solvents like dichloromethane or chloroform.[9] Handle with extreme care and have an appropriate quenching protocol in place.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.[10]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of various derivatives of this compound. Optimization of reaction times and temperatures may be necessary depending on the specific nucleophile and desired purity.
Synthesis of Ethyl 2-aminotetradecanoate Derivatives
The reaction of this compound with amines is a direct route to α-amino acid esters. A common challenge is multiple alkylations of the amine nucleophile.[11][12] Using a large excess of the amine can help to minimize this side reaction.[11]
Caption: Workflow for the synthesis of α-amino esters.
Protocol 4.1.1: Synthesis of Ethyl 2-(benzylamino)tetradecanoate
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add benzylamine (3.0 eq).
-
Stir the reaction mixture at 50 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 335.32 g/mol | (e.g., 1.0 g, 2.98 mmol) |
| Benzylamine | 3.0 | 107.15 g/mol | (e.g., 0.96 g, 8.94 mmol) |
| Anhydrous DMF | - | - | (e.g., 6 mL) |
Synthesis of Ethyl 2-azidotetradecanoate
The azide functional group is a versatile precursor for the synthesis of amines (via reduction) and triazoles (via "click" chemistry). The reaction of α-bromo esters with sodium azide is typically a high-yielding S(_N)2 reaction.[9][13]
Protocol 4.2.1: Synthesis of Ethyl 2-azidotetradecanoate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.[13]
-
Combine the organic layers and wash twice with deionized water and once with brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate.[13]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 335.32 g/mol | (e.g., 1.0 g, 2.98 mmol) |
| Sodium Azide | 1.5 | 65.01 g/mol | (e.g., 0.29 g, 4.47 mmol) |
| Anhydrous DMF | - | - | (e.g., 6 mL) |
Synthesis of Ethyl 2-hydroxytetradecanoate
The synthesis of α-hydroxy esters from α-bromo esters can be achieved by hydrolysis. This reaction often requires a base to facilitate the substitution, followed by acidification.
Protocol 4.3.1: Synthesis of Ethyl 2-hydroxytetradecanoate
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 335.32 g/mol | (e.g., 1.0 g, 2.98 mmol) |
| Sodium Bicarbonate | 2.0 | 84.01 g/mol | (e.g., 0.50 g, 5.96 mmol) |
| Acetone/Water | - | - | (e.g., 10 mL) |
Synthesis of Ethyl 2-(acetylthio)tetradecanoate
Thiols are excellent nucleophiles and react readily with α-bromo esters to form thioethers. Using potassium thioacetate provides a convenient route to the corresponding α-thioester.
Protocol 4.4.1: Synthesis of Ethyl 2-(acetylthio)tetradecanoate
-
Dissolve this compound (1.0 eq) in anhydrous acetone (0.5 M).
-
Add potassium thioacetate (1.2 eq).
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 335.32 g/mol | (e.g., 1.0 g, 2.98 mmol) |
| Potassium Thioacetate | 1.2 | 114.21 g/mol | (e.g., 0.41 g, 3.58 mmol) |
| Anhydrous Acetone | - | - | (e.g., 6 mL) |
Product Purification and Characterization
The lipophilic nature of the long tetradecanoate chain means that the products of these reactions are generally non-polar. Purification is typically achieved by silica gel column chromatography, using a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[14] The progress of the purification can be monitored by TLC.
Characterization of the final products should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the structure and purity of the product. -
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
This compound is a highly effective and versatile substrate for a range of nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse α-functionalized long-chain esters. By understanding the core principles of the S(_N)2 reaction and carefully selecting the appropriate nucleophile and reaction conditions, researchers can efficiently generate a library of novel compounds for applications in drug discovery and materials science.
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ResearchGate. (2025, August 9). Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. Retrieved from [Link]
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PubMed Central. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines. Retrieved from [Link]
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Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2. (n.d.). Retrieved from [Link]
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Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023, October 10). Retrieved from [Link]
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Strategic Synthesis of 2-Hydroxytetradecanoic Acid: A Key Bioactive Lipid, Utilizing Ethyl 2-bromotetradecanoate
Application Note & Protocol Guide
Introduction: The Strategic Importance of 2-Hydroxy Fatty Acids
Bioactive lipids are fundamental signaling molecules and structural components of cellular membranes, playing pivotal roles in health and disease.[1][2][3] Among these, 2-hydroxy fatty acids (2-OHFAs) are a critical subclass, particularly known for their incorporation into sphingolipids, which are abundant in the nervous system and skin.[4][5][6] 2-Hydroxytetradecanoic acid (also known as 2-hydroxymyristic acid) is a saturated long-chain 2-OHFA derived from tetradecanoic acid (myristic acid).[7][8] Its presence in ceramides is essential for maintaining the permeability barrier of the skin and the integrity of the myelin sheath in neurons.[4][5] Deficiencies in the enzyme responsible for producing these lipids, Fatty Acid 2-Hydroxylase (FA2H), are linked to severe neurodegenerative diseases, highlighting the importance of studying their function.[5][6][9]
Ethyl 2-bromotetradecanoate is an ideal and versatile starting material for the laboratory-scale synthesis of 2-hydroxytetradecanoic acid.[10][11] Its α-bromo functional group provides a reactive site for nucleophilic substitution, allowing for the direct introduction of a hydroxyl group. This application note details a robust, two-step synthetic pathway, providing not just the methodology but the underlying chemical principles for each experimental choice.
Overall Synthetic Strategy
The conversion of this compound to 2-hydroxytetradecanoic acid is achieved through a straightforward yet powerful two-stage process. The core logic is to first replace the bromine atom with a hydroxyl group via a nucleophilic substitution reaction, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid. This strategy is efficient and relies on fundamental organic chemistry reactions.[12][13]
Caption: High-level workflow for the synthesis of 2-Hydroxytetradecanoic Acid.
Protocol 1: Synthesis of Ethyl 2-hydroxytetradecanoate
Principle and Mechanistic Insight
This step employs a bimolecular nucleophilic substitution (SN2) reaction. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the bromine. The reaction proceeds in a single, concerted step where the carbon-hydroxide bond forms simultaneously as the carbon-bromine bond breaks.[13] The choice of a polar aprotic solvent like acetone is crucial; it solvates the cation (e.g., Na⁺) but not the nucleophile, leaving the hydroxide ion highly reactive and accessible for the backside attack required in an SN2 mechanism.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| This compound | >98% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Nucleophile Source |
| Acetone | Anhydrous | Reaction Solvent |
| Diethyl Ether | Anhydrous | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Neutralizing Wash |
| Brine (Saturated NaCl) | Aqueous Solution | Aqueous Wash |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Round-bottom flask, Condenser | Standard Glassware | Reaction Vessel |
| Separatory Funnel, Magnetic Stirrer | Standard Equipment | Workup & Reaction |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 29.8 mmol) in 100 mL of acetone.
-
Nucleophile Preparation: Separately, prepare a 2 M solution of NaOH by carefully dissolving sodium hydroxide (2.4 g, 60.0 mmol) in 30 mL of deionized water. Caution: This is an exothermic process.
-
Reaction Execution: Add the aqueous NaOH solution to the flask containing the bromoester. Heat the mixture to a gentle reflux (approx. 60°C) and maintain for 4-6 hours.
-
Scientific Rationale: Refluxing provides the necessary activation energy to drive the SN2 reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
Reaction Quench & Solvent Removal: After cooling to room temperature, neutralize the reaction mixture by slowly adding 1 M HCl until the pH is ~7. Remove the acetone using a rotary evaporator.
-
Liquid-Liquid Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Scientific Rationale: The organic product is non-polar and will preferentially dissolve in the diethyl ether, separating it from inorganic salts in the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Scientific Rationale: The bicarbonate wash removes any residual acid, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield Ethyl 2-hydroxytetradecanoate as a crude oil or waxy solid.
Protocol 2: Hydrolysis to 2-Hydroxytetradecanoic Acid
Principle and Mechanistic Insight
This step is a classic base-catalyzed ester hydrolysis, also known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.[14]
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Ethyl 2-hydroxytetradecanoate | Crude from Step 1 | Substrate |
| Potassium Hydroxide (KOH) | Pellets, ACS Grade | Catalyst/Reagent |
| Ethanol (95%) | Reagent Grade | Co-solvent |
| Hydrochloric Acid (HCl) | 3 M Aqueous Solution | Acidification |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Deionized Water | High Purity | Solvent/Wash |
Step-by-Step Experimental Protocol
-
Reaction Setup: Place the crude Ethyl 2-hydroxytetradecanoate from Protocol 1 into a 250 mL round-bottom flask. Add a solution of potassium hydroxide (5.0 g, 89.1 mmol) in 100 mL of 95% ethanol/water (4:1 v/v).
-
Scientific Rationale: Ethanol is used as a co-solvent to ensure miscibility between the aqueous KOH and the organic ester, creating a single phase for efficient reaction.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when the mixture becomes a clear, homogeneous solution, indicating the formation of the potassium salt of the fatty acid.
-
Solvent Removal: Cool the reaction and remove the ethanol via rotary evaporation.
-
Acidification: Dissolve the remaining solid residue in 100 mL of warm water. While stirring vigorously in an ice bath, slowly add 3 M HCl until the pH of the solution is approximately 2. A white precipitate of 2-hydroxytetradecanoic acid will form.
-
Scientific Rationale: Acidification protonates the potassium 2-hydroxytetradecanoate salt, which is water-soluble, to form the neutral carboxylic acid, which is insoluble in water and precipitates out.
-
-
Product Isolation & Purification: Isolate the solid product by vacuum filtration, washing the filter cake with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.
-
Drying: Dry the purified white solid in a vacuum oven at 40°C overnight to yield pure 2-hydroxytetradecanoic acid.
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the final product.
| Parameter | Expected Result for 2-Hydroxytetradecanoic Acid | Source |
| Molecular Formula | C₁₄H₂₈O₃ | [8][15] |
| Molecular Weight | 244.37 g/mol | [8][15] |
| Appearance | White crystalline solid | [15] |
| Melting Point | ~85-88 °C (Varies with purity) | [8] |
| ¹H NMR | Peaks corresponding to CH-OH, aliphatic chain (CH₂, CH₃), and carboxylic acid (COOH) protons. | |
| Mass Spectrometry | [M-H]⁻ ion at m/z 243.2 in negative ion mode. |
Biological Context: Integration into Sphingolipid Pathways
The synthesized 2-hydroxytetradecanoic acid serves as a substrate for enzymes that incorporate it into complex sphingolipids. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is the primary source of 2-OHFAs in mammals.[4][6] These specialized fatty acids are then attached to a sphingoid base by ceramide synthases to form 2-hydroxy-ceramides, which are precursors to more complex lipids like galactosylceramides (essential for myelin) and glucosylceramides.
Caption: Integration of 2-hydroxy fatty acids into mammalian sphingolipid biosynthesis.
References
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Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. [Link]
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Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed, National Institutes of Health. [Link]
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GERLI. (n.d.). Hydroxy fatty acids. Cyberlipid. [Link]
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Eckhardt, M. (2022). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. [Link]
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Guo, L., et al. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1327-1335. [Link]
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Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. [Link]
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Park, J. E., et al. (2022). Bioactive Lipids and Their Derivatives in Biomedical Applications. Biomolecules & Therapeutics, 30(2), 125-139. [Link]
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BUCHI. (n.d.). Purification of lipids. Buchi.com. [Link]
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Park, J. E., et al. (2022). Bioactive Lipids and Their Derivatives in Biomedical Applications. Biomolecules & Therapeutics. [Link]
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Berg, M., et al. (2023). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. Bio-protocol, 13(11), e4695. [Link]
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Park, J. E., et al. (2022). Bioactive Lipids and Their Derivatives in Biomedical Applications. ResearchGate. [Link]
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Christie, W. W. (2011). Preparation of ester derivatives of fatty acids for chromatographic analysis. ResearchGate. [Link]
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Ahmad, T., et al. (2020). Bioactive Lipids: Chemistry & Health Benefits. IntechOpen. [Link]
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Wikipedia. (n.d.). Myristic acid. Wikipedia. [Link]
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PubChem. (n.d.). 2-Hydroxytetradecanoic acid. National Institutes of Health. [Link]
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Application Note & Protocol: A Step-by-Step Laboratory Synthesis of Ethyl 2-bromotetradecanoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-bromotetradecanoate, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and specialty chemicals. The synthesis is approached via a robust, two-step process commencing with the α-bromination of tetradecanoic acid (myristic acid) through the Hell-Volhard-Zelinsky reaction, followed by a classic Fischer esterification to yield the desired ethyl ester. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed characterization methods to ensure both a high yield and high purity of the final product.
Introduction: The Synthetic Strategy
The synthesis of this compound is a foundational technique in organic chemistry, illustrating two powerful and fundamental transformations. The overall strategy is bifurcated into two distinct, sequential phases:
-
α-Bromination: The selective introduction of a bromine atom at the carbon adjacent to the carboxyl group (the α-carbon) of tetradecanoic acid. This is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, a hallmark transformation for α-halogenation of carboxylic acids.[1][2]
-
Esterification: The conversion of the resulting 2-bromotetradecanoic acid into its corresponding ethyl ester through an acid-catalyzed reaction with ethanol. This Fischer esterification is an equilibrium-driven process, necessitating specific conditions to favor product formation.[3][4]
This protocol emphasizes not only the procedural steps but also the chemical logic underpinning them, ensuring the user can adapt and troubleshoot the synthesis as required.
Overall Reaction Scheme
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Required Purity | Notes |
| Tetradecanoic Acid | C₁₄H₂₈O₂ | 228.37 | >98% | Also known as Myristic Acid |
| Phosphorus Tribromide | PBr₃ | 270.69 | >99% | Highly corrosive and water-reactive. Handle with extreme care. |
| Bromine | Br₂ | 159.81 | >99.5% | Highly toxic, corrosive, and volatile. Work in a certified fume hood. |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous (>99.5%) | Use of anhydrous ethanol is critical for driving the esterification equilibrium. |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Strong acid and dehydrating agent. Handle with care. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | For neutralization washes. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | For drying the organic phase. |
| Deuterated Chloroform | CDCl₃ | 120.38 | For NMR analysis | Contains 0.03% v/v TMS. |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. All operations involving bromine and phosphorus tribromide must be performed in a certified chemical fume hood.
Detailed Experimental Protocol
PART A: Synthesis of 2-Bromotetradecanoic Acid (Hell-Volhard-Zelinsky Reaction)
The HVZ reaction proceeds by first converting the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. This enol is subsequently brominated at the α-position. The resulting α-bromo acyl bromide can then exchange with unreacted carboxylic acid, regenerating the acyl bromide intermediate and propagating the catalytic cycle.[5][6]
Workflow Diagram: Hell-Volhard-Zelinsky Reaction
Caption: Workflow for the synthesis of 2-bromotetradecanoic acid.
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to create an inert atmosphere.
-
Charging the Flask: To the flask, add tetradecanoic acid (e.g., 22.8 g, 0.1 mol).
-
Catalyst Addition: Carefully add phosphorus tribromide (PBr₃, ~0.9 g, 0.3 mL, 0.0033 mol) to the flask via syringe. PBr₃ is the catalyst that converts the carboxylic acid to the reactive acyl bromide intermediate.[7]
-
Bromine Addition: In the fume hood, carefully measure bromine (Br₂, 17.6 g, 5.6 mL, 0.11 mol) and place it in the addition funnel. Add the bromine dropwise to the stirred reaction mixture. The addition is exothermic and should be controlled to maintain a gentle reflux. A reddish-brown color will persist.
-
Reaction: After the addition is complete, heat the mixture to 80-85°C using a heating mantle. Maintain this temperature for 4-6 hours, or until the evolution of HBr gas ceases and the color of the reaction mixture fades from reddish-brown to a straw yellow, indicating the consumption of bromine.
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, add the reaction mixture to 100 mL of cold water in a beaker with vigorous stirring (in an ice bath). This step hydrolyzes the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid and quenches any remaining PBr₃. Caution: This is a highly exothermic and vigorous reaction that liberates HBr gas.[8]
-
Isolation: The solid product, 2-bromotetradecanoic acid, will precipitate. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove HBr and phosphoric acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or heptane to yield a white crystalline solid. Dry the product under vacuum. The expected yield is typically 80-90%.
PART B: Synthesis of this compound (Fischer Esterification)
Fischer esterification is an acid-catalyzed equilibrium reaction. To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by using a large excess of one reactant (ethanol, which also serves as the solvent) and/or by removing water as it is formed.[4]
Mechanism Diagram: Fischer Esterification
Caption: Mechanism of Fischer Esterification.
Procedure:
-
Setup: In a 500 mL round-bottom flask, combine the purified 2-bromotetradecanoic acid (e.g., 30.7 g, 0.1 mol) and 200 mL of anhydrous ethanol. The ethanol acts as both the solvent and the reactant.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~2 mL) to the mixture. This addition is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After cooling to room temperature, reduce the volume of the mixture by about half using a rotary evaporator to remove excess ethanol.
-
Extraction: Transfer the remaining mixture to a 500 mL separatory funnel. Add 150 mL of diethyl ether and 150 mL of water. Shake gently and allow the layers to separate. The organic layer contains the desired ester.
-
Washing: Wash the organic layer sequentially with:
-
100 mL of water.
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will evolve; vent the funnel frequently.
-
100 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.[9] The expected yield is typically 85-95%.
Critical Safety Precautions
-
Bromine (Br₂): Is extremely toxic, corrosive, and causes severe burns upon contact. Inhalation can be fatal. Always handle in a certified chemical fume hood while wearing a face shield, lab coat, and appropriate gloves (butyl rubber or Viton). Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Phosphorus Tribromide (PBr₃) & Thionyl Chloride/Bromide: These reagents react violently with water to release toxic and corrosive gases (HBr or HCl/SO₂).[8][10][11] They are highly corrosive and can cause severe burns. Handle only in a fume hood under anhydrous conditions.[12][13]
-
Concentrated Sulfuric Acid (H₂SO₄): Is a strong acid and a powerful dehydrating agent that can cause severe burns. Always add acid to other liquids slowly and with stirring; never the other way around.
-
General Precautions: An eyewash station and safety shower must be readily accessible.[12] All waste materials should be disposed of according to institutional and local regulations.
Characterization of this compound
-
Physical Properties:
-
Spectroscopic Analysis:
-
¹H NMR (Proton NMR): Expected signals would include:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
-
A quartet from the methylene protons of the ethyl group (~4.2 ppm).
-
A triplet for the terminal methyl group of the long alkyl chain (~0.9 ppm).
-
A multiplet for the numerous methylene groups of the long chain (~1.2-1.6 ppm).
-
A characteristic triplet for the proton on the α-carbon (the CH-Br group) shifted downfield (~4.3 ppm).
-
-
¹³C NMR (Carbon NMR): Key signals would confirm the structure:
-
A signal for the carbonyl carbon of the ester (~170 ppm).
-
Signals for the carbons of the ethyl group (~60 ppm for O-CH₂ and ~14 ppm for CH₃).
-
A signal for the α-carbon attached to the bromine, shifted downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:
-
A strong C=O (carbonyl) stretch for the ester at ~1740 cm⁻¹.[16]
-
C-H stretching vibrations from the alkyl chains around 2850-2960 cm⁻¹.
-
A C-O stretching vibration around 1150-1250 cm⁻¹.
-
The absence of a broad O-H stretch (from the carboxylic acid starting material) around 2500-3300 cm⁻¹ indicates the completion of the esterification.[16]
-
-
References
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Chemistry Learner. (n.d.). Hell-Volhard-Zelinsky (HVZ) Reaction: Explanation, Example & Mechanism. Retrieved from [Link]
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Application Notes: Ethyl 2-bromotetradecanoate in the Development of Anti-inflammatory Agents
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory response, making them prime targets for therapeutic intervention.[1][2] Fatty acids and their derivatives have garnered significant interest as modulators of inflammation.[3][4] Ethyl 2-bromotetradecanoate, a 14-carbon fatty acid ester featuring a reactive bromine atom at the alpha position, presents a versatile scaffold for the synthesis of novel anti-inflammatory agents.[5][6] Its lipophilic nature facilitates cell membrane interaction, while the α-bromo group allows for diverse chemical modifications to explore structure-activity relationships.
This document provides a comprehensive guide for researchers, outlining the rationale, experimental protocols, and data interpretation for utilizing this compound as a starting point for the discovery of new anti-inflammatory drug candidates.
PART 1: Synthesis and Derivatization of this compound
The strategic placement of the bromine atom on this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a library of novel compounds with potentially diverse biological activities.
Protocol 1: General Synthesis of this compound Derivatives
Causality: This protocol leverages the reactivity of the α-bromo ester. The choice of nucleophile is critical as it will define the resulting derivative's chemical properties and, potentially, its biological target. The reaction is typically carried out under conditions that favor SN2 substitution.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.
-
Nucleophile Addition : Add the chosen nucleophile (e.g., an amine, thiol, or phenoxide; 1.1 equivalents) to the solution. If the nucleophile is a salt, a phase-transfer catalyst like tetrabutylammonium bromide may be added to enhance reactivity.
-
Reaction Monitoring : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, filter off any solid byproducts. Remove the solvent under reduced pressure.
-
Purification : Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound using column chromatography on silica gel.
PART 2: In Vitro Screening Cascade for Anti-inflammatory Activity
A tiered screening approach is essential for efficiently identifying promising lead compounds. This cascade begins with broad cytotoxicity assessments, followed by specific assays to measure anti-inflammatory effects in a relevant cell-based model.
Cytotoxicity Assessment
Causality: Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the synthesized compounds. This ensures that any observed reduction in inflammatory markers is not simply a result of cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[7]
-
Compound Treatment : Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control.
Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9] This model is a cornerstone for in vitro anti-inflammatory screening.[10]
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment : Seed RAW 264.7 cells as described in Protocol 2. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]
-
Supernatant Collection : Collect the cell culture supernatant.
-
Griess Reaction : Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement : Measure the absorbance at 540 nm.
-
Data Analysis : Quantify the nitrite concentration using a sodium nitrite standard curve. A decrease in NO production indicates potential anti-inflammatory activity.[11]
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Culture and Treatment : Follow the same procedure as in Protocol 3 for cell seeding, pre-treatment with compounds, and LPS stimulation.
-
Supernatant Collection : Collect the cell culture supernatant at the end of the 24-hour incubation period.
-
ELISA : Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12]
-
Data Analysis : Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect.
Data Presentation: Hypothetical In Vitro Screening Results
| Compound | IC₅₀ (µM, MTT) | NO Inhibition (%) at 25 µM | TNF-α Inhibition (%) at 25 µM | IL-6 Inhibition (%) at 25 µM |
| This compound | >100 | 15.2 | 10.5 | 8.9 |
| Derivative A | >100 | 65.8 | 58.2 | 61.5 |
| Derivative B | 45.3 | 20.1 | 18.7 | 15.3 |
| Derivative C | >100 | 72.4 | 68.9 | 75.1 |
| Dexamethasone (Control) | >100 | 85.6 | 90.3 | 92.1 |
PART 3: Mechanism of Action Studies
Once promising compounds are identified, the next step is to elucidate their mechanism of action. Western blotting is a powerful technique to investigate the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[13]
Signaling Pathway Diagrams
Caption: Canonical NF-κB signaling pathway activation by LPS.[1][14]
Caption: The MAPK signaling cascade in inflammation.[2][15]
Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways
Causality: This protocol assesses the phosphorylation status of key proteins in the NF-κB and MAPK pathways. Phosphorylation is a critical activation step for these kinases.[16] By measuring the levels of phosphorylated proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK), we can determine if the compounds inhibit these pathways upstream.[13][17]
-
Cell Lysis : After treatment with the test compound and/or LPS as previously described, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[18]
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[19]
PART 4: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro and mechanistic studies should be validated in a relevant animal model of inflammation. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[20][21][22]
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.[21]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and the infiltration of neutrophils.[21][23] This model allows for the evaluation of a compound's ability to suppress edema formation, a cardinal sign of inflammation.
-
Animal Acclimatization : Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.
-
Grouping : Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Initial Paw Volume : Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration : Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[20][22]
-
Paw Volume Measurement : Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[21]
-
Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hr | Paw Edema Inhibition (%) at 5 hr |
| Vehicle Control | - | - | - |
| Derivative C | 10 | 35.6 | 40.2 |
| Derivative C | 25 | 58.9 | 65.4 |
| Indomethacin | 10 | 62.1 | 70.8 |
Conclusion
This compound serves as a promising and versatile starting scaffold for the development of novel anti-inflammatory agents. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo validation of its derivatives. By systematically applying this integrated approach, researchers can efficiently identify and characterize new chemical entities with the potential to treat a wide range of inflammatory disorders.
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Application Notes and Protocols for the Selective N-Alkylation of Amines with Ethyl 2-bromotetradecanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Amino Esters
The introduction of long lipophilic alkyl chains onto amine-containing molecules is a cornerstone strategy in medicinal chemistry and drug development. This modification profoundly impacts a compound's physicochemical properties, including its lipophilicity, membrane permeability, and metabolic stability. Ethyl 2-bromotetradecanoate is a valuable electrophilic building block for this purpose, enabling the direct installation of a C14 fatty acid ester moiety. The resulting N-alkylated α-amino esters are precursors to a diverse range of bioactive molecules, including novel surfactants, enzyme inhibitors, and lipophilic prodrugs.
This guide provides a detailed experimental framework for the selective mono-N-alkylation of primary amines with this compound. We will delve into the mechanistic rationale behind the chosen protocol, offer a step-by-step methodology, and address potential challenges to ensure reproducible and high-yielding syntheses.
Reaction Mechanism and Rationale for Protocol Design
The alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This concerted process results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group.
A primary challenge in the N-alkylation of primary amines is the potential for overalkylation.[1] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkylating agent to form a tertiary amine.[1][2] To achieve selective mono-alkylation, this protocol employs a strategic excess of the primary amine. This ensures that the concentration of the starting amine is significantly higher than that of the product, statistically favoring the reaction of the electrophile with the primary amine.
The choice of a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is critical. Its role is to neutralize the hydrobromic acid (HBr) that is cogenerated during the reaction.[3][4] This prevents the protonation of the amine nucleophile, which would render it unreactive. Potassium carbonate is particularly suitable as it is inexpensive, readily available, and its heterogeneous nature in many organic solvents simplifies the work-up procedure.[5][6]
A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to facilitate the SN2 reaction. DMF effectively solvates the potassium cation of the base while leaving the carbonate anion relatively free to act as a proton scavenger. Furthermore, it provides good solubility for a wide range of amine substrates and the alkylating agent.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >97% purity |
| Primary Amine (e.g., Benzylamine, Octylamine) | >98% purity |
| Anhydrous Potassium Carbonate (K₂CO₃) | Powdered, dried |
| Anhydrous N,N-Dimethylformamide (DMF) | <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | |
| Brine (Saturated Aqueous NaCl) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Silica Gel | 60 Å, 230-400 mesh |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer and stir bars | |
| Heating mantle or oil bath | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Standard laboratory glassware |
Experimental Protocol: Selective Mono-N-Alkylation
This protocol provides a general procedure for the selective mono-alkylation of a primary amine with this compound.
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 equivalents).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent (this compound).
-
To the stirred solution, add anhydrous potassium carbonate (2.0 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture at room temperature.
-
Scientist's Insight: The use of a 3-fold excess of the primary amine is a critical parameter for ensuring selective mono-alkylation and minimizing the formation of the tertiary amine byproduct. The slow addition of the alkylating agent helps to maintain a low instantaneous concentration, further favoring the reaction with the more abundant primary amine.
Step 2: Reaction Execution
-
Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The product should have a higher Rf value than the starting amine.
-
Scientist's Insight: The elevated temperature is necessary to overcome the activation energy of the reaction, particularly given the potential for steric hindrance from the long alkyl chain of the electrophile.[7][8][9] Reaction times may vary depending on the nucleophilicity of the specific primary amine used.
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble potassium carbonate and other inorganic salts.
-
Dilute the filtrate with ethyl acetate (approximately 10 volumes of the initial DMF volume).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Scientist's Insight: The aqueous washes are crucial for removing the DMF solvent and any remaining inorganic salts. The sodium bicarbonate wash also ensures the removal of any residual acidic species.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane to isolate the pure N-alkylated secondary amine.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
Experimental Workflow Diagram
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Ethyl 2-bromotetradecanoate as a precursor for radiolabeled lipid standards
Application Note & Protocol
Strategic Synthesis of High-Purity Radiolabeled Myristic Acid from Ethyl 2-bromotetradecanoate for Advanced Metabolic Research
Audience: Researchers, scientists, and drug development professionals engaged in lipid research, metabolic pathway analysis, and pharmacokinetic studies.
Abstract: Radiolabeled lipid standards are indispensable tools for elucidating the complex roles of fatty acids in biological systems, from cellular metabolism to the pathology of disease.[1] This guide provides a comprehensive framework for the synthesis, purification, and application of radiolabeled myristic acid (tetradecanoic acid), a saturated fatty acid implicated in various signaling and metabolic pathways. We detail a robust protocol using this compound as a versatile and efficient precursor for introducing a Carbon-14 ([¹⁴C]) label. The methodologies described herein are designed to ensure high radiochemical purity and specific activity, enabling precise and reproducible results in downstream applications such as cellular uptake and metabolic flux analysis.
Foundational Principles: The Rationale for Radiolabeled Lipids
The ability to trace the fate of a molecule within a complex biological milieu is fundamental to modern biomedical research.[2] Unlike fluorescent tags, which can alter molecular conformation and transport, isotopic labeling provides a non-perturbative method to track absorption, distribution, metabolism, and excretion (ADME).[2]
1.1. Why Myristic Acid?
Myristic acid (14:0) is not merely a component of cellular membranes; it is also a substrate for N-myristoylation, a critical post-translational modification that anchors proteins to membranes and is vital for signal transduction.[3] Studying its metabolism provides insight into energy storage, lipid signaling, and the pathobiology of metabolic diseases.
1.2. The Strategic Choice of Precursor and Isotope
-
This compound: This α-bromo ester is an ideal precursor. The bromine atom at the C-2 position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the precise and efficient introduction of a radiolabel.
-
Carbon-14 ([¹⁴C]): For metabolic fate studies, [¹⁴C] is the gold standard. Its long half-life (5730 years) means no correction for decay is needed during experiments, and the carbon label is metabolically stable, becoming an integral part of the molecule's backbone.[4][5] The low-energy beta emissions are easily detected by liquid scintillation counting.[4]
-
Tritium ([³H]): While not the focus of the primary protocol, tritium is another valuable isotope for lipid labeling.[6] It can offer higher specific activities, which is advantageous for receptor-binding assays. However, the potential for isotopic exchange under certain conditions must be considered.[7][8]
1.3. Overall Synthesis and Quality Control Workflow
The entire process, from precursor to validated research tool, involves a multi-stage workflow that emphasizes purity and characterization at each step. This ensures that the final radiolabeled standard is reliable and that experimental data are unambiguous.
Caption: High-level workflow from precursor to validated radiolabeled standard.
Critical Safety Protocols for Handling Radiochemicals
Working with radioactive materials necessitates stringent adherence to safety protocols to protect personnel and prevent contamination.
-
Designated Work Area: All work with [¹⁴C] must be conducted in a designated area, clearly marked with radiation warning signs. Use spill trays lined with absorbent paper to contain potential spills.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of nitrile gloves. Some [¹⁴C]-labeled compounds, particularly halogenated acids, can penetrate gloves and skin.[4][5][9] Change the outer gloves frequently.
-
Ventilation: Handle potentially volatile reagents or products in a certified chemical fume hood to prevent inhalation of radioactive vapors.[4]
-
Monitoring: Regularly monitor work surfaces and gloves for contamination using a survey meter (e.g., a pancake Geiger-Mueller detector).[5] Perform wipe tests counted in a Liquid Scintillation Counter (LSC) for the most sensitive detection of removable contamination.[9]
-
Waste Disposal: Segregate radioactive waste according to institutional guidelines. [¹⁴C] waste has a long half-life and must be disposed of in designated solid and liquid waste containers.[9]
Protocol: Synthesis of [1-¹⁴C]Myristic Acid
This protocol details the conversion of this compound to [1-¹⁴C]Myristic Acid via cyanation followed by hydrolysis. This well-established method introduces the [¹⁴C] label at the carboxyl position, which is generally stable against metabolic loss except through complete β-oxidation.[10]
3.1. Reaction Principle
The synthesis is a two-step, one-pot reaction. First, the bromide is displaced by the ¹⁴C-labeled cyanide ion ([¹⁴C]CN⁻) in a classic Sₙ2 reaction. Second, the resulting nitrile and the ethyl ester are concurrently hydrolyzed under strong acidic conditions to yield the final ¹⁴C-labeled carboxylic acid.
Caption: Chemical reaction pathway for the synthesis of [1-¹⁴C]Myristic Acid.
3.2. Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich |
| Potassium Cyanide, [¹⁴C] (K¹⁴CN) | ≥50 mCi/mmol, solid | PerkinElmer, ARC |
| Potassium Cyanide (KCN), cold | ACS Grade | Fisher Scientific |
| Ethanol | 200 Proof, anhydrous | Decon Labs |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | VWR |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |
| Deionized Water | 18.2 MΩ·cm | Milli-Q System |
| Scintillation Cocktail | Ultima Gold™ or equivalent | PerkinElmer |
3.3. Step-by-Step Synthesis Protocol
-
Expert Insight: This protocol uses "cold" (non-radioactive) KCN to dilute the "hot" (radioactive) K¹⁴CN. This is done to achieve a target specific activity and to ensure there is sufficient nucleophile mass for the reaction to proceed efficiently.
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 50 mg, ~0.15 mmol) in 3 mL of anhydrous ethanol.
-
Cyanide Addition: In a separate vial, carefully weigh and combine K¹⁴CN (e.g., 1 mCi, at 55 mCi/mmol, this is ~0.018 mmol) and cold KCN (~8.5 mg, ~0.13 mmol) to achieve a total of 0.15 mmol of cyanide. Dissolve this mixture in 1 mL of deionized water.
-
Cyanation Reaction: Add the aqueous cyanide solution to the ethanolic solution of the precursor. Heat the reaction mixture to reflux (approx. 80-85 °C) with stirring for 4-6 hours. Monitor the reaction progress by radio-TLC (e.g., mobile phase Hexane:Ethyl Acetate 4:1). The product spot should be more polar than the starting material.
-
Hydrolysis: After cooling the reaction to room temperature, slowly and carefully add 2 mL of a 1:1 (v/v) solution of concentrated H₂SO₄ and water in the fume hood.
-
Causality: This strong acidic mixture is required to hydrolyze both the stable nitrile group and the ethyl ester to the final carboxylic acid.
-
-
Reflux: Heat the mixture back to reflux and maintain for 8-12 hours. The solution may become heterogeneous.
-
Work-up & Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel containing 15 mL of deionized water. Extract the aqueous phase three times with 15 mL of diethyl ether.
-
Washing: Combine the organic extracts and wash them once with 10 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude [1-¹⁴C]Myristic Acid as an oily or waxy solid.
Purification, Analysis, and Quality Control
Purification is not optional; it is a critical step to ensure that the biological effects observed are due to the labeled compound and not an impurity.[11] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[12]
4.1. Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude product in a small volume (0.5-1.0 mL) of the mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic Acid).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% TFA), for example, 70% to 100% Acetonitrile over 30 minutes.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector (e.g., at 210 nm) and an in-line radioactivity detector.
-
-
Fraction Collection: Collect 1-minute fractions throughout the elution peak corresponding to myristic acid (identified by running a cold standard first).
-
Analysis: Analyze a small aliquot of each collected fraction by liquid scintillation counting to identify the fractions containing the highest radioactivity.
4.2. Quality Control and Validation
-
Radiochemical Purity: Pool the purest fractions and re-inject an aliquot onto an analytical HPLC system. The resulting radio-chromatogram should show a single peak. Purity should be ≥98%.
-
Chemical Identity: Confirm the identity by co-injection with an authentic, non-labeled myristic acid standard. A single, sharp, co-eluting peak in both the UV and radioactive channels confirms identity. Mass spectrometry can also be used for definitive confirmation.
-
Specific Activity (SA): This is the measure of radioactivity per unit of mass (e.g., mCi/mmol or GBq/mmol).
-
Quantify the mass of the purified product using the UV detector's calibration curve (established with the cold standard).
-
Quantify the total radioactivity of the solution by LSC.
-
Calculate SA: SA = Total Radioactivity (mCi) / Total Moles (mmol)
-
4.3. Expected Results
| Parameter | Target Specification | Rationale |
| Radiochemical Yield | 25-40% | Accounts for multi-step synthesis and purification losses. |
| Radiochemical Purity | >98% | Ensures experimental results are not confounded by impurities.[11] |
| Specific Activity | 45-55 mCi/mmol | Sufficient for most cell-based assays and in vivo tracer studies. |
| Storage | -20°C in Ethanol | Minimizes self-radiolysis and chemical degradation. |
Application Example: Cellular Fatty Acid Uptake Assay
This protocol provides a template for using the newly synthesized [1-¹⁴C]Myristic Acid to quantify its uptake in a cultured cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes).
Caption: Workflow for a typical cellular fatty acid uptake experiment.
5.1. Abbreviated Protocol
-
Prepare Dosing Solution: Complex the [1-¹⁴C]Myristic Acid to fatty-acid-free Bovine Serum Albumin (BSA) in your cell culture medium. A typical final concentration might be 1 µCi/mL at 100 µM total myristic acid.
-
Incubation: Remove growth media from cells, wash once with PBS, and add the dosing solution. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Stop and Wash: To stop the uptake, rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove non-specifically bound fatty acids.
-
Lysis and Counting: Lyse the cells directly in the plate or vial with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and count using an LSC.
-
Normalization: In parallel wells, determine the total protein content using a BCA or Bradford assay to normalize the radioactive counts (Disintegrations Per Minute, DPM) per milligram of protein. This allows for accurate comparison between different conditions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; loss during extraction. | Extend reflux times; monitor by radio-TLC. Perform an additional extraction of the aqueous phase. |
| Low Radiochemical Purity | Side reactions; incomplete hydrolysis. | Optimize reflux time and temperature. Ensure HPLC gradient provides adequate separation. |
| Peak Tailing on HPLC | Column overload; secondary interactions. | Inject less material. Ensure TFA or another ion-pairing agent is in the mobile phase. |
| Inconsistent Cellular Uptake | Inefficient washing; cell viability issues. | Optimize the number and duration of wash steps. Perform a viability assay (e.g., Trypan Blue) on parallel wells. |
References
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Yale Environmental Health & Safety. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. [Link]
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Mounts, T. L. (1973). Tritium labeling of lipids. Lipids, 8(4), 190–193. [Link]
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Gour, N., & Lajoie, J. M. (2022). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Frontiers in Physiology, 13, 858826. [Link]
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Tan, T., & Tey, W. Y. (2021). Radiolabeled Liposomes for Nuclear Imaging Probes. Pharmaceutics, 13(9), 1335. [Link]
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Fan, J., et al. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Bio-protocol, 11(3), e3900. [Link]
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Yale University. (n.d.). Carbon-14 ( 14 C) safety information and specific handling precautions. [Link]
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Shevchenko, V. P., Nagaev, I. Y., & Myasoedov, N. F. (1999). Methods for the synthesis of tritium-labelled fatty acids and their derivatives, oxylipins and steroids. Russian Chemical Reviews, 68(10), 859-879. [Link]
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Raval, N., et al. (2023). Radiolabeled lipid nanoparticles for diagnostic imaging. Advanced Drug Delivery Reviews, 198, 114876. [Link]
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Verhoog, S., et al. (2021). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 1(10), 1559–1575. [Link]
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Verhoog, S., & Gouverneur, V. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6390–6475. [Link]
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Carroll, D. (Ed.). (2011). Preparation of Compounds Labeled with Tritium and Carbon-14. John Wiley & Sons. [Link]
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Moravek. (2021). The Importance of Purification for Radiolabeled Compounds. [Link]
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Jones, E. P., et al. (1960). Labeling Fatty Acids by Exposure to Tritium Gas. II. Methyl Oleate and Linoleate. The Journal of Organic Chemistry, 25(5), 851–852. [Link]
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Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. [Link]
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Lajoie, J. M., et al. (2023). Radiolabeling lipoproteins to study and manage disease. Advanced Drug Delivery Reviews, 198, 114876. [Link]
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Fan, J., et al. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Bio-protocol, 11(3), e3900. [Link]
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Mangold, H. K., & Schlenk, H. (1957). PREPARATION AND ISOLATION OF FATTY ACIDS RANDOMLY LABELED WITH C14. Journal of Biological Chemistry, 229(2), 731-741. [Link]
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Fliesler, S. J., & Schroepfer, G. J. Jr. (1996). Biosynthesis of the Unsaturated 14-carbon Fatty Acids Found on the N Termini of Photoreceptor-Specific Proteins. Journal of Biological Chemistry, 271(9), 5256–5262. [Link]
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Laferriere-Holloway, T. S., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(22), 8011. [Link]
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Rosales, R. (2023). Applications of Radiolabeling in Biological Research and Innovati. Journal of Cell and Developmental Biology, 7(4). [Link]
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Moravek. (2022). How Do You Synthesize Radiolabeled Compounds?. [Link]
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Lee, B., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS ONE, 16(5), e0251867. [Link]
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Costa, B., et al. (2020). Radiolabelling of nanomaterials for medical imaging and therapy. Chemical Society Reviews, 49(14), 4595-4630. [Link]
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Application Note: One-Pot Synthesis of Functionalized Esters from Ethyl 2-bromotetradecanoate
Abstract
Long-chain functionalized esters are pivotal molecular scaffolds in medicinal chemistry, materials science, and drug development, serving as key intermediates and bioactive molecules. Ethyl 2-bromotetradecanoate is a readily available and versatile starting material for accessing this chemical space. This guide provides a detailed exploration of robust, one-pot synthetic strategies for converting this α-bromo ester into a diverse array of functionalized derivatives. We delve into the mechanistic underpinnings of nucleophilic substitution and metal-mediated carbon-carbon bond-forming reactions, offering field-proven, step-by-step protocols for researchers. The methodologies presented are designed for efficiency, high yield, and operational simplicity, emphasizing self-validating experimental design and safety.
Core Principles & Mechanistic Insights
The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bonded to the bromine. The adjacent ester group activates this position, making it highly susceptible to reaction with a wide range of nucleophiles. One-pot syntheses, which combine multiple reaction steps in a single vessel, are highly advantageous as they reduce waste, save time, and can improve overall yields by minimizing the isolation of intermediates.
Strategy 1: Direct Nucleophilic Substitution (S_N_2)
The most direct route to functionalization is the S_N_2 reaction, where a nucleophile displaces the bromide leaving group.[1] The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the cation of the nucleophilic salt while leaving the nucleophile itself relatively "bare" and highly reactive. This strategy is effective for installing heteroatom-based functional groups.
-
Ether Synthesis (Williamson Ether Synthesis): An alkoxide nucleophile attacks the α-carbon to form a new C-O bond. This classic reaction is exceptionally reliable for creating ethers from primary alkyl halides.[2]
-
Thioether Synthesis: Thiolates are excellent nucleophiles and react readily with α-bromo esters to form thioethers. These reactions are often rapid and high-yielding.[3][4] The use of odorless sulfur surrogates like thiourea or sodium thiosulfate can make this process more user-friendly.[5]
-
Azide Synthesis: The azide ion (N₃⁻) is a potent nucleophile that efficiently displaces bromide to form α-azido esters.[6] These products are valuable precursors for synthesizing α-amino acids or for use in "click chemistry" via Huisgen cycloaddition. Handling organic azides requires specific safety precautions due to their potential instability.[7]
Strategy 2: Zinc-Mediated C-C Bond Formation (Reformatsky Reaction)
The Reformatsky reaction is a powerful one-pot method for synthesizing β-hydroxy esters.[8][9] The process involves the in-situ generation of an organozinc reagent, often called a Reformatsky enolate.[10]
The mechanism proceeds in two main stages:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the this compound.[11][12] This forms a zinc enolate, which is significantly less basic and reactive than a corresponding Grignard or organolithium reagent.[10] This lower reactivity is key, as it prevents the reagent from undesirably reacting with the ester group of another molecule.[10][13]
-
Nucleophilic Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone, which is added to the same reaction pot.[11][12] A subsequent acidic workup protonates the resulting alkoxide and removes the zinc salts to yield the final β-hydroxy ester.[10]
Activation of the zinc, typically with iodine or by using acid-washed dust, is often necessary to remove the passivating oxide layer and initiate the reaction.[11][13]
Strategy 3: Indium- and Tin-Mediated C-C Bond Formation (Barbier-Type Reaction)
The Barbier reaction is conceptually similar to the Reformatsky and Grignard reactions but with a crucial practical difference: the organometallic species is generated in situ in the presence of the carbonyl substrate.[14][15][16] This approach is notable for its operational simplicity and, depending on the metal used, its remarkable tolerance to water, making it a cornerstone of green chemistry.[14] Metals such as indium, tin, and samarium are commonly used.[16][17] The Barbier reaction provides an excellent alternative when the pre-formation of an organometallic reagent is difficult or when working with sensitive substrates.[16]
Visualized Synthetic Workflows
The following diagrams illustrate the overarching synthetic strategy and the detailed mechanisms for the key transformations.
Caption: One-pot functionalization pathways from this compound.
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- 4. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 13. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Barbier reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Making sure you're not a bot! [elib.uni-stuttgart.de]
Use of Ethyl 2-bromotetradecanoate in the synthesis of lipid A analogs
Application Note & Protocol
Strategic Incorporation of Lipid Chains in TLR4 Agonist Synthesis: The Application of Ethyl 2-bromotetradecanoate in the Assembly of Lipid A Analogs
Abstract
Lipid A, the bioactive component of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) complex.[1] The precise chemical structure of its glucosamine disaccharide backbone and the attached acyl chains dictates its immunological activity, ranging from strong endotoxicity to antagonism or controlled immunostimulation.[2][3] The synthesis of lipid A analogs is a critical endeavor for developing safer and more effective vaccine adjuvants, immunotherapies, and agents to combat sepsis.[4][5] This guide provides a detailed examination of a key synthetic strategy for introducing lipid chains: the O-alkylation of a protected glucosamine scaffold using this compound. We will explore the rationale behind this methodology, provide a detailed experimental protocol, and discuss the subsequent transformations required to generate advanced lipid A analog precursors.
Introduction: The Rationale for Synthetic Lipid A Analogs
The immunostimulatory properties of lipid A are primarily mediated by its interaction with the TLR4/MD-2 receptor complex.[1] The number, length, and position of the acyl chains are crucial for this recognition and subsequent signal transduction.[6] For instance, hexa-acylated lipid A from E. coli is a powerful agonist, while tetra-acylated precursors often act as antagonists.[7] Chemical synthesis provides unparalleled access to structurally pure and homogeneous lipid A molecules, overcoming the heterogeneity of bacterial isolates.[5][6] This precision allows researchers to systematically modify the structure to:
-
Attenuate Toxicity: Reduce the pyrogenic effects of natural lipid A while retaining beneficial adjuvant properties, as seen in the development of Monophosphoryl Lipid A (MPL).[8]
-
Enhance Stability: Replace labile linkages, such as the anomeric glycosyl phosphate, with more stable isosteres like phosphonooxyethyl or carboxymethyl groups to improve shelf-life and bioavailability.[9][10]
-
Probe Structure-Activity Relationships (SAR): Systematically alter acyl chain patterns to dissect the structural requirements for TLR4 agonism versus antagonism, guiding the rational design of novel immunomodulators.[2][11]
This compound serves as a versatile C14 building block in these synthetic campaigns. Its use in an O-alkylation reaction introduces a tetradecanoate chain via a stable ether linkage, a common strategy for creating analogs with modified physicochemical properties or for installing a precursor that can be further elaborated into the secondary acyl chains characteristic of natural lipid A.
Principle of the Synthetic Strategy
The synthesis of a complex lipid A analog is a multi-step process that relies on a convergent strategy. This involves the preparation of protected monosaccharide "donor" and "acceptor" units, their subsequent glycosylation to form the disaccharide core, and finally, the systematic installation of lipid chains and phosphate groups followed by global deprotection.[4][12]
The introduction of lipid chains can be achieved through two primary mechanisms: acylation (forming ester or amide bonds) or alkylation (forming ether bonds).
-
Acylation: This is the most common method for mimicking the natural structure, typically using an activated fatty acid (e.g., acyl chloride) or a carboxylic acid with coupling agents (e.g., EDC, HOBt).[4]
-
Alkylation: This route is chosen to create analogs with enhanced chemical stability, as ether linkages are resistant to hydrolysis compared to esters. This compound is an ideal reagent for this purpose.
The protocol detailed below focuses on the Williamson ether synthesis, where a deprotonated hydroxyl group on a protected glucosamine acceptor acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom on this compound.
The diagram below illustrates a generalized workflow for the synthesis of a lipid A analog, highlighting the stage where O-alkylation with this compound is performed.
Caption: Generalized workflow for lipid A analog synthesis.
Detailed Experimental Protocol: O-Alkylation
This protocol describes the O-alkylation of a model protected glucosamine acceptor at the 3-hydroxyl position using this compound.
Safety Precautions:
-
Sodium hydride (NaH) is highly reactive and flammable upon contact with water. Handle in an inert atmosphere (glove box or under Argon/Nitrogen) and use appropriate personal protective equipment (PPE). Quench residual NaH carefully with isopropanol followed by methanol and water.
-
This compound is a halogenated organic compound and should be handled in a fume hood.
-
Anhydrous solvents are critical for the success of this reaction.
| Reagent/Material | Grade | Supplier Example |
| Protected Glucosamine Acceptor (e.g., with free 3-OH) | Synthesis Grade | N/A (Synthesized) |
| This compound | ≥97% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | VWR Chemicals |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |
| Brine (Saturated aq. NaCl) | Reagent Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | EMD Millipore |
| Silica Gel for Column Chromatography | 230-400 mesh | SiliCycle Inc. |
| TLC Plates (Silica gel 60 F₂₅₄) | Aluminum backed | Merck |
-
Preparation:
-
Dry the protected glucosamine acceptor (1.0 eq) under high vacuum for at least 4 hours to remove residual water.
-
Wash the sodium hydride (1.5 eq) with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully under an inert atmosphere. Dry the washed NaH under a stream of argon.
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
-
Deprotonation:
-
Dissolve the dried glucosamine acceptor in anhydrous DMF (approx. 0.1 M concentration) in the prepared flask.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the washed NaH portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed. The solution may become slightly cloudy.
-
-
Alkylation Reaction:
-
Cool the reaction mixture back down to 0 °C.
-
Dissolve this compound (1.3 eq) in a small amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the reaction flask over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., 3:1 Hexanes:EtOAc).
-
Visualize the spots under UV light (if applicable) and by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate stain). The product spot should have a higher Rf value than the starting material.
-
The chemical transformation for the key alkylation step is depicted below.
Caption: O-alkylation of a protected glucosamine acceptor.
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Characterize the final product using:
-
¹H and ¹³C NMR: To confirm the structure and the successful incorporation of the ethyl tetradecanoate moiety. Look for characteristic peaks of the alkyl chain and the disappearance of the 3-OH proton signal.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
-
-
Data, Troubleshooting, and Subsequent Steps
| Parameter | Expected Outcome / Troubleshooting Guide |
| Reaction Yield | Typically 60-85%. Low Yield: May result from incomplete deprotonation (wet reagents/solvents), steric hindrance of the acceptor, or decomposition of the alkylating agent. Ensure all materials are scrupulously dry. Consider using a stronger, non-nucleophilic base like KHMDS if NaH fails. |
| TLC Analysis | A clean conversion from a lower Rf starting material to a higher Rf product. Multiple Spots: May indicate incomplete reaction, side products (e.g., elimination of HBr from the alkylating agent), or degradation. Solution: Optimize reaction time and temperature. Ensure slow addition of the alkylating agent. |
| Product Purity | A clear, colorless oil or white solid after chromatography. Contamination: Residual mineral oil from NaH can be an issue. Ensure thorough washing of NaH before use. |
The 3-O-alkylated product is a valuable intermediate. The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield a free carboxylic acid. This acid can then be coupled with the amine of another (R)-3-hydroxy fatty acid ester to form the secondary (acyloxy)acyl chain, a hallmark of many natural lipid A structures. This sequence provides a powerful method for building the complex lipid architecture required for potent TLR4 activation.[4][12]
Conclusion
The use of this compound in the O-alkylation of carbohydrate intermediates is a robust and effective method for introducing C14 lipid chains in the synthesis of lipid A analogs. This strategy allows for the creation of stable ether linkages and provides a versatile handle for further chemical elaboration. The precise control offered by chemical synthesis, exemplified by this protocol, is indispensable for developing next-generation immunomodulators, from vaccine adjuvants like GLA and E6020 to potential therapeutics for immune-related disorders.[13][14]
References
-
Guan, Y., & Wang, X. (2018). Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives. Current medicinal chemistry, 25(33), 4054–4081. Available at: [Link]
-
Fujimoto, Y., Adachi, Y., Akamatsu, M., Fukase, Y., Kataoka, M., & Suda, Y. (2005). Synthesis of lipid A and its analogues for investigation of the structural basis for their bioactivity. Journal of endotoxin research, 11(6), 341–347. Available at: [Link]
-
Wang, X., & Guan, Y. (2020). Synthesis of lipid A and its analogs and conjugates. Carbohydrate Chemistry: Volume 45, 182-211. Available at: [Link]
-
Boons, G. J., & P. M. St. Hilaire. (2003). Synthesis of Lipid A Derivatives and Their Interactions with Polymyxin B and Polymyxin B Nonapeptide. Journal of the American Chemical Society, 125(51), 15848-15856. Available at: [Link]
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Ohto, U., & Shimizu, T. (2021). Lipid A-Mediated Bacterial–Host Chemical Ecology: Synthetic Research of Bacterial Lipid As and Their Development as Adjuvants. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
-
Siddiqui, A. A., et al. (2001). Acyclic analogues of lipid A: synthesis and biological activities. Journal of the Chemical Society, Perkin Transactions 1, (18), 2284-2295. Available at: [Link]
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Kusama, T., Soga, T., Ono, Y., Kumazawa, E., Shioya, E., Nakayama, K., Uoto, K., & Osada, Y. (1991). Synthesis and biological activities of lipid A analogs: modification of a glycosidically bound group with chemically stable polar acidic groups and lipophilic groups on the disaccharide backbone with tetradecanoyl or N-dodecanoylglycyl groups. Chemical & pharmaceutical bulletin, 39(12), 3244–3253. Available at: [Link]
-
Koval, M., & Ziac, D. (2019). Synthesis of bioactive lipid A and analogs. Request PDF. Available at: [Link]
-
Fujimoto, Y., et al. (2005). Synthesis of lipid A and its analogues for investigation of the structural basis for their bioactivity. Semantic Scholar. Available at: [Link]
-
Tanamoto, K., et al. (1994). Biological activity of synthetic phosphonooxyethyl analogs of lipid A and lipid A partial structures. Infection and Immunity, 62(8), 3169-3175. Available at: [Link]
-
Peri, F., & Piazza, M. (2012). Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. Journal of Medicinal Chemistry, 55(17), 7425-7440. Available at: [Link]
-
Nag, A., & Halder, B. (2025). Synthesis and Applications of Carbohydrates, Lipids, and Steroids. Taylor & Francis eBooks. Available at: [Link]
-
Haye, J. M., et al. (2017). E6020, a TLR4 Agonist Adjuvant, Enhances both Antibody Titers and Isotype Switching in Response to Immunization with Hapten-Protein Antigens and Is Diminished in Mice with TLR4-signaling Insufficiency. The Journal of Immunology, 198(9), 3587-3596. Available at: [Link]
-
Lambert, S. L., et al. (2012). Molecular and Cellular Response Profiles Induced by the TLR4 Agonist-Based Adjuvant Glucopyranosyl Lipid A. PLoS ONE, 7(12), e51618. Available at: [Link]
-
Lambert, S. L., et al. (2012). Molecular and cellular response profiles induced by the TLR4 agonist-based adjuvant Glucopyranosyl Lipid A. PubMed. Available at: [Link]
-
Wu, T. Y., et al. (2020). A Novel Synthetic Dual Agonistic Liposomal TLR4/7 Adjuvant Promotes Broad Immune Responses in an Influenza Vaccine With Minimal Reactogenicity. Frontiers in Immunology, 11, 1207. Available at: [Link]
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- 1. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of lipid A and its analogues for investigation of the structural basis for their bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of lipid A and its analogues for investigation of the structural basis for their bioactivity | Semantic Scholar [semanticscholar.org]
- 8. Molecular and Cellular Response Profiles Induced by the TLR4 Agonist-Based Adjuvant Glucopyranosyl Lipid A | PLOS One [journals.plos.org]
- 9. Synthesis and biological activities of lipid A analogs: modification of a glycosidically bound group with chemically stable polar acidic groups and lipophilic groups on the disaccharide backbone with tetradecanoyl or N-dodecanoylglycyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity of synthetic phosphonooxyethyl analogs of lipid A and lipid A partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyclic analogues of lipid A: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. E6020, a TLR4 Agonist Adjuvant, Enhances both Antibody Titers and Isotype Switching in Response to Immunization with Hapten-Protein Antigens and Is Diminished in Mice with TLR4-signaling Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and cellular response profiles induced by the TLR4 agonist-based adjuvant Glucopyranosyl Lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 2-bromotetradecanoate
Welcome to the technical support center for the synthesis of Ethyl 2-bromotetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate the common challenges encountered during this two-step synthesis, ensuring a successful and high-purity outcome.
Overview of the Synthesis
The synthesis of this compound is typically achieved in two sequential steps:
-
α-Bromination of Tetradecanoic Acid: This is most commonly accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction, which selectively brominates the α-carbon of the carboxylic acid.
-
Esterification: The resulting 2-bromotetradecanoic acid is then esterified with ethanol, usually under acidic catalysis (Fischer Esterification), to yield the final product.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.
Part 1: Troubleshooting the α-Bromination (Hell-Volhard-Zelinsky Reaction)
The HVZ reaction is a robust method for the α-bromination of carboxylic acids. However, its success with long-chain fatty acids like tetradecanoic acid hinges on careful control of reaction conditions to prevent side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction mixture is turning very dark, and I'm observing low yields of the desired 2-bromotetradecanoic acid. What's going wrong?
Answer: A dark reaction mixture and low yields often point to side reactions such as polybromination and elimination. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
Cause A: Over-bromination (Polybromination)
-
Why it happens: The intermediate α-bromoacyl bromide is less nucleophilic than the starting acyl bromide, which generally stops the reaction at mono-bromination[1]. However, with excessive bromine or prolonged reaction times, further bromination at the α-position can occur, leading to di-bromo species and other byproducts.
-
Troubleshooting:
-
Stoichiometry is key: Use a stoichiometric amount of bromine (Br₂) or a very slight excess (e.g., 1.05 equivalents). A large excess of bromine is a common pitfall.
-
Controlled Addition: Add the bromine dropwise to the reaction mixture rather than all at once. This helps to maintain a low concentration of free bromine at any given time, disfavoring polybromination.
-
-
-
Cause B: Elimination Reactions
-
Why it happens: At elevated temperatures, the α-bromoacyl bromide intermediate can undergo elimination of hydrogen bromide (HBr) to form an α,β-unsaturated acyl bromide. This side reaction is more prevalent under harsh conditions[2].
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature. For long-chain fatty acids, a temperature range of 60-80°C is often sufficient for the bromination to proceed without significant elimination. Avoid excessively high temperatures or prolonged heating.
-
Catalyst Amount: While phosphorus tribromide (PBr₃) is a catalyst, using a sufficient amount (catalytic to stoichiometric) ensures the efficient formation of the acyl bromide intermediate, which can help the primary reaction pathway dominate at lower temperatures[3][4].
-
-
Question 2: I'm having trouble initiating the reaction. It seems sluggish.
Answer: A sluggish start to the HVZ reaction is typically due to issues with the reagents or the initial formation of the reactive intermediate.
-
Cause A: Purity of Reagents
-
Why it happens: Tetradecanoic acid should be dry, as moisture can react with the PBr₃ catalyst. The red phosphorus (if used to generate PBr₃ in situ) should be fresh and not oxidized.
-
Troubleshooting:
-
Ensure your tetradecanoic acid is thoroughly dried before use.
-
Use high-purity red phosphorus and bromine.
-
-
-
Cause B: Insufficient Acyl Bromide Formation
Question 3: What is the best way to work up the HVZ reaction mixture?
Answer: A proper work-up is crucial to quench reactive species and separate the product from byproducts.
-
Step 1: Quenching Excess Bromine and PBr₃
-
After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to cold water or an ice-water mixture. This will hydrolyze the 2-bromotetradecanoyl bromide to the desired 2-bromotetradecanoic acid and also quench any remaining PBr₃[3].
-
Caution: This quenching step can be exothermic and release HBr gas, so it should be performed in a well-ventilated fume hood.
-
-
Step 2: Extraction
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane. The 2-bromotetradecanoic acid will move into the organic layer.
-
Wash the organic layer with water to remove any remaining water-soluble impurities. A wash with a saturated sodium chloride solution (brine) will help to break any emulsions and further dry the organic layer.
-
-
Step 3: Drying and Solvent Removal
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-bromotetradecanoic acid can then be used in the next esterification step, or it can be further purified by recrystallization if necessary.
Part 2: Troubleshooting the Esterification (Fischer Esterification)
The Fischer esterification of 2-bromotetradecanoic acid with ethanol is an equilibrium-controlled reaction. Driving the reaction to completion and avoiding side reactions are the primary challenges.
Frequently Asked Questions & Troubleshooting
Question 4: My esterification reaction is not going to completion, and I have a significant amount of starting carboxylic acid left.
Answer: This is a classic issue with Fischer esterification due to its reversible nature[6][7].
-
Cause: Equilibrium Limitation
-
Why it happens: The reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (ester hydrolysis) becomes more significant, leading to an equilibrium mixture of reactants and products[6].
-
Troubleshooting:
-
Use Excess Ethanol: Employing a large excess of ethanol (it can even be used as the solvent) shifts the equilibrium towards the product side according to Le Châtelier's principle[6].
-
Remove Water: Actively removing water as it forms is a very effective strategy. This can be done by:
-
Azeotropic Distillation: If a suitable solvent that forms an azeotrope with water is used (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water.
-
Drying Agents: Including a dehydrating agent in the reaction mixture can also be effective.
-
-
-
Question 5: I'm observing the formation of byproducts other than the starting materials.
Answer: The use of a strong acid catalyst like concentrated sulfuric acid can lead to side reactions, especially at higher temperatures.
-
Possible Side Reactions:
-
Elimination: The α-bromo ester can potentially undergo elimination of HBr to form ethyl 2-tetradecenoate, especially if the reaction is heated for extended periods at high temperatures.
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of two ethanol molecules to form diethyl ether.
-
Charring/Degradation: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent and can cause charring of the organic material if used in high concentrations or at excessive temperatures.
-
-
Troubleshooting:
-
Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH), which is often effective and less prone to causing charring.
-
Moderate Temperatures: Conduct the reaction at the reflux temperature of ethanol. Avoid unnecessarily high temperatures.
-
Catalyst Concentration: Use a catalytic amount of the acid (typically 1-5 mol%).
-
Question 6: What is the proper work-up procedure for the esterification reaction?
Answer: The work-up for the Fischer esterification aims to remove the acid catalyst and any unreacted carboxylic acid.
-
Step 1: Removal of Excess Ethanol
-
If a large excess of ethanol was used, much of it can be removed by rotary evaporation.
-
-
Step 2: Neutralization of the Acid Catalyst
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Carefully wash the organic solution with a weak base to neutralize the acid catalyst and remove any remaining 2-bromotetradecanoic acid. A saturated solution of sodium bicarbonate (NaHCO₃) is a good choice[8].
-
Caution: The neutralization will produce carbon dioxide gas, so be sure to vent the separatory funnel frequently to release pressure.
-
Continue washing with the bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
-
-
Step 3: Final Washes and Drying
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can then be purified, typically by vacuum distillation.
Part 3: Purification and Analysis
Question 7: How can I purify the final this compound product?
Answer: For high purity, fractional distillation under reduced pressure is the most effective method. This separates the product from any remaining starting materials, side products, and solvent residues based on their boiling points.
Question 8: What analytical methods are suitable for assessing the purity of my product?
Answer: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like this compound. It can separate the product from impurities and provide mass spectral data for their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, especially for less volatile impurities. Reversed-phase chromatography on a C18 column is a common method for analyzing fatty acid esters[11][12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any major impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromotetradecanoic Acid (HVZ Reaction)
-
To a flask equipped with a reflux condenser and a dropping funnel, add tetradecanoic acid and a catalytic amount of red phosphorus (or PBr₃).
-
Heat the mixture gently (e.g., to 60°C).
-
Slowly add bromine dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue heating the mixture (e.g., at 70-80°C) for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and perform the aqueous work-up as described in Question 3.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
In a round-bottom flask, combine the crude 2-bromotetradecanoic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid or p-TsOH.
-
Heat the mixture to reflux for several hours. Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and perform the work-up as described in Question 6.
-
Purify the crude product by vacuum distillation.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. It is also toxic upon inhalation and skin contact. Handle with extreme care in a fume hood and away from moisture[13][14][15].
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns upon contact. Handle with appropriate PPE.
-
Hydrogen Bromide (HBr): A corrosive gas that is evolved during the HVZ reaction and its work-up. Ensure the reaction is performed in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 21.3b The HVZ Reaction [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
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Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
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SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]
- Google Patents. (n.d.). US2671797A - Neutralization of sulfonic acids and sulfuric acid esters.
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Pharmacia. (2023, March 14). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC]. Retrieved from [Link]
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ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 21.5: Bromination of Acids: The HVZ Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
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Chad's Prep. (2021, April 13). 20.8 Synthesis and Reactions of Esters [Video]. YouTube. Retrieved from [Link]
-
AOCS. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
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Quora. (2020, August 15). Why is sulfuric acid used in esterification?. Retrieved from [Link]
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Chad's Prep. (2021, April 20). 21.3 Alpha Halogenation [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof.
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MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]
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BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pentaerythrityl Bromide. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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How to minimize byproduct formation in alkylation with long-chain alkyl bromides
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific issues you may encounter during your alkylation experiments.
Q1: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
A1: The formation of an alkene byproduct from an alkyl bromide points to a competing elimination reaction, most likely an E2 (bimolecular elimination) reaction. This competes with the desired SN2 (bimolecular nucleophilic substitution) pathway. Several factors can favor elimination over substitution.
Causality: Elimination reactions, like the E2 pathway, are favored by factors that hinder the nucleophilic attack required for substitution or that stabilize the transition state of the elimination process. These include:
-
High Reaction Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]
-
Sterically Hindered Substrates: While long-chain alkyl bromides are typically primary, branching near the reaction center can increase steric hindrance, making it more difficult for the nucleophile to attack the carbon atom and favoring the abstraction of a proton from a less hindered position.[2][3]
-
Strong, Bulky Bases: Strong and sterically bulky bases, such as potassium tert-butoxide, are more likely to act as a base and abstract a proton (leading to elimination) rather than as a nucleophile to attack the electrophilic carbon.[4][5]
-
Solvent Choice: Polar protic solvents can stabilize both the nucleophile and the leaving group, which can favor E2 over SN2 in some cases.[6]
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly favor the SN2 pathway. It is recommended to find a balance where the reaction proceeds at a reasonable rate without promoting significant elimination.
-
Choice of Base: Employ a strong, but non-bulky base. For instance, sodium hydride (NaH) or potassium hydride (KH) are often good choices for deprotonating nucleophiles without promoting elimination.[1] If a weaker base is needed, consider potassium carbonate.
-
Solvent Selection: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[7][8] These solvents solvate the cation of the base but leave the anionic nucleophile relatively free and highly reactive, favoring the SN2 reaction.[7][8]
Q2: My reaction is sluggish and I have a low yield of the desired product, with a lot of starting material remaining. How can I improve the reaction rate?
A2: A slow reaction rate with a long-chain alkyl bromide can be attributed to several factors, including the reactivity of the alkyl halide itself, poor solubility, or insufficient nucleophilicity.
Causality:
-
Leaving Group Ability: Bromide is a good leaving group, but iodide is even better. The order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl.[1]
-
Solubility Issues: Long-chain alkyl groups can lead to poor solubility in some common polar aprotic solvents, reducing the effective concentration of the reactants.[9]
-
Nucleophile Strength: A weak nucleophile will react slowly with the alkyl bromide.
Solutions:
-
In-situ Generation of a More Reactive Alkyl Halide: Add a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), to the reaction mixture. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction, which can significantly accelerate the rate of the SN2 reaction.[1]
-
Improve Solubility: A systematic solvent screening can help identify a solvent that effectively dissolves the long-chain alkyl bromide and is compatible with the reaction conditions.[9] In some cases, a co-solvent system may be necessary.
-
Enhance Nucleophilicity: If possible, choose a stronger nucleophile. The use of polar aprotic solvents also enhances the nucleophilicity of the anion.[7]
-
Consider Phase-Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile and an organic-soluble alkyl bromide, a phase-transfer catalyst can be highly effective. The catalyst transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[10][11] This technique can also allow for the use of more benign solvents and inorganic bases.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running alkylation reactions with long-chain alkyl bromides.
Q3: What is the ideal solvent for my alkylation reaction?
A3: The choice of solvent is critical for the success of your alkylation reaction as it influences both the reaction rate and the product distribution (SN2 vs. E2).
-
Polar Aprotic Solvents are Generally Preferred: Solvents like DMF, DMSO, and acetonitrile are excellent choices for SN2 reactions.[7][8] They do not form strong hydrogen bonds with the anionic nucleophile, leaving it more "naked" and reactive.[7][8]
-
Avoid Polar Protic Solvents: Solvents such as water, methanol, and ethanol can form a "solvent cage" around the nucleophile through hydrogen bonding, which decreases its nucleophilicity and can favor elimination pathways.[7][12]
| Solvent Type | Examples | Effect on SN2/E2 | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Favors SN2 | Solvates the cation, leaving the anionic nucleophile highly reactive.[7][8] |
| Polar Protic | Water, Methanol, Ethanol | Can favor E2 | Solvates and stabilizes the nucleophile, reducing its reactivity.[6][7][12] |
| Nonpolar | Toluene, Hexane | Generally slow reaction rates | Poor solubility of many nucleophiles. |
Q4: How do I choose the right base for my reaction?
A4: The base plays a crucial role in deprotonating the nucleophile (if necessary) and can influence the competition between substitution and elimination.
-
For Deprotonating Alcohols or Amines: Strong, non-bulky bases like sodium hydride (NaH) or potassium hydride (KH) are often ideal.[1] They are effective deprotonating agents and have a low tendency to promote elimination.
-
For Weaker Acids: A milder base such as potassium carbonate (K₂CO₃) can be used.
-
Avoid Bulky Bases: Sterically hindered bases like potassium tert-butoxide (KOtBu) should generally be avoided as they strongly favor elimination to form the "anti-Zaitsev" (less substituted) alkene product.[4][5]
Q5: What is Phase-Transfer Catalysis (PTC) and when should I use it?
A5: Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[10][11]
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of a reactant (usually the nucleophile) from one phase to the other where the reaction can then occur.[1][13]
When to use PTC:
-
When your nucleophile is soluble in water but your long-chain alkyl bromide is only soluble in an organic solvent.
-
To enable the use of inexpensive inorganic bases like sodium hydroxide or potassium carbonate.[10]
-
To potentially run reactions under solvent-free conditions, which can be a greener approach.[10]
Experimental Protocols
Optimized Protocol for Alkylation using a Non-Bulky Base
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or amine nucleophile (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add a solution of the long-chain alkyl bromide (1.0-1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.[1]
-
Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing SN2 and E2 Pathways
Caption: The competition between the desired SN2 pathway and the undesired E2 byproduct pathway.
Diagram 2: Workflow for Optimizing Alkylation Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of Ethyl 2-bromotetradecanoate
Welcome to the technical support center for the optimization of reaction conditions for the nucleophilic substitution of Ethyl 2-bromotetradecanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile substrate in their synthetic workflows. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
I. Core Principles & Initial Considerations
Before diving into specific troubleshooting scenarios, it is crucial to understand the foundational principles governing the nucleophilic substitution of this compound. This substrate is a secondary α-bromo ester, a structure that presents a unique set of challenges and opportunities. The reaction typically proceeds via an S(_N)2 mechanism, but competing side reactions, such as elimination (E2) and even S(_N)1-type pathways, can occur under certain conditions.
Q1: What are the primary factors influencing the success of a nucleophilic substitution reaction with this compound?
The success of this reaction hinges on a delicate balance of several factors:
-
The Nucleophile: Its strength, concentration, and steric bulk are paramount.
-
The Solvent: The choice of solvent can dramatically influence the nucleophilicity of your chosen reagent and the stability of the transition state.
-
Temperature: Reaction temperature affects the rate of both the desired substitution and undesired side reactions.
-
Substrate Structure: The secondary nature of the electrophilic carbon, combined with the long alkyl chain, introduces steric considerations.[1][2][3][4]
The interplay of these variables dictates the reaction's yield, purity, and overall efficiency. A systematic approach to optimizing these parameters is essential for achieving the desired outcome.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable solutions.
Low or No Conversion
Q2: I'm observing very low conversion of my this compound to the desired product. What are the likely causes and how can I fix this?
Low conversion is a common hurdle and can stem from several sources. Let's break down the potential culprits and their remedies.
Possible Cause 1: Insufficient Nucleophilicity
The reactivity of your nucleophile is a primary driver of the S(_N)2 reaction. If your nucleophile is too weak, the reaction will be sluggish or may not proceed at all.
-
Solution:
-
Select a Stronger Nucleophile: If possible, choose a more reactive nucleophile. For instance, if you are using a neutral nucleophile like an amine, consider its corresponding conjugate base (an amide) or a more nucleophilic amine.
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate, in accordance with the second-order rate law of S(_N)2 reactions (Rate = k[Substrate][Nucleophile]).[5]
-
Solvent Effects: Ensure your solvent is not deactivating your nucleophile. Polar protic solvents can solvate and stabilize anionic nucleophiles through hydrogen bonding, reducing their reactivity.[6][7] Switching to a polar aprotic solvent can significantly enhance nucleophilicity.[6][7][8]
-
Possible Cause 2: Inappropriate Solvent Choice
The solvent plays a critical role in S(_N)2 reactions.
-
Solution:
-
Favor Polar Aprotic Solvents: For S(_N)2 reactions, polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred.[6][8] These solvents can dissolve ionic nucleophiles but do not solvate the anion as strongly as protic solvents, leaving the nucleophile "naked" and more reactive.[7]
-
Solubility Check: Ensure that both your substrate and nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and a significantly reduced reaction rate.
-
Possible Cause 3: Steric Hindrance
This compound is a secondary alkyl halide, which is inherently more sterically hindered than a primary halide.[2][3][4] The long tetradecanoate chain can also contribute to steric crowding around the reaction center.
-
Solution:
-
Optimize Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[9] However, be mindful that excessive heat can favor elimination reactions.[10]
-
Less Bulky Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.
-
Possible Cause 4: Poor Leaving Group Ability
While bromide is a good leaving group, its departure can be hindered.
-
Solution:
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can help to activate the leaving group, making the carbon center more electrophilic. However, this should be approached with caution as it can also promote side reactions.
-
Formation of Impurities and Side Products
Q3: My reaction is producing significant amounts of an alkene impurity. What is happening and how can I suppress it?
The formation of an alkene is a classic sign of a competing E2 elimination reaction.[11][12][13] This is particularly common with secondary alkyl halides, especially when using a strong, sterically hindered base as a nucleophile.[14][15]
Troubleshooting Elimination Reactions
| Probable Cause | Scientific Rationale | Recommended Solution |
| Strongly Basic Nucleophile | Strong bases can abstract a proton from the β-carbon, initiating the E2 pathway.[13] | Use a less basic but still highly nucleophilic reagent (e.g., azide, cyanide). |
| High Reaction Temperature | Elimination reactions are entropically favored and are generally promoted by higher temperatures.[10] | Run the reaction at the lowest temperature that allows for a reasonable rate of substitution. Consider starting at room temperature and gradually increasing if necessary. |
| Sterically Hindered Nucleophile | Bulky nucleophiles may find it easier to act as a base and abstract a proton from the periphery of the molecule rather than attacking the sterically crowded electrophilic carbon.[14] | If possible, switch to a smaller nucleophile. |
| Solvent Choice | Solvents that favor elimination include those that can stabilize the transition state of the E2 reaction. | While polar aprotic solvents are good for S(_N)2, ensure your reaction conditions are not overly basic, which would favor E2. |
Q4: I am observing the formation of a hydroxylated product, even though I am not using a hydroxide source. Where is this coming from?
The presence of an unexpected hydroxylated product, Ethyl 2-hydroxytetradecanoate, strongly suggests the presence of water in your reaction mixture.
-
Cause: Trace amounts of water can act as a nucleophile, leading to a competing hydrolysis reaction. This is especially true if the reaction is run for an extended period or at elevated temperatures.
-
Solution:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried before use. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Q5: My ester group seems to be reacting. Is this possible?
While the primary reaction site is the α-carbon, under certain conditions, the ester functionality can be susceptible to nucleophilic attack, leading to saponification or transesterification.
-
Cause: This is most likely to occur if you are using a strongly basic or nucleophilic reagent that can also react with the ester carbonyl. For example, using a strong hydroxide solution as a nucleophile will inevitably lead to ester hydrolysis.
-
Solution:
-
Choose a Compatible Nucleophile: Select a nucleophile that is selective for the alkyl halide over the ester.
-
Control pH: If possible, maintain a neutral or slightly acidic pH to avoid base-catalyzed ester cleavage.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times, which can promote side reactions at the ester group.
-
III. Frequently Asked Questions (FAQs)
Q6: What is the optimal temperature range for this reaction?
There is no single "optimal" temperature. It is highly dependent on the nucleophile and solvent used. A good starting point is room temperature. If the reaction is slow, gradually increase the temperature in 10-20°C increments while monitoring the reaction progress by TLC or GC to find the "sweet spot" that maximizes the rate of substitution without significantly increasing the rate of elimination.[10]
Q7: Which solvents are absolutely to be avoided?
Polar protic solvents like water, methanol, and ethanol should generally be avoided when using strong, anionic nucleophiles, as they will decrease the nucleophile's reactivity through solvation.[6][7] Non-polar solvents like hexane are also poor choices as they will not effectively dissolve most common nucleophiles.
Q8: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system that gives good separation between your starting material, product, and any potential side products. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q9: I am using a chiral version of this compound. What will happen to the stereochemistry?
Since the reaction proceeds primarily through an S(_N)2 mechanism, you should expect an inversion of stereochemistry at the α-carbon.[16] This is a hallmark of the S(_N)2 pathway, where the nucleophile attacks from the backside relative to the leaving group.
IV. Experimental Protocols & Visual Guides
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a general starting point. You will likely need to optimize the conditions based on your specific nucleophile.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N(_2) or Ar), dissolve the nucleophile (1.1 - 1.5 equivalents) in the chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetone).
-
Substrate Addition: To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench it with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na(_2)SO(_4), MgSO(_4)), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for optimizing the reaction.
V. References
-
[Nucleophilic substitution of α-bromoboronic esters according to Matteson et al.[17]. … - ResearchGate]([Link])
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. The Substrate: Steric Effects in the SN2 Reaction [ns1.almerja.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. edscl.in [edscl.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-bromotetradecanoate Purification
Welcome to the technical support center for challenges in the purification of Ethyl 2-bromotetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Core Challenges
The purification of this compound, often synthesized via a Hell-Volhard-Zelinsky (HVZ) reaction on tetradecanoic acid followed by esterification, presents a unique set of challenges.[1][2][3] These primarily stem from the presence of structurally similar impurities and the compound's susceptibility to degradation under certain conditions.
Key challenges include:
-
Residual Starting Materials: Incomplete reaction can leave unreacted tetradecanoic acid or its ethyl ester.
-
Side-Reaction Byproducts: The HVZ reaction can produce poly-brominated species, while esterification may be incomplete.[4]
-
Degradation Products: The α-bromo ester can undergo hydrolysis back to the α-bromo acid or elimination to form an unsaturated ester, especially in the presence of base or heat.[5][6][7]
The following sections provide a structured approach to identifying and resolving these common purification issues.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you might encounter during the purification process.
Problem 1: My final product is acidic and shows a broad -OH peak in the IR spectrum.
-
Question: I've performed the synthesis and initial work-up, but my purified this compound is acidic to litmus paper and my IR spectrum shows a broad peak around 3000 cm⁻¹. What's the likely cause and how do I fix it?
-
Answer: The most probable cause is the presence of unreacted tetradecanoic acid or, more likely, the hydrolysis of your product to 2-bromotetradecanoic acid.[8] This can happen during an aqueous work-up, especially if the conditions are not neutral or if the mixture is heated.
Troubleshooting Steps:
-
Aqueous Wash: Perform a careful wash of your crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a mild base. A saturated sodium bicarbonate (NaHCO₃) solution is recommended over stronger bases like sodium hydroxide (NaOH) to minimize the risk of ester hydrolysis.[9] Wash until the aqueous layer is no longer acidic.
-
Follow-up Washes: After the bicarbonate wash, wash with water to remove any residual salts, followed by a brine wash to aid in drying.
-
Drying and Solvent Removal: Thoroughly dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Re-analysis: Acquire a new IR spectrum to confirm the disappearance of the broad -OH peak.
-
Problem 2: My NMR spectrum shows signals consistent with an alkene.
-
Question: After purification, my ¹H NMR spectrum has unexpected peaks in the vinyl region (δ 5.5-7.0 ppm). What could be causing this?
-
Answer: This is a classic sign of an elimination reaction, where HBr is lost from your product to form Ethyl 2-tetradecenoate.[5][6][10] This side reaction is often promoted by heat or the presence of a base.[5][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkene impurity.
Corrective Actions:
-
Column Chromatography: The most effective way to remove the unsaturated ester is through column chromatography on silica gel.[12][13][14] The polarity difference between your desired product and the less polar alkene should allow for good separation. A solvent system of hexane and ethyl acetate is a good starting point.
-
Future Prevention:
-
Avoid strong bases during work-up.
-
If distillation is used, ensure it is performed under high vacuum to keep the temperature as low as possible.[15]
-
-
Problem 3: The product appears oily or fails to crystallize.
-
Question: I'm trying to recrystallize my this compound, but it's "oiling out" or not crystallizing at all, even at low temperatures. Why is this happening?
-
Answer: "Oiling out" during recrystallization typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when impurities are present that depress the melting point.[16] The presence of unreacted starting material (ethyl tetradecanoate) or the elimination byproduct can significantly hinder crystallization.
Troubleshooting Recrystallization:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold.[17] For this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be effective.[16][17]
-
Purity Check: Before attempting recrystallization, it's crucial to assess the purity of your crude product by TLC or GC-MS.[18][19] If significant impurities are present, a preliminary purification by column chromatography is recommended.[20]
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
For larger quantities, vacuum distillation is often more practical than chromatography.[12] However, it's critical to use a high-quality vacuum to minimize the distillation temperature and prevent degradation. A preliminary wash to remove acidic impurities is still highly recommended before distillation.
Q2: How can I confirm the purity of my final product?
A multi-technique approach is best for confirming purity.[18][19][21]
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Structural confirmation and detection of proton- and carbon-containing impurities. |
| GC-MS | Assessment of volatile impurities and confirmation of molecular weight.[22] |
| FT-IR | Confirmation of functional groups (ester C=O, C-Br) and absence of impurities (-OH). |
| Elemental Analysis | Determination of the elemental composition (C, H, Br, O). |
Q3: My product is always slightly yellow. Is this a problem?
A pale yellow color is common and often not indicative of significant impurity. It can arise from trace amounts of bromine or other minor byproducts. If analytical data (NMR, GC-MS) show high purity (e.g., >98%), the color is generally acceptable for most applications. If a colorless product is required, passing a solution of the compound through a small plug of silica gel or activated carbon can sometimes remove the color.
Q4: Can I use a different brominating agent for the synthesis to avoid purification issues?
While the Hell-Volhard-Zelinsky reaction is standard, using N-Bromosuccinimide (NBS) under radical initiation conditions can sometimes offer a cleaner reaction profile for α-bromination of esters, potentially simplifying purification. However, the HVZ reaction is well-established for carboxylic acids.[23][24]
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol details the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)[25]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system by running TLC plates. Spot your crude material and test various ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10). The ideal system will give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[14]
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your chosen eluent.[26]
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[14]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification Workflow Diagram:
Caption: Step-by-step column chromatography workflow.
V. References
-
Elimination of Alpha Bromides. (2020). YouTube. Retrieved from
-
A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (n.d.). PMC - NIH. Retrieved from
-
Carbonyl Alpha-Substitution Reactions Presentation. (n.d.). Studylib. Retrieved from
-
Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from
-
Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from
-
This compound. (n.d.). ChemScene. Retrieved from
-
Chemical Properties of this compound. (n.d.). Cheméo. Retrieved from
-
Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. Retrieved from
-
Column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from
-
Two Elimination Reaction Patterns. (2012). Master Organic Chemistry. Retrieved from
-
General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from
-
A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives. (n.d.). Benchchem. Retrieved from
-
Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. (2025). ResearchGate. Retrieved from
-
Column chromatography. (n.d.). University of Calgary. Retrieved from
-
Column Chromatography Theory. (n.d.). University of Toronto Scarborough. Retrieved from
-
α-Bromo-isovaleric acid. (n.d.). Organic Syntheses Procedure. Retrieved from
-
This compound. (n.d.). Matrix Fine Chemicals. Retrieved from
-
α-BROMO-n-CAPROIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from
-
Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF. Retrieved from
-
A kind of preparation method of alpha-brominated aliphatic ester. (n.d.). Google Patents. Retrieved from
-
Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved from
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from
-
The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. Retrieved from
-
Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. (2019). Chemistry LibreTexts. Retrieved from
-
RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). (n.d.). Florida Department of Environmental Protection. Retrieved from
-
Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia. Retrieved from
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved from
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central. Retrieved from
-
Synthesis method of 8-bromoethyl octanoate. (n.d.). Google Patents. Retrieved from
-
Recrystallization. (n.d.). Rowan College at Burlington County. Retrieved from
-
Hell Volhard Zelinsky Reaction Mechanism. (n.d.). Sathee NEET. Retrieved from
-
A Researcher's Guide to Purity Assessment of Synthesized Heptyl 8-bromooctanoate. (n.d.). Benchchem. Retrieved from
-
A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde. (n.d.). Benchchem. Retrieved from
-
Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. (2025). Request PDF - ResearchGate. Retrieved from
-
This compound. (n.d.). BLD Pharm. Retrieved from
-
A kind of synthetic method of alpha-brominated ethyl isobutyrate. (n.d.). Google Patents. Retrieved from
-
Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC. Retrieved from
-
Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. (2025). Request PDF - ResearchGate. Retrieved from
-
Separation of ethanol from 2-butanone by extractive distillation. (n.d.). Google Patents. Retrieved from
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. web.uvic.ca [web.uvic.ca]
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- 22. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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HPLC and flash chromatography methods for purifying long-chain esters
Welcome to the technical support center for the purification of long-chain esters using High-Performance Liquid Chromatography (HPLC) and Flash Chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these often highly hydrophobic and weakly UV-active compounds. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established scientific principles to ensure robust and reproducible results.
Section 1: Foundational Concepts & Method Selection
This section addresses the initial decisions you'll face when developing a purification strategy for long-chain esters.
FAQ 1: Should I use Flash Chromatography or HPLC for my long-chain ester purification?
The choice between flash chromatography and preparative HPLC depends primarily on your goals for purity, scale, and throughput.[1]
-
Flash Chromatography is the workhorse for routine purifications, especially at larger scales (milligrams to many grams).[1][2] It is faster and more economical, making it ideal for intermediate purification steps where 95-98% purity is sufficient.[1]
-
Preparative HPLC is the method of choice when exceptionally high purity (>98%) is required, such as for final compound verification or when separating closely related isomers.[1] It offers significantly higher resolution due to smaller stationary phase particle sizes but has a lower sample capacity and higher operational cost.[1]
Table 1: Comparison of Preparative HPLC and Flash Chromatography for Ester Purification [1]
| Parameter | Preparative HPLC (Reversed-Phase) | Flash Chromatography (Normal-Phase) | Key Considerations |
| Purity Achieved | Typically >98% | Typically 95-98% | HPLC is superior for achieving the highest purity levels. |
| Sample Capacity | Lower (mg to low g) | Higher (mg to >100 g) | Flash chromatography is advantageous for purifying larger quantities. |
| Speed / Throughput | Slower (e.g., 30-60 min/run) | Faster (e.g., 15-30 min/run) | Flash offers higher throughput for routine purifications. |
| Stationary Phase | Smaller particles (e.g., 5-10 µm) | Larger particles (e.g., 40-63 µm) | Smaller particles in HPLC provide higher resolution. |
| Operating Pressure | High (e.g., 1000-4000 psi) | Low to medium (e.g., 50-200 psi) | HPLC requires more specialized, high-pressure equipment. |
| Cost | Higher instrument and column costs | Lower instrument and column costs | Flash chromatography is a more economical option. |
FAQ 2: Which mode is better for long-chain esters: Normal-Phase or Reversed-Phase?
The decision depends on the ester's overall polarity and the nature of the impurities you need to remove.
-
Normal-Phase Chromatography (NPC) is often the default and most effective method for purifying synthetic long-chain esters.[3][4] It uses a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[3][5] Since long-chain esters are generally non-polar, they have moderate retention, allowing for effective separation from more polar starting materials or by-products.[6]
-
Reversed-Phase Chromatography (RPC) is better suited for esters with significant polar functional groups (e.g., hydroxyl groups) or when separating esters based on subtle differences in their alkyl chain length or unsaturation.[5][7] It uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water).[1][7] Highly hydrophobic esters will be very strongly retained, which can sometimes be problematic.[4]
Section 2: Flash Chromatography Troubleshooting Guide
This section focuses on resolving common issues encountered during the flash purification of long-chain esters, typically in normal-phase mode.
Q1: My crude sample won't dissolve in the non-polar mobile phase (e.g., 95:5 Hexane:EtOAc). How can I load it onto the column?
This is a very common challenge. Direct liquid injection is often not feasible. The recommended solution is Dry Loading .[6][8]
Causality: Long-chain esters, while non-polar, may have poor solubility in highly non-polar solvents like hexane.[8] Dissolving the sample in a strong, polar solvent (like pure ethyl acetate or dichloromethane) and injecting it directly will destroy the separation. The strong solvent carries the compound band down the column prematurely, leading to broad peaks and co-elution with impurities.
Solution: Step-by-Step Dry Loading Protocol
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).
-
Add a small amount of silica gel (or Celite® for acid-sensitive compounds) to the solution, typically 1-2 times the mass of the crude sample, to form a slurry.
-
Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.
-
Gently pour this powder onto the top of your pre-packed flash column.
-
Add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.
-
Proceed with the elution as planned.[8]
Q2: My ester elutes too quickly (with the solvent front) or sticks to the column and won't elute at all. How do I get proper retention?
This indicates a mismatch between the polarity of your compound and the mobile phase. The key is to use Thin-Layer Chromatography (TLC) for method development.[3][6]
Causality: The separation in normal-phase chromatography is driven by the adsorption of polar functional groups onto the silica surface.[3]
-
Elutes too fast (Rf > 0.5 on TLC): The mobile phase is too polar (too strong), preventing the ester from interacting with the stationary phase.
-
Sticks to the column (Rf ≈ 0 on TLC): The mobile phase is not polar enough (too weak) to move the compound.
Solution: Method Development Workflow
-
TLC Analysis: Spot your crude mixture on a silica TLC plate.
-
Solvent Scouting: Develop the plate in various solvent systems. A good starting point for esters is a 9:1 mixture of Hexane:Ethyl Acetate.[6]
-
Target Rf Value: Adjust the solvent ratio until the target ester has an Rf value between 0.2 and 0.4 . This range generally provides the best separation in a flash column.[9]
-
Gradient Elution: For complex mixtures, a gradient elution is highly effective. Start with a mobile phase that gives your product an Rf of ~0.2 or less, and gradually increase the polarity during the run.[8][9]
Diagram 1: Flash Chromatography Method Development Workflow
Caption: Workflow for optimizing flash chromatography mobile phase using TLC.
Q3: I can't see my long-chain ester spots on the TLC plate with a UV lamp. How can I visualize them?
Causality: Many simple long-chain esters lack a strong chromophore, meaning they do not absorb UV light at standard wavelengths (254 nm).[1][10]
Solutions:
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain for general-purpose visualization. It reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background.
-
P-Anisaldehyde Stain: This stain is excellent for a wide variety of functional groups and often gives different colors for different spots, aiding in identification.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[11] This is a non-destructive method.
-
Charring: Spraying the plate with sulfuric acid and heating is a destructive but very sensitive method that will visualize virtually all non-volatile organic compounds as black spots.[11]
Section 3: HPLC Troubleshooting Guide
This section addresses common problems in the purification of long-chain esters by HPLC, which is typically performed in reversed-phase mode.
Q1: My ester peak is tailing badly in my reversed-phase HPLC run. What is the cause and how can I fix it?
Peak tailing is a common issue where a peak is asymmetrical, with a drawn-out trailing edge.[12] This reduces resolution and compromises accurate quantification.[12]
Causality: For neutral compounds like esters, the most frequent causes are chemical and physical effects.
-
Secondary Interactions: Even in a C18 column, residual silanol groups (Si-OH) on the silica surface can be exposed.[12][13] The slightly polar ester functional group can have a secondary interaction with these silanols, creating an alternative retention mechanism that leads to tailing.[12][14]
-
Column Overload: Injecting too much sample mass saturates the stationary phase, causing peak distortion.[12][13]
-
Column Deterioration: A void at the head of the column or a partially blocked frit can disrupt the sample path, leading to distorted peaks.[13][14][15]
-
Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger (more organic) than the mobile phase can cause peak distortion.[13][15]
Solutions:
Table 2: Troubleshooting Peak Tailing in RP-HPLC for Esters
| Cause | Diagnostic Test | Solution(s) |
| Secondary Interactions | Peak shape is consistently poor, even at low concentrations. | 1. Use a highly deactivated, end-capped column: Modern columns are designed to minimize exposed silanols.[16] 2. Add a small amount of acid (e.g., 0.1% formic or TFA) to the mobile phase: This protonates the silanol groups, reducing their ability to interact with the ester.[14][17] |
| Column Overload | Peak shape improves significantly upon diluting the sample 10-fold. | Reduce the injection mass. For preparative work, consider using a larger diameter column.[13] |
| Column Deterioration | Peak shape is poor for all compounds, and backpressure may have changed. | 1. Reverse and flush the column (if manufacturer permits) to remove blockage from the inlet frit.[14] 2. Replace the column if a void has formed. Using a guard column can extend the life of the analytical column.[18] |
| Incompatible Solvent | Peak shape is distorted, often split or fronting, not just tailing. | Dissolve the sample in the initial mobile phase whenever possible, or in a solvent that is weaker than the mobile phase.[15] |
Diagram 2: Decision Tree for HPLC Peak Tailing
Caption: A troubleshooting flowchart for diagnosing the cause of peak tailing.
Q2: My long-chain ester is taking too long to elute from the C18 column, or it requires nearly 100% organic solvent. What can I do?
Causality: Long-chain esters are highly hydrophobic and interact very strongly with the C18 stationary phase.[7] This leads to very long retention times in typical reversed-phase gradients.
Solutions:
-
Increase the Organic Modifier Strength: Start the gradient at a higher percentage of organic solvent (e.g., begin at 80% Acetonitrile instead of 50%).[1]
-
Use a Stronger Organic Solvent: If using methanol, consider switching to acetonitrile or isopropanol. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography.[19][20]
-
Use a Shorter Alkyl Chain Column: Instead of a C18 column, try a C8 or C4 column.[17] The shorter alkyl chains are less retentive for highly hydrophobic molecules, which will reduce run times.[17]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) decreases mobile phase viscosity and can reduce the retention of hydrophobic analytes, leading to earlier elution and often sharper peaks.[21]
Q3: How can I detect my long-chain ester in HPLC if it has no UV chromophore?
This is a significant challenge for preparative and analytical HPLC.
Solutions:
-
Low Wavelength UV: Esters have a weak carboxyl chromophore that absorbs at very low UV wavelengths (e.g., 205-215 nm).[1] However, many solvents (like ethyl acetate or cut-off grade methanol/acetonitrile) also absorb in this region, leading to high background noise. This method requires high-purity solvents.
-
Evaporative Light Scattering Detector (ELSD): This is often the best solution. An ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is a universal detector for non-volatile compounds and does not require a chromophore.[10][22]
-
Charged Aerosol Detector (CAD): Similar in principle to ELSD, CAD is another mass-based universal detector that is highly sensitive.
-
Derivatization: For analytical purposes, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then derivatized with a UV-active or fluorescent tag, such as a phenacyl group.[22][23] This is generally not practical for preparative work.
Section 4: Standard Experimental Protocols
Protocol 1: General Method for Normal-Phase Flash Chromatography
This protocol is a representative method for purifying a moderately non-polar, long-chain ester from more polar impurities.
-
Method Development:
-
Column Packing:
-
Select a silica gel column appropriately sized for your sample mass (a common ratio is 50-100:1 silica:crude sample by weight).[24]
-
Wet-pack the column with the initial, least polar mobile phase.
-
-
Sample Loading:
-
Prepare the sample for dry loading as described in Section 2, Q1.
-
Add the dried sample/silica mixture to the top of the packed column.
-
-
Elution:
-
Fraction Collection & Analysis:
-
Collect fractions throughout the run.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified ester.[1]
-
Protocol 2: General Method for Reversed-Phase Preparative HPLC
This protocol is for purifying a long-chain ester to high purity using a C18 column.
-
Sample Preparation:
-
Dissolve the crude or partially-purified ester in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water). If solubility is poor, use a minimal amount of a stronger solvent like isopropanol.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[1]
-
-
System & Column:
-
Use a preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved (at least 10 column volumes).
-
-
Mobile Phase:
-
Gradient Elution:
-
A typical gradient for a hydrophobic ester might be:
-
0-5 min: 80% B
-
5-25 min: Linear gradient from 80% to 100% B
-
25-30 min: Hold at 100% B (to elute any highly retained impurities)[1]
-
-
Adjust the gradient based on analytical-scale scouting runs.
-
-
Detection & Fraction Collection:
-
Set the detector to a low wavelength (205-215 nm) or use an ELSD/CAD.[1]
-
Collect fractions corresponding to the main product peak based on the detector signal.
-
-
Post-Purification:
-
Combine fractions containing the pure product.
-
Remove the organic solvent under reduced pressure. If the product is in a water/acetonitrile mixture, a lyophilizer (freeze-dryer) may be necessary to remove the final traces of water.
-
References
- Benchchem. "HPLC purification protocol for hydroxy esters." Benchchem, 2025.
- Benchchem. "Technical Support Center: Troubleshooting HPLC Peak Tailing." Benchchem, 2025.
- DSDP Analytics. "Reverse Phase HPLC (RP-HPLC)." DSDP Analytics.
- Benchchem. "Technical Support Center: Analysis of Hydrophobic Molecules by HPLC." Benchchem, 2025.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Theseus. "Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use." Theseus, 2021.
- Sorbent Technologies, Inc. "Flash Chromatography Basics." Sorbent Technologies, Inc., 2025.
- MAC-MOD Analytical.
- IonSource. "Reverse Phase HPLC Basics for LC/MS." IonSource, 2001.
- Hawach. "Some Tips About Reversed-Phase Flash Columns." Hawach, 2025.
- University of Rochester, Department of Chemistry.
- Agilent. "HPLC Troubleshooting Guide." Agilent.
- Agilent. "Tips and Tricks of HPLC System Troubleshooting." Agilent, 2009.
- Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
- Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc., 2025.
- ResearchGate. "How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?
- Aurigene Pharmaceutical Services. "Troubleshooting and Performance Improvement for HPLC." Aurigene Pharmaceutical Services, 2024.
- Phenomenex. "Normal Phase HPLC Columns." Phenomenex.
- Biotage.
- Cyberlipid. "HPLC analysis." Cyberlipid.
- "Solvents in Sample Preparation for Chromatography and Mass Spectrometry." Unknown Source.
- Lab Bulletin.
- ResearchGate. "What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?
- PubMed.
- ACS Publications.
- Benchchem. "Overcoming challenges in the purification of unstable lipids." Benchchem, 2025.
- Pure. "Fast esterification of fatty acids with alkyl chloroformates.
- Molnar Institute.
- PubMed.
- Longdom Publishing.
- Sigma-Aldrich. "HPLC Troubleshooting Guide." Sigma-Aldrich.
- Organic Syntheses.
- alwsci. "Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods." alwsci, 2025.
- WSU. "HPLC Troubleshooting Guide." WSU.
- Teledyne Labs.
- "Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID." Unknown Source, 2025.
- ResearchGate. "Retention behavior of isomeric triacylglycerols in silver-ion HPLC: Effects of mobile phase composition and temperature.
- MDPI.
- Allan Chemical Corporation. "Mobile Phase Solvent Pairing for HPLC.
- Chromatography Online. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
- Reddit. "Crude won't mix with mobile phase (pls help )." Reddit, 2024.
- alwsci. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." alwsci, 2024.
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Troubleshooting low yields in reactions involving Ethyl 2-bromotetradecanoate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low yields in reactions involving Ethyl 2-bromotetradecanoate. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires more than just a protocol—it demands a deep understanding of the reaction dynamics. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, grounding our advice in established chemical principles and field-proven experience.
Technical Support Guide: this compound Reactions
FAQ 1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted this compound. What are the most likely causes?
This is a common issue that typically points to suboptimal reaction conditions or insufficient reagent activity. This compound, a secondary alpha-bromo ester, primarily undergoes bimolecular nucleophilic substitution (SN2) reactions. The success of an SN2 reaction is highly dependent on several interacting factors.[1]
Core Areas to Investigate:
-
Nucleophile Potency: The incoming nucleophile must be strong enough to displace the bromide leaving group efficiently. Anionic nucleophiles are significantly more reactive than their neutral counterparts (e.g., RO⁻ >> ROH).[2][3] If you are generating your nucleophile in situ (e.g., deprotonating an alcohol to form an alkoxide), incomplete deprotonation is a frequent culprit.
-
Causality: The SN2 reaction rate is directly proportional to the concentration of both the alkyl halide and the nucleophile.[4] A low concentration of the active nucleophile will inherently slow the reaction, leading to incomplete conversion within a typical timeframe.
-
-
Reaction Temperature and Time: Nucleophilic substitutions with secondary halides can be sluggish. While higher temperatures can increase the reaction rate, they can also promote unwanted side reactions.[5]
-
Causality: All reactions have an activation energy barrier. Insufficient thermal energy means fewer molecular collisions have the requisite energy to overcome this barrier, resulting in a slow or stalled reaction.
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. It must solubilize both the relatively nonpolar substrate (due to its long alkyl chain) and the often-polar, ionic nucleophile.
-
Causality: Polar aprotic solvents such as DMF, DMSO, or THF are ideal for SN2 reactions.[3] They can dissolve ionic nucleophiles while not forming a tight "solvent cage" around them through hydrogen bonding, which would otherwise reduce their nucleophilicity.[1][3] Protic solvents (like water or ethanol) can solvate the nucleophile, hindering its ability to attack the electrophilic carbon.[5]
-
Troubleshooting Workflow: Unreacted Starting Material
This workflow provides a systematic approach to diagnosing the root cause of incomplete conversion.
Caption: Systematic troubleshooting for incomplete reactions.
FAQ 2: My main byproduct is an alkene (Ethyl tetradec-2-enoate). How can I favor substitution over elimination?
The formation of an alkene indicates a competing E2 (bimolecular elimination) reaction is occurring.[6] For a secondary halide like this compound, the SN2 and E2 pathways are in constant competition.[7] Several factors dictate which pathway is dominant.
Key Factors Influencing the SN2/E2 Competition:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Use a strong, but less sterically hindered nucleophile (e.g., CH₃O⁻, I⁻, CN⁻). | Use a strong, sterically hindered base (e.g., t-BuO⁻, DBU). | Bulky bases struggle to reach the electrophilic carbon for SN2 attack and instead preferentially abstract a proton from the less hindered β-carbon, promoting E2.[8] |
| Temperature | Use lower reaction temperatures (e.g., RT to 50 °C). | Use higher reaction temperatures. | Elimination reactions have a higher activation energy but are also more entropically favored than substitution. Increasing temperature provides the energy to overcome this barrier and favors the more disordered elimination products.[7] |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone). | Use a polar protic solvent, especially with the conjugate acid as the solvent (e.g., NaOEt in EtOH). | Ethanol encourages elimination.[7] In general, polar aprotic solvents enhance nucleophilicity, which speeds up the SN2 reaction.[3] |
Visualizing the Competing Pathways
The diagram below illustrates how the nucleophile can either attack the α-carbon (SN2) or abstract a β-proton (E2).
Caption: Competing SN2 and E2 reaction pathways.
FAQ 3: My product appears to have been hydrolyzed; I'm isolating 2-hydroxytetradecanoic acid or its ethyl ester. Why is this happening?
This side reaction is a classic case of ester saponification or hydrolysis of the C-Br bond. It is almost always caused by the presence of water in a basic reaction medium or during an aqueous workup under basic conditions.[9]
Causes and Preventative Measures:
-
Wet Solvents/Reagents: Even trace amounts of water can be detrimental. Strong bases (e.g., NaH, NaOH, alkoxides) will react with water to form hydroxide ions (OH⁻), which are themselves strong nucleophiles.
-
Mechanism: Hydroxide can attack the electrophilic carbon of the C-Br bond, leading to Ethyl 2-hydroxytetradecanoate. Alternatively, it can attack the ester carbonyl, leading to saponification, which upon acidic workup yields the carboxylic acid.[10]
-
Solution: Always use anhydrous solvents. Dry glassware thoroughly in an oven before use. If using a base like NaH, it will react with any residual water, but this consumes your base.[9]
-
-
Improper Workup: Quenching the reaction with water while a strong base is still present will generate significant amounts of hydroxide, promoting hydrolysis.
-
Solution: Carefully neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) at a low temperature (0 °C) before proceeding with a full aqueous extraction.
-
Protocol: General Procedure for Nucleophilic Substitution on this compound
This protocol is designed to maximize the SN2 pathway and minimize side reactions.
1. Preparation (Anhydrous Conditions are Critical)
- Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
- Use anhydrous grade solvents (e.g., THF, DMF) from a sealed bottle or a solvent purification system.
2. Reaction Setup (Example with an alcohol nucleophile)
- In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) and anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
- Cool the solution to 0 °C in an ice bath.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the alkoxide.
- Slowly add this compound (1.0 equivalent) via syringe.
3. Reaction Monitoring
- Allow the reaction to warm to room temperature and stir. Gentle heating (e.g., to 40-50 °C) may be required.[5]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).
4. Workup
- Cool the reaction mixture back to 0 °C.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
5. Purification
- Purify the crude product by column chromatography on silica gel.
References
-
YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d | PDF. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Labster. (2025). 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
King, C. Y., Lin, W. C., & Wan, H. P. (2006). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. Journal of the Taiwan Institute of Chemical Engineers, 37(4), 365-374. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions [labster.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
GC-MS analysis for monitoring the purity of Ethyl 2-bromotetradecanoate reactions
An Application Scientist's Guide to GC-MS for Monitoring Ethyl 2-bromotetradecanoate Synthesis
Welcome to the Technical Support Center for GC-MS analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to address the common and complex challenges encountered when monitoring the purity of this compound, a crucial intermediate in various synthetic pathways. We will move from foundational questions to in-depth troubleshooting, ensuring you have the expertise to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when setting up their analysis.
Q1: What is the primary challenge in analyzing this compound by GC-MS?
The main challenges are twofold: thermal stability and compound activity. This compound is a relatively large, halogenated ester. High temperatures in the GC inlet can potentially cause dehydrobromination, leading to the formation of an unsaturated ester. Furthermore, the bromine atom and the ester group can interact with active sites within the GC system (e.g., dirty inlet liner, column contamination), causing poor peak shape (tailing) and inaccurate quantification.
Q2: Which GC column is recommended for this analysis?
A low-to-mid polarity, thermally stable column is the best choice. A column such as a DB-5ms or HP-5ms (5% Phenyl Polysiloxane) is highly recommended. These columns are robust, provide good resolution for a wide range of compounds, and their low polarity minimizes specific interactions with the bromine atom, which helps ensure sharp, symmetrical peaks.[1][2] While highly polar columns are often used for fatty acid methyl ester (FAME) analysis, they may be less suitable here due to the potential for strong interactions with the halogenated analyte.[3][4][5]
Q3: Do I need to derivatize my sample before injection?
For monitoring the primary product, this compound, no derivatization is needed as it is sufficiently volatile for GC analysis. However, if you need to accurately quantify the unreacted starting material, tetradecanoic acid, derivatization is highly recommended.[4] Free fatty acids are polar and tend to exhibit poor peak shape or may not elute at all from standard GC columns.[6][7] Converting the acid to its methyl ester (FAME) or a silyl ester (e.g., using BSTFA) will vastly improve its chromatographic behavior.[6]
Q4: What are the key mass spectral features I should look for to identify my product?
The most definitive feature is the isotopic pattern of bromine. You should observe two molecular ion peaks, [M]+ and [M+2]+, with an approximate 1:1 intensity ratio. For this compound (C₁₆H₃₁BrO₂), the molecular weight is approximately 335.3 g/mol , so you will see prominent ions at m/z 334 and 336.[8][9] Other key fragments include the loss of the ethoxy group ([M-45]+) and the loss of the entire ethyl ester group.
Core Experimental Protocol: Reaction Monitoring
This protocol provides a robust starting point for monitoring the conversion of tetradecanoic acid to this compound.
Workflow Overview
The following diagram illustrates the complete workflow from sample acquisition to final data analysis.
Caption: Workflow for GC-MS purity analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in a volatile organic solvent suitable for GC, such as hexane or dichloromethane. A starting dilution of 1:100 (v/v) is recommended.[10]
-
Causality: Dilution is critical to avoid overloading the GC column, which can lead to broad, distorted peaks. Hexane is an excellent choice as it is non-polar and will not interfere with the analysis.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This removes any particulate matter that could block the injector syringe or contaminate the inlet.[10]
-
-
GC-MS Instrumentation & Parameters:
-
The following table provides recommended starting parameters for an Agilent or similar GC-MS system. These should be optimized for your specific instrument and column.
-
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet | Split/Splitless | Allows for flexibility in sample concentration. |
| Inlet Temp | 280 °C | Ensures complete vaporization of the C16 ester without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume to prevent overloading. |
| Split Ratio | 50:1 | For reaction monitoring, a high split ratio prevents detector saturation and ensures sharp peaks. Adjust as needed based on response. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| GC Column | ||
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms) | Low polarity, robust phase ideal for this analyte.[2] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions providing a good balance of efficiency and sample capacity. |
| Oven Program | ||
| Initial Temp | 150 °C, hold 1 min | Starts below the solvent boiling point to focus the analytes at the head of the column. |
| Ramp | 15 °C/min to 310 °C | A moderate ramp rate to ensure separation from potential byproducts. |
| Final Hold | Hold at 310 °C for 5 min | Ensures that all heavy components, including the product, have eluted from the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp | 230 °C | Standard temperature to prevent analyte condensation without causing degradation. |
| Quadrupole Temp | 150 °C | Standard temperature for maintaining mass accuracy. |
| Mass Scan Range | 40 - 450 m/z | Covers the expected mass of the product and its fragments, while excluding low-mass solvent ions. |
Troubleshooting Guide: A Scientist-to-Scientist Approach
This section is designed to solve specific problems you may encounter.
Problem 1: My product peak is broad and tailing.
-
Question: I'm seeing a symmetrical peak for my internal standard (e.g., dodecane), but the this compound peak has significant tailing. What's causing this?
-
Answer & Solution: This is a classic sign of analyte interaction with active sites in your GC system. Halogenated compounds can be particularly sensitive to this.[11]
-
Check the Inlet Liner: The glass inlet liner is the first surface your sample touches. Over time, it can accumulate non-volatile residues, exposing active silanol groups.
-
Solution: Replace the inlet liner. For active compounds, using a liner with deactivation (e.g., silanized) is highly recommended. Perform this as your first step, as it is the most common culprit.
-
-
Column Contamination: The first few meters of the GC column can become contaminated with high-boiling material from previous injections.
-
Solution: "Dry" the column by removing it from the detector, trimming 10-15 cm from the inlet end, and reinstalling. This removes the most contaminated section.
-
-
Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions to minimize phase bleed and ensure an inert surface. A rising baseline is a key indicator of a poorly conditioned column or column bleed.[12]
-
Problem 2: I see a peak with the correct molecular weight, but it elutes earlier than my main product.
-
Question: My main product peak looks good, but there's a smaller peak that elutes just before it. The mass spectrum shows the same m/z 334/336 ions. What is it?
-
Answer & Solution: This is likely a constitutional isomer or a thermal degradation product .
-
α,β-Unsaturated Ester: The most probable cause is the in-situ elimination of HBr in a hot, potentially active GC inlet. This forms Ethyl 2-tetradecenoate. This product is more volatile (less polar) and will elute earlier. Its molecular weight is lower (M+ at m/z 254), so check the mass spectrum carefully. If you see this, your inlet temperature is too high or your liner is too active.
-
Positional Isomer: While the Hell-Volhard-Zelinsky reaction is specific for α-halogenation, side reactions could potentially lead to bromination at other positions, although this is less likely.[13][14] These isomers would have nearly identical mass spectra but different retention times.
-
Diagnostic Step: Lower the inlet temperature by 20 °C (e.g., from 280 °C to 260 °C) and re-inject. If the area of the early-eluting peak decreases relative to the main product peak, it confirms that it is a thermal degradation product.
-
Problem 3: I don't see a peak for my starting material, tetradecanoic acid, even early in the reaction.
-
Question: I've taken a sample just 10 minutes into the reaction, and I see no peak for tetradecanoic acid. I only see my product starting to form. Did the reaction go to completion instantly?
-
Answer & Solution: This is highly unlikely. The issue is not the reaction, but the chromatography . As a free carboxylic acid, tetradecanoic acid is very polar and has poor chromatographic properties on a non-polar column.[6][7]
-
Cause: The polar carboxyl group is likely adsorbing irreversibly to the column or the inlet, or it is eluting as an extremely broad, undetectable peak that is lost in the baseline noise.
-
Solution for Confirmation: To properly see the starting material, you must derivatize the sample. Take an aliquot of your diluted sample, evaporate the solvent, and add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat gently for 15 minutes at 60°C. This will convert the carboxylic acid to its volatile trimethylsilyl (TMS) ester, which will chromatograph beautifully. This is an essential step for accurate quantification of conversion.[6]
-
Problem 4: I see many small, sharp "ghost" peaks in my baseline, especially during the oven ramp.
-
Question: My chromatogram is messy, with numerous small peaks that are not present in my sample. What are they and how do I get rid of them?
-
Answer & Solution: These are typically caused by system contamination .
-
Septum Bleed: The inlet septum can shed silicone particles (siloxanes) if it is old, overtightened, or of poor quality. These particles bleed out as the oven temperature increases, creating characteristic repeating siloxane peaks (e.g., m/z 73, 207, 281).
-
Solution: Replace the septum. Do not overtighten the septum nut. Use a high-quality, low-bleed septum.
-
-
Carrier Gas Impurity: Impurities in the helium gas supply can accumulate on the column at low temperatures and then elute as the oven heats up.
-
Solution: Ensure you have a high-purity carrier gas source and that your gas filters (moisture, oxygen, hydrocarbon traps) are fresh and functioning correctly.[15]
-
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing unknown peaks in your chromatogram.
Caption: Decision tree for identifying unknown peaks.
Reference Data
This table summarizes the key identifiers for the target compound and related substances.
| Compound Name | Formula | Mol. Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Expected Retention Behavior |
| This compound | C₁₆H₃₁BrO₂ | 335.32 | 334/336 (M+, ~1:1) , 291/293, 255 | Main product peak, sharp |
| Tetradecanoic Acid | C₁₄H₂₈O₂ | 228.37 | 228 (M+), 185, 129, 73, 60 | Very broad peak or not observed without derivatization |
| Ethyl tetradecanoate | C₁₆H₃₂O₂ | 256.42 | 256 (M+), 211, 101, 88 | Potential byproduct (if debromination occurs), elutes earlier than product |
References
- BenchChem. (2025).
- Agilent Technologies. (2005).
- dos Santos, V.J., et al. (2014).
- MtoZ Biolabs.
- Sigma-Aldrich.
- David, F., Sandra, P., & Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
- Christie, W.W.
- Biotecnika.
- University of Illinois Urbana-Champaign.
- Creative Proteomics. (2024).
- NROChemistry. Hell-Volhard-Zelinsky Reaction.
- Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
- Alfa Chemistry. Hell-Volhard-Zelinsky Reaction.
- Reddit. (2024).
- Wikipedia.
- Sigma-Aldrich. (1999). Packed Column GC Troubleshooting Guide.
- Restek. GC Troubleshooting Guide.
- Scribd. GC-MS Troubleshooting Sheets.
- PubChemLite.
- ChemScene.
- PubChem. Butanoic acid, 2-bromo-, ethyl ester.
- Agilent Technologies. GC Troubleshooting Manual.
Sources
- 1. aocs.org [aocs.org]
- 2. scribd.com [scribd.com]
- 3. agilent.com [agilent.com]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. PubChemLite - this compound (C16H31BrO2) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. reddit.com [reddit.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 15. gcms.cz [gcms.cz]
Technical Support Center: Strategies for Improving the Storage Stability of Ethyl 2-bromotetradecanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 2-bromotetradecanoate (CAS 14980-92-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this key bifunctional intermediate. Maintaining the chemical integrity of this reagent is paramount for achieving reproducible results in your synthetic applications. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its storage and stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling and storage of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
The stability of this compound is critically dependent on temperature, atmosphere, and light exposure. For optimal stability, we recommend a multi-faceted approach.
-
Temperature: For short-term storage (up to several weeks), refrigeration at 2-8°C is recommended.[1] For long-term storage (months to years), storing at -20°C is best practice to significantly slow the kinetics of potential degradation reactions.[2]
-
Atmosphere: The compound is susceptible to hydrolysis from atmospheric moisture.[3][4][5][6] Therefore, it should always be stored under an inert atmosphere. After each use, flush the container headspace with dry argon or nitrogen before resealing.[2]
-
Light: To prevent potential photodegradation, always store the material in an amber or opaque container to protect it from light, especially UV radiation.[2][7]
Q2: My vial of this compound has developed a yellow or brown tint. What caused this, and can I still use it?
A yellow or brown discoloration is a common indicator of degradation. The most likely cause is dehydrobromination—the elimination of hydrogen bromide (HBr).[8] This reaction can be initiated by trace impurities, exposure to basic surfaces, heat, or light. The HBr gas can then contribute to further acid-catalyzed degradation of the ester.
Whether the material is still usable depends entirely on the requirements of your experiment.
-
For non-sensitive applications: If a slightly lower purity is acceptable, you may be able to proceed. However, be aware that the actual concentration of the desired compound is lower than calculated, and impurities may cause side reactions.
-
For sensitive applications (e.g., GMP synthesis, kinetic studies): We strongly advise against using a discolored reagent. The impurities can interfere with your reaction, leading to lower yields, unexpected byproducts, and non-reproducible results. We recommend either repurifying the material or using a fresh, high-purity lot.
Q3: I suspect my stored sample has degraded. What is the best way to confirm its purity?
Visual inspection is only a preliminary check. Quantitative purity assessment is essential. The most common and effective methods are chromatographic.[9][10]
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is an excellent method for assessing the purity of this volatile compound. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (detecting the carbonyl group around 210 nm) can also be used. This is particularly useful if degradation products are non-volatile.[9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): While more complex, qNMR provides an absolute purity value against a certified internal standard and can help definitively identify degradation products.
Q4: What type of container and cap should I use for storing and handling this compound?
Material compatibility is crucial to prevent contamination and degradation.
-
Container: Type 1 borosilicate amber glass vials or bottles are the industry standard.
-
Cap/Liner: The cap liner is the most critical component for preventing moisture ingress. We exclusively recommend caps with a Polytetrafluoroethylene (PTFE) liner. PTFE is highly inert and provides an excellent barrier against moisture. Avoid paper, foil, or rubber liners, which can degrade upon contact with the chemical or allow moisture to penetrate.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during the use of this compound.
Decision Workflow for Suspected Degradation
If you suspect your reagent has degraded, follow this logical workflow to determine the best course of action.
Caption: Workflow for assessing the usability of stored this compound.
Problem: Purity Loss with New Chromatographic Peaks
-
Symptom: Your GC or HPLC analysis shows a decrease in the area of the main peak corresponding to this compound, accompanied by the appearance of new peaks.
-
Causality Analysis: This is a definitive sign of chemical degradation. The identity of the new peaks can elucidate the degradation pathway.
-
Cause 1: Hydrolysis. If a peak corresponding to a more polar, acidic compound appears (which may have poor peak shape in GC unless derivatized), this is likely 2-bromotetradecanoic acid, a product of ester hydrolysis. This occurs when the compound is exposed to water.[11][12]
-
Cause 2: Dehydrobromination. If a new peak appears with a molecular weight that is 81 Da less than the parent compound (the mass of HBr), this is likely the α,β-unsaturated ester (ethyl 2-tetradecenoate), a product of dehydrobromination.[8]
-
-
Recommended Action:
-
Confirm Identity: If using a mass spectrometer, confirm the mass of the impurity peaks to verify the degradation pathway.
-
Review Storage Protocol: This degradation is almost always a result of improper storage. Re-evaluate your handling procedures to ensure the material is blanketed with inert gas after each use and that container seals are airtight.
-
Repurify or Replace: For high-purity applications, the degraded material should be purified by fractional distillation under reduced pressure or replaced.[10]
-
Part 3: Protocols and Methodologies
Protocol 1: Recommended Storage and Handling Procedure
-
Procurement: Upon receipt, verify the certificate of analysis (CoA) for initial purity.
-
Container Transfer (if necessary): If the compound arrives in a container not intended for long-term storage, transfer it inside a glove box or glove bag under a positive pressure of argon or nitrogen to a clean, dry amber glass vial with a PTFE-lined cap.
-
Labeling: Clearly label the container with the compound name, date received, and initial purity.
-
Storage: Store the primary container at -20°C for long-term storage. A smaller aliquot for current use can be stored at 2-8°C.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.[2] Open the container under a stream of dry inert gas, quickly remove the required amount, and immediately flush the headspace with inert gas before resealing tightly.
-
Tracking: Keep a log of when the container is opened to track potential exposure events.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This method provides a reliable way to monitor the purity of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of ~10 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.
-
Create a working sample by diluting the stock solution 1:100 (to ~100 µg/mL) in the same solvent.
-
-
Instrumentation and Conditions: The following table provides a validated starting point.
| Parameter | Setting | Causality/Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust system for routine purity analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good separation for this long-chain ester. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250°C | Ensures complete volatilization without thermal degradation. |
| Injection Volume | 1 µL (Split mode, 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100°C hold 1 min, ramp 15°C/min to 300°C, hold 5 min | Gradient ensures elution of both the parent compound and potential higher-boiling impurities. |
| Detector Temp | 320°C (FID) | Keeps analytes in the gas phase for consistent detection. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.[10]
-
A significant increase in the area of any impurity peak (>0.1%) over time indicates degradation.
-
Part 4: Technical Deep Dive: Understanding Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play.
Primary Degradation Pathways
Caption: The two primary degradation pathways for this compound.
-
Hydrolysis: This is the cleavage of the ethyl ester bond by water.[11][12] While slow at neutral pH, it can be catalyzed by acidic or basic impurities. The formation of HBr from dehydrobromination can create an acidic environment that accelerates this process. The resulting carboxylic acid can alter the pH and reactivity of your stock solution.
-
Dehydrobromination: This is an elimination reaction common to alpha-halo esters.[8] It is promoted by heat and bases. The resulting α,β-unsaturated ester is a Michael acceptor and can lead to undesired side reactions in your intended synthesis.
Part 5: Summary of Recommendations
For ease of reference, the key storage and handling recommendations are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) / 2-8°C (Short-term) | Minimizes reaction kinetics of degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen.[2][13] |
| Light Protection | Amber Glass Vial or Opaque Container | Prevents light-induced radical formation and degradation.[2][7] |
| Container | Type 1 Borosilicate Glass | Chemically inert and prevents leaching of contaminants. |
| Cap Liner | PTFE (Teflon) | Provides the best chemical resistance and moisture barrier. |
| Handling | Warm to RT before opening; dispense under inert gas | Prevents moisture condensation on the cold chemical.[2] |
| Purity Check | GC or HPLC upon receipt and periodically | Quantitatively monitors stability and ensures reagent quality.[9][10] |
By implementing these strategies, you can significantly extend the shelf-life of your this compound and ensure the integrity and reproducibility of your experimental results. For further questions, please do not hesitate to contact our technical support team.
References
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ResearchGate. (2015). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
- Google Patents. (N.d.). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
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Cheméo. (N.d.). Chemical Properties of this compound (CAS 14980-92-8). Available at: [Link]
- Google Patents. (N.d.). US2876255A - Preparation of bromo acids and esters.
-
American Chemical Society. (2024). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Available at: [Link]
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Matrix Fine Chemicals. (N.d.). This compound | CAS 14980-92-8. Available at: [Link]
-
ResearchGate. (2008). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. Available at: [Link]
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Merlin Packaging Technologies. (N.d.). Chemically Compatible Materials for BurstPouch® and Pro-Pak Film. Available at: [Link]
-
PubMed. (2001). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Available at: [Link]
-
University of Florida. (1984). RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). Available at: [Link]
-
Organic Syntheses. (N.d.). Isovaleric acid, α-bromo-. Available at: [Link]
-
PubMed. (2020). Mechanisms and pathways of ethidium bromide Fenton-like degradation by reusable magnetic nanocatalysts. Available at: [Link]
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National Institutes of Health. (2011). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Available at: [Link]
-
Pharmaceutical Engineering. (2017). Sterilization, Packaging, and Materials: CRITICAL CONSIDERATIONS. Available at: [Link]
- Google Patents. (N.d.). US6277547B1 - Flexible silver halide packaging material.
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ResearchGate. (1982). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Available at: [Link]
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PubMed. (2002). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. Available at: [Link]
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IndiaMART. (N.d.). This compound. Available at: [Link]
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Oliver Healthcare Packaging. (2023). 6 Healthcare Packaging Materials and How They Reduce Risk. Available at: [Link]
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PubMed. (2015). Investigating the effect of moisture protection on solid-state stability and dissolution of fenofibrate and ketoconazole solid dispersions using PXRD, HSDSC and Raman microscopy. Available at: [Link]
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PubMed. (1995). Chemical stability of ethyl icosapentate against autoxidation. II. Effect of photoirradiation on oxidation kinetics. Available at: [Link]
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ResearchGate. (2015). Investigating the effect of moisture protection on solid-state stability and dissolution of fenofibrate and ketoconazole solid dispersions using PXRD, HSDSC and Raman microscopy. Available at: [Link]
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PubMed. (2015). Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2. Available at: [Link]
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SciSpace. (2022). Effect of relative humidity and absorbed water on the ethyl centralite consumption in nitrocellulose- based propellants. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Long-Chain Alkyl Halide Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a persistent challenge in organic synthesis: the poor solubility of long-chain alkyl halides in polar solvents. This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter during your experiments.
Foundational Understanding: Why is My Long-Chain Alkyl Halide Insoluble?
Q: I'm trying to run a substitution reaction with 1-bromohexadecane in DMF, but it won't dissolve. Why is this happening?
A: This is a classic "like dissolves like" problem. Your long-chain alkyl halide, such as 1-bromohexadecane, is dominated by its long (e.g., C16) hydrocarbon tail.[1] This tail is nonpolar and hydrophobic, similar to an oil or wax. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), while excellent for dissolving ionic nucleophiles needed for substitution reactions, have high dielectric constants and strong dipole-dipole interactions.[2][3]
The solvent molecules are more attracted to each other than to the nonpolar alkyl chain.[4] Consequently, the solvent cannot effectively solvate the alkyl halide, leading to poor solubility or complete immiscibility.[1][4] While the carbon-halogen bond itself is polar, its effect is negligible compared to the influence of the long, nonpolar chain.
Initial Troubleshooting & Basic Interventions
Q: Before I try more complex methods, what are the first things I should attempt to get my alkyl halide into solution?
A: Always start with the simplest interventions. Often, a small adjustment can resolve minor solubility issues.
-
Heating: Gently warming the reaction mixture can increase the kinetic energy of the system, helping to overcome the intermolecular forces and improve solubility. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Sonication: Using an ultrasonic bath can be highly effective.[5] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high energy that can break up solid aggregates and promote dissolution.[5]
-
Particle Size Reduction: If you are starting with a solid alkyl halide, grinding it into a fine powder increases the surface area available for solvation, which can significantly improve the rate of dissolution.[5]
If these physical methods are insufficient, it's time to consider chemical modifications to your system.
Advanced Strategies: Modifying the Reaction System
This section details more advanced and robust techniques for overcoming significant solubility barriers. The choice of method depends on the specific reactants, reaction type (especially for SN2 reactions), and desired conditions.
FAQ Section: Co-solvents, Phase-Transfer Catalysis, and Surfactants
Q: I've heard using a co-solvent can help. How do I choose one and what is the general procedure?
A: A co-solvent is an excellent and straightforward next step. The goal is to add a second, miscible solvent that can bridge the polarity gap between your nonpolar substrate and your polar primary solvent.
Mechanism of Action: Co-solvents work by lowering the overall dielectric constant of the solvent system, creating a microenvironment that is more hospitable to the nonpolar alkyl chain.[6] Solvents like Tetrahydrofuran (THF) or 1,4-dioxane are ideal candidates as they are miscible with both many polar solvents and can solvate nonpolar compounds.
Experimental Protocol: Implementing a Co-Solvent System
-
Initial Dissolution Attempt: Begin by attempting to dissolve your long-chain alkyl halide in the primary polar aprotic solvent (e.g., DMF, DMSO).
-
Gradual Co-solvent Addition: While vigorously stirring, slowly add the co-solvent (e.g., THF) dropwise to the mixture.
-
Observation: Continue adding the co-solvent until the alkyl halide fully dissolves, creating a homogeneous solution.[5]
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained if you need to scale the reaction.
-
Proceed with Reaction: Once a single phase is achieved, you can add your other reagents (e.g., the nucleophile) and proceed with the reaction.
Q: My reaction involves an ionic nucleophile from an aqueous solution reacting with the alkyl halide in an organic solvent. A co-solvent isn't working. When should I use Phase-Transfer Catalysis (PTC)?
A: Phase-Transfer Catalysis is the ideal technique for this exact scenario: when you have two immiscible phases (e.g., aqueous and organic) and need to bring a reactant from one phase to the other.[7] It is particularly powerful for SN2 reactions involving long-chain alkyl halides.[8]
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, transports the nucleophile (like CN⁻ or OH⁻) from the aqueous phase into the organic phase.[9][10][11] The catalyst's cation has bulky alkyl groups, making the entire ion pair soluble in the organic phase.[9] This "naked anion" is highly reactive in the aprotic environment, dramatically accelerating the reaction rate.[12]
Caption: Workflow for Phase-Transfer Catalysis (PTC).
Q: What are crown ethers and when are they preferred over quaternary ammonium salts?
A: Crown ethers are cyclic polyethers that are exceptional at complexing specific metal cations within their central cavity.[13] For example, 18-crown-6 has a high affinity for the potassium ion (K⁺).[13]
Mechanism of Action: By sequestering the cation (e.g., K⁺ from a salt like KCN), the crown ether forms a large, lipophilic complex.[14] This complex drags the associated anion (CN⁻) into the organic phase, similar to a quaternary salt.[14] They are particularly effective at solubilizing solid inorganic salts directly into the organic phase.[14]
When to Use: Consider crown ethers when using potassium or sodium salts of your nucleophile, especially if standard quaternary ammonium salts are proving ineffective. However, be aware that crown ethers are generally more expensive and can have higher toxicity than typical PTCs.[9]
Q: My system is entirely organic, but solubility is still a major hurdle. I've seen "micellar catalysis" mentioned. How does that work?
A: Micellar catalysis is a powerful technique that uses surfactants to create nanoreactors within a bulk solvent, often water, but the principle can be adapted for non-aqueous systems.[15][16]
Mechanism of Action: Surfactants are amphiphilic molecules with a polar "head" and a nonpolar "tail".[6] In a polar solvent, above a certain concentration (the Critical Micelle Concentration, CMC), they self-assemble into spherical structures called micelles.[6][17] The nonpolar tails form a hydrophobic core, while the polar heads face the solvent.[18] Your nonpolar long-chain alkyl halide will preferentially partition into this hydrophobic core, effectively "dissolving" it.[15][18] This dramatically increases the local concentration of the reactant, accelerating the reaction rate.[15]
Experimental Protocol: Micellar Solubilization
-
Surfactant Selection: Choose a suitable surfactant. Non-ionic surfactants like Triton X-100 or "designer" surfactants like TPGS-750-M are often used.[16][19]
-
Prepare Solution: Prepare a solution of the surfactant in the chosen polar solvent at a concentration above its CMC.
-
Add Reactant: Add the long-chain alkyl halide to the surfactant solution while stirring. The solution may appear cloudy initially before the alkyl halide is incorporated into the micelles.
-
Homogenization: Continue stirring until the mixture becomes a clear, isotropic microemulsion. Sonication can assist this process.
-
Initiate Reaction: Add the other reagents to the micellar solution to begin the reaction.
Troubleshooting and Data Reference
Q: I've tried a co-solvent, but my reaction is still sluggish/incomplete. What should I check?
A: If a co-solvent system isn't yielding the desired results, consider the following points:
-
Insufficient Concentration: The dissolved concentration of your alkyl halide may still be too low for an efficient reaction rate. Try adjusting the solvent/co-solvent ratio to dissolve more substrate.
-
Solvent-Nucleophile Interaction: Polar protic solvents (like water or alcohols) can solvate and deactivate strong nucleophiles through hydrogen bonding, slowing down SN2 reactions.[2][20] If your nucleophile is anionic, ensure your solvent system is primarily polar aprotic.[2][3]
-
Switching Strategies: A co-solvent may not be enough. This is the point at which you should strongly consider moving to a more powerful technique like Phase-Transfer Catalysis, especially if your nucleophile is ionic.
Data Table: Solvent Properties
This table provides key properties of common solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Notes |
| Water | 100 | 80.1 | Polar Protic | Poor solvent for long-chain alkyl halides.[1][4] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | Excellent for dissolving nucleophiles; poor for nonpolar substrates.[21] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Good general-purpose polar solvent; often requires a co-solvent.[21] |
| Acetonitrile | 82 | 37.5 | Polar Aprotic | Lower boiling point, can be easier to remove.[2] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Moderately Polar (Co-Solvent) | Excellent co-solvent for bridging polarity gaps. |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar (Co-Solvent) | Good co-solvent, but has health and safety concerns. |
Q: My reaction mixture "oiled out" upon cooling. What does this mean and how can I fix it?
A: "Oiling out" occurs when your dissolved compound comes out of solution as a liquid rather than a crystalline solid.[22] This often happens when the solution is supersaturated or when the melting point of the solute (often lowered by impurities) is below the temperature of the solution.[22] To fix this, you can try reheating the solution, adding slightly more of the "soluble" solvent to decrease saturation, and allowing it to cool much more slowly.[22]
Summary and Logical Flow
The following diagram outlines a logical troubleshooting sequence for addressing solubility issues with long-chain alkyl halides.
Caption: Logical troubleshooting workflow for solubility issues.
References
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Wikipedia. (2023). Crown ether. Retrieved from [Link]
-
Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (8), 981-985. Retrieved from [Link]
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Mathias, L. J., & Vaidya, R. A. (1982). Crown Ethers and Phase Transfer Catalysis in Polymer Chemistry. Journal of Macromolecular Science: Part A - Chemistry, 15(5), 893-909. Retrieved from [Link]
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Mótyán, G., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(21), 6470. Retrieved from [Link]
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Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(3), 36563-36571. Retrieved from [Link]
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Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
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Corey, E. J., & Zhang, F. Y. (2000). Asymmetric phase transfer catalysis. Organic Letters, 2(8), 1097-1100. Retrieved from [Link]
-
YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]
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Alonso, F., & Moglie, Y. (2022). Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation. ACS Omega, 7(34), 29465-29479. Retrieved from [Link]
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University Handout. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
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Gabriel, C. J., et al. (2022). Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. Catalysts, 12(9), 992. Retrieved from [Link]
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Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. Retrieved from [Link]
-
Isopure, A., et al. (2023). Is Micellar Catalysis Green Chemistry?. ChemSusChem, 16(11), e202300185. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
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Ghorpade, V. S., et al. (2018). Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis. Accounts of Chemical Research, 51(9), 2007-2018. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(11), 1543-1550. Retrieved from [Link]
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PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]
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Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
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Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Bromohexadecane. Retrieved from [Link]
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Al-Bazi, S. J., & Al-Zuhairy, A. K. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7860. Retrieved from [Link]
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Arrad, O., & Sasson, Y. (1988). Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society, 110(1), 185-189. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3.6F: Troubleshooting. Retrieved from [Link]
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Reddit. (2023). Reaction intermediate being poorly soluble - any workarounds?. Retrieved from [Link]
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Tundo, P., Venturello, P., & Angeletti, E. (1987). Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 2157-2158. Retrieved from [Link]
-
University Handout. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
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Intersurfchem Solutions. (n.d.). 1-Bromohexadecane. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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SlideShare. (n.d.). Physical properties of alkyl halide. Retrieved from [Link]
-
Studylib. (n.d.). Alkyl Halide Reactions: SN2 Substitutions & Eliminations. Retrieved from [Link]
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Quora. (2021). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents?. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from [Link]
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Reddit. (2024). alkyl halides solubility. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-Bromohexadecane. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-bromotetradecanoate and Other Alkylating Agents
For distribution to: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.
Introduction
In the landscape of organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic selection of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Ethyl 2-bromotetradecanoate is a bifunctional reagent characterized by a long C14 lipophilic chain and a reactive α-bromo ester moiety. This guide provides a comprehensive comparison of its reactivity against other common alkylating agents, grounded in mechanistic principles and supported by experimental considerations. Our objective is to furnish researchers with the insights needed to make informed decisions for applications requiring the introduction of long alkyl chains, such as in the synthesis of lipids, surfactants, and functionalized drug delivery vehicles.
Molecular Profile and Inherent Reactivity of this compound
This compound's reactivity is primarily governed by the interplay of three structural features: the nature of the leaving group, the steric environment of the reaction center, and the electronic influence of the adjacent ester group.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr). In nucleophilic substitution reactions, the ease of C-X bond cleavage is paramount, and the order of reactivity for halogens is generally I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2] This places bromo-compounds in a favorable position for reactivity, balancing stability with a sufficient rate of reaction.[3][4]
-
Steric Hindrance: The alkylating center is a secondary carbon, which is inherently more sterically hindered than a primary carbon.[5][6] Furthermore, the long C12 alkyl chain, while providing desirable lipophilicity, contributes to steric bulk that can impede the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8] This steric factor is a key determinant of its reactivity compared to less bulky analogues.[9]
-
Electronic Effects: The presence of an adjacent ester (carboethoxy) group is a significant activating factor. The carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the α-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation can partially offset the steric hindrance.[10]
These features suggest that this compound primarily reacts via an Sₙ2 mechanism, a single-step process where the nucleophile attacks as the leaving group departs.[1][11] The rate of this reaction is sensitive to the concentration of both the alkylating agent and the nucleophile.[11][12]
A Framework for Reactivity Comparison
To provide a clear and objective comparison, we will evaluate this compound against a curated set of alternative alkylating agents. Each alternative has been chosen to isolate and highlight the impact of a specific molecular feature—steric bulk, leaving group ability, or electronic activation—on reaction outcomes.
Selected Alkylating Agents for Comparison:
-
Ethyl Bromoacetate (C₄H₇BrO₂): A structural analogue with minimal steric hindrance, allowing for an evaluation of the C12 chain's steric impact.
-
1-Bromotetradecane (C₁₄H₂₉Br): A primary alkyl halide that lacks the activating ester group, isolating the effect of electronic activation.
-
Ethyl 2-iodotetradecanoate (C₁₆H₃₁IO₂): An analogue with a better leaving group (iodide) to quantify the impact of leaving group ability.
-
Benzyl Bromide (C₇H₇Br): A highly reactive primary benzylic halide, where the carbocation in an Sₙ1-like transition state would be resonance-stabilized.[13]
Metrics for Comparison:
-
Reaction Rate: How quickly the reaction proceeds to completion under identical conditions. This is the primary indicator of reactivity.
-
Reaction Yield: The efficiency of the conversion of starting material to the desired product.
-
Substrate Scope & Selectivity: The range of nucleophiles that can be effectively used and the propensity for side reactions (e.g., elimination).
Experimental Comparison: N-Alkylation of Morpholine
To generate comparative data, we propose a standardized experimental protocol for the N-alkylation of morpholine, a common secondary amine nucleophile. This reaction is a reliable model for assessing Sₙ2 reactivity.
Detailed Experimental Protocol
Objective: To compare the rate and yield of the N-alkylation of morpholine with this compound and selected alternative alkylating agents.
Materials:
-
Morpholine (≥99%)
-
This compound (≥98%)[14]
-
Ethyl Bromoacetate (≥98%)
-
1-Bromotetradecane (≥98%)
-
Ethyl 2-iodotetradecanoate (synthesis required or custom order)
-
Benzyl Bromide (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 mmol, 1.0 eq.), potassium carbonate (1.5 mmol, 1.5 eq.), and anhydrous acetonitrile (10 mL).
-
Internal Standard: Add the internal standard, dodecane (0.5 mmol, 0.5 eq.).
-
Initiation: Add the respective alkylating agent (1.1 mmol, 1.1 eq.) to the stirred suspension.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot.
-
Quenching & Sample Prep: Immediately quench the aliquot with 1 mL of water and extract with 1 mL of ethyl acetate. Analyze the organic layer by GC-MS.
-
Data Analysis: Quantify the consumption of the alkylating agent and the formation of the N-alkylated morpholine product relative to the internal standard.
Workflow for Comparative Reactivity Analysis
Caption: Experimental workflow for kinetic analysis of N-alkylation.
Comparative Reactivity Data (Expected Trends)
The following table summarizes the expected outcomes from the proposed experiment, based on established chemical principles.
| Alkylating Agent | Key Structural Feature | Expected Relative Rate | Expected Final Yield | Rationale |
| Benzyl Bromide | Resonance Stabilization | +++++ (Fastest) | >95% | The transition state is stabilized by the phenyl ring, significantly lowering the activation energy.[10] |
| Ethyl Bromoacetate | Low Steric Hindrance | ++++ | >95% | Minimal steric hindrance at the primary carbon allows for rapid Sₙ2 attack.[15] |
| Ethyl 2-iodotetradecanoate | Superior Leaving Group | +++ | >90% | The C-I bond is weaker and I⁻ is a more stable anion than Br⁻, accelerating the reaction.[3][16] |
| This compound | (Baseline) | ++ | ~85-90% | A balance of steric hindrance from the C12 chain and electronic activation from the ester group results in moderate reactivity. |
| 1-Bromotetradecane | No Electronic Activation | + (Slowest) | ~70-80% | A primary alkyl halide, but lacks the activating effect of the α-ester group, leading to a slower reaction.[17] |
Mechanistic Discussion and Deeper Insights
The expected reactivity trends can be rationalized by examining the transition state of the Sₙ2 reaction.
Caption: The Sₙ2 reaction mechanism involves a concerted backside attack.
-
Why Ethyl Bromoacetate is Faster: The transition state for Ethyl Bromoacetate is less sterically crowded than that of this compound. The long alkyl chain in the latter creates van der Waals repulsion with the incoming nucleophile, raising the energy of the transition state and thus increasing the activation energy.[6][7]
-
Why 1-Bromotetradecane is Slower: While 1-bromotetradecane is a primary halide and thus less hindered than this compound (a secondary halide), it lacks the electron-withdrawing ester group. This group helps to stabilize the partial negative charge that develops on the nucleophile and leaving group in the transition state, thereby lowering its energy.[10] The absence of this electronic stabilization makes 1-bromotetradecane less reactive.
-
The Leaving Group Effect: The carbon-iodine bond is longer and weaker than the carbon-bromine bond.[3][4] Consequently, less energy is required to break the C-I bond in the transition state for Ethyl 2-iodotetradecanoate, resulting in a faster reaction rate compared to its bromo-analogue.[16]
Practical Considerations and Reagent Selection Guide
The choice of alkylating agent is a pragmatic one, balancing reactivity with the synthetic goal, cost, and availability.
-
Choose this compound when:
-
The primary objective is to install a long, lipophilic C14 chain.
-
Moderate reactivity is desired to potentially avoid side reactions with other sensitive functional groups in a complex molecule.
-
The nucleophile is reasonably strong (e.g., amines, thiolates, carboxylates).[18]
-
-
Consider Alternatives when:
-
High Reactivity is Essential: For sluggish nucleophiles or when rapid reaction times are paramount, Benzyl Bromide or Ethyl Bromoacetate are superior choices.
-
Maximizing Yield is Critical: If the substrate is precious, using a more reactive analogue like Ethyl 2-iodotetradecanoate could push the reaction to completion more effectively.
-
Electronic Activation is Undesirable: If the ester functionality is incompatible with downstream reaction conditions, 1-Bromotetradecane provides a simple long-chain alkyl group without the ester moiety.
-
Decision-Making Flowchart for Alkylating Agent Selection
Caption: A guide for selecting the appropriate long-chain alkylating agent.
Conclusion
This compound is a valuable and moderately reactive alkylating agent, uniquely suited for syntheses requiring the incorporation of a long lipophilic chain coupled with an ester handle for further functionalization. Its reactivity is a finely tuned balance between the activating nature of the α-ester group and the steric hindrance imposed by its secondary carbon center and long alkyl chain. By understanding its performance relative to analogues that vary in steric profile, leaving group ability, and electronic activation, researchers can strategically deploy this reagent to achieve their synthetic goals with greater precision and efficiency.
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Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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Alkyl Halide Reactivity. MSU Chemistry. [Link]
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Other Factors that Affect SN2 Reactions. KPU Pressbooks - Organic Chemistry I. [Link]
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Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
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Alkyl Halides: Leaving group features in substitution reactions. YouTube. [Link]
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Reactivity of Alkyl Halides. YouTube. [Link]
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SN2 Reaction: Transition State. JoVE. [Link]
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Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides. YouTube. [Link]
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Breaking Down Alkyl Halides: Key Reactions and Uses. [Link]
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
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Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
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Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]
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SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]
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This compound | CAS 14980-92-8. Matrix Fine Chemicals. [Link]
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How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]
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SN2 Displacement at Tertiary Carbon. ResearchGate. [Link]
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The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. ResearchGate. [Link]
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Chemical Properties of this compound (CAS 14980-92-8). Cheméo. [Link]
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A comparison of several modern alkylating agents. ResearchGate. [Link]
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Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Oxford Academic. [Link]
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Alpha Alkylation Esters. YouTube. [Link]
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This compound (C16H31BrO2). PubChemLite. [Link]
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Ethyl bromoacetate | C4H7BrO2 | CID 7748. PubChem - NIH. [Link]
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A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. PMC - NIH. [Link]
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N-Dealkylation of Amines. PMC - NIH. [Link]
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New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
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Ethyl isobutyrate | C6H12O2 | CID 7342. PubChem. [Link]
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A Comparative Guide to Nucleophilic Substitution: Ethyl 2-bromotetradecanoate vs. Ethyl 2-chlorotetradecanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the design and development of novel therapeutics, the efficiency of bond-forming reactions is paramount. Nucleophilic substitution reactions are a cornerstone of molecular construction, and the choice of substrates can profoundly impact reaction rates, yields, and overall synthetic feasibility. This guide provides an in-depth comparison of two key alpha-halo ester building blocks, Ethyl 2-bromotetradecanoate and Ethyl 2-chlorotetradecanoate, in the context of nucleophilic substitution reactions. By examining the underlying principles and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Critical Role of the Leaving Group in SN2 Reactions
Nucleophilic substitution reactions, particularly the bimolecular (SN2) mechanism, are highly sensitive to the nature of the leaving group.[1][2] The SN2 reaction is a concerted process where a nucleophile attacks the electrophilic carbon center, and the leaving group departs simultaneously.[3] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[4]
The efficacy of a leaving group is intrinsically linked to its stability as an anion. A good leaving group is a weak base, meaning it can stabilize the negative charge it acquires upon departure.[2] When comparing the halides, the leaving group ability increases down the group in the periodic table: I > Br > Cl > F.[1] This trend is a direct consequence of the decreasing basicity of the corresponding halide anions.
Theoretical Reactivity Profile: Bromide vs. Chloride
In the case of this compound and Ethyl 2-chlorotetradecanoate, the key difference lies in the halogen atom at the alpha-position. Based on fundamental principles of physical organic chemistry, This compound is predicted to be significantly more reactive in SN2 reactions than its chloro-analogue.
This enhanced reactivity is attributed to two primary factors:
-
Basicity: The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The weaker the basicity of the leaving group, the more stable it is in its anionic form, and the more readily it will depart from the carbon center.[2]
-
Polarizability: Bromine is larger and more polarizable than chlorine. This means its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of the SN2 reaction.[1]
The following diagram illustrates the SN2 reaction mechanism for the substitution of an alpha-halo ester with an amine nucleophile.
Caption: Generalized SN2 reaction of an alpha-halo ester with an amine.
Experimental Evidence: Synthesis of Amino Acid Precursors
The following table summarizes the reaction times reported in their study for the reaction of α-bromo and α-chloro esters.
| Substrate | Leaving Group | Reaction Time |
| α-bromo ester | Bromide | 40-60 minutes |
| α-chloro ester | Chloride | 30 hours |
| Data adapted from Effenberger, F., & Drauz, K. (1979). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 18(2), 153–154. |
This significant difference in reaction times—minutes for the bromo-ester versus hours for the chloro-ester—vividly illustrates the greater reactivity of the bromide as a leaving group in this SN2 reaction.
Experimental Protocol: Synthesis of an N-Substituted Amino Acid Ester
The following protocol is a representative procedure for the nucleophilic substitution of an α-halo ester with a primary amine, a common transformation in drug discovery for the synthesis of non-canonical amino acids. This protocol is adapted from established methods for the amination of alkyl halides.[5]
Caption: Experimental workflow for the synthesis of an N-substituted amino acid ester.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (or Ethyl 2-chlorotetradecanoate) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). To this solution, add the desired primary amine (1.2 eq) followed by potassium carbonate (K₂CO₃) (1.5 eq). The use of an excess of the amine helps to drive the reaction to completion and minimize over-alkylation, while K₂CO₃ acts as a base to neutralize the hydrohalic acid formed during the reaction.[5]
-
Reaction: The reaction mixture is heated to 60 °C with vigorous stirring. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Based on the data from Effenberger and Drauz, the reaction with this compound is expected to be significantly faster.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate. The aqueous layer is separated and the organic layer is washed with brine to remove any remaining water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amino acid ester.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Recommendations
Both theoretical principles and experimental evidence unequivocally demonstrate that This compound is a more reactive substrate than Ethyl 2-chlorotetradecanoate in SN2 nucleophilic substitution reactions. The superior leaving group ability of bromide leads to significantly faster reaction times and potentially milder reaction conditions.
For researchers and drug development professionals, this has important practical implications:
-
Reaction Efficiency: When planning a synthetic route that involves a nucleophilic substitution at the alpha-position of a long-chain ester, this compound is the preferred starting material for achieving higher reaction rates and potentially higher yields.
-
Process Optimization: The use of the bromo-derivative may allow for lower reaction temperatures and shorter reaction times, which can be advantageous in terms of energy consumption and throughput, especially in a process chemistry setting.
-
Substrate Availability and Cost: While this compound is more reactive, the cost and availability of both starting materials should also be considered in the overall synthetic strategy. In cases where reactivity is not a limiting factor, the more economical chloro-derivative may be a viable option, albeit with the expectation of longer reaction times.
Ultimately, the choice between this compound and Ethyl 2-chlorotetradecanoate will depend on the specific requirements of the synthesis, including the desired reaction rate, the nature of the nucleophile, and economic considerations. However, for transformations that are challenging or require high efficiency, the bromo-ester is the clear choice to maximize the probability of a successful outcome.
References
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Effenberger, F., & Drauz, K. (1979). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 18(2), 153–154.
- Hughes, E. D., & Ingold, C. K. (1937). 451. The mechanism of substitution at a saturated carbon atom. Part V. The kinetics of the interaction of ethyl halides with halide ions in acetone. Journal of the Chemical Society (Resumed), 1252-1271.
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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Neuman, R. C., Jr. (2001). Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]
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A Comparative Guide to the Reaction Rates of Long-Chain Alpha-Bromo Esters in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for the rational design of synthetic routes and the development of novel therapeutics. Alpha-bromo esters, particularly those with varying long-chain alkyl groups, are valuable intermediates in organic synthesis. The reactivity of the alpha-carbon is significantly influenced by the ester functionality and the nature of the alkyl chain, making a comparative study of their reaction rates essential for predictable and optimized chemical transformations.
This guide provides an in-depth comparative analysis of the reaction rates of a homologous series of long-chain alpha-bromo esters. We will delve into the underlying principles governing their reactivity, present illustrative experimental data, and provide a detailed protocol for the kinetic analysis of these compounds.
The Underlying Chemical Principles: A Matter of Steric Hindrance
Long-chain alpha-bromo esters typically undergo nucleophilic substitution via a bimolecular (S(_N)2) mechanism. In this concerted, one-step process, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to the simultaneous displacement of the bromide leaving group.[1] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alpha-bromo ester and the nucleophile.[2]
The primary factor influencing the relative reaction rates within a homologous series of alpha-bromo esters is steric hindrance . As the length of the alkyl chain of the ester increases (e.g., from methyl to butyl), the steric bulk around the reaction center increases. This increased bulkiness can impede the approach of the incoming nucleophile to the electrophilic alpha-carbon, thus slowing down the reaction rate.[1] While the electronic influence of the alkyl chain is minimal and does not significantly alter the electrophilicity of the reaction center, the physical obstruction plays a more dominant role.
It is a well-established principle that in a homologous series of esters, a slowing down of the reaction rate is observed as one ascends the series, with the rate often approaching a relatively constant value for longer chains.[3] This is because the initial additions of methylene groups (e.g., from methyl to ethyl to propyl) have a more pronounced incremental effect on the steric environment near the reaction site compared to additions further down a longer chain.
Comparative Analysis of Reaction Rates: An Illustrative Study
Table 1: Illustrative Relative Reaction Rates of Alkyl Bromoacetates with Azide Ion
| Alpha-Bromo Ester | Structure | Relative Rate Constant (k_rel) |
| Methyl Bromoacetate | BrCH₂COOCH₃ | 1.00 |
| Ethyl Bromoacetate | BrCH₂COOCH₂CH₃ | 0.92 |
| n-Propyl Bromoacetate | BrCH₂COOCH₂CH₂CH₃ | 0.87 |
| n-Butyl Bromoacetate | BrCH₂COOCH₂CH₂CH₂CH₃ | 0.84 |
The data in Table 1 illustrates the expected trend: a gradual decrease in the reaction rate as the length of the ester's alkyl chain increases. This is a direct consequence of the increasing steric hindrance around the electrophilic alpha-carbon, which slightly hinders the backside attack of the nucleophile.
Experimental Protocol for Kinetic Analysis
To empirically determine the reaction rates of different long-chain alpha-bromo esters, a robust and validated experimental protocol is essential. The following method outlines a procedure for a comparative kinetic study using a titrimetric method to monitor the progress of the reaction.
Objective:
To determine and compare the second-order rate constants for the reaction of a series of long-chain alpha-bromo esters with a nucleophile (e.g., sodium hydroxide) in a suitable solvent system.
Materials:
-
Methyl bromoacetate
-
Ethyl bromoacetate
-
n-Propyl bromoacetate
-
n-Butyl bromoacetate
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Ethanol (as a co-solvent)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Experimental Workflow Diagram:
Caption: Generalized S(_N)2 reaction mechanism for an alpha-bromo ester.
Conclusion
The reactivity of long-chain alpha-bromo esters in nucleophilic substitution reactions is primarily governed by steric factors. As the alkyl chain of the ester increases in length, a modest decrease in the reaction rate is observed due to increased steric hindrance around the alpha-carbon. This guide provides a framework for understanding these trends, supported by illustrative data and a detailed experimental protocol for their empirical determination. For researchers in synthetic and medicinal chemistry, a thorough understanding of these kinetic principles is indispensable for the efficient and predictable synthesis of target molecules.
References
-
Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Part I. The Hydrolysis of Halogeno-aliphatic Esters. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270–280. Available at: [Link]
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
All About Chemistry. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 2-Hydroxytetradecanoic Acid: A Validation of Routes Utilizing Ethyl 2-Bromotetradecanoate and Alternative Methodologies
For researchers and professionals in drug development and the broader scientific community, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth analysis and comparison of synthetic routes to 2-hydroxytetradecanoic acid, a valuable long-chain α-hydroxy fatty acid. The primary focus is to validate a synthetic pathway commencing with Ethyl 2-bromotetradecanoate, juxtaposed with alternative chemical and biocatalytic methods. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to inform synthetic strategy.
Introduction to 2-Hydroxytetradecanoic Acid
2-Hydroxytetradecanoic acid, also known as α-hydroxymyristic acid, is a saturated fatty acid with a hydroxyl group at the alpha position.[1] Its structure imparts unique chemical properties, making it a valuable building block in the synthesis of various bioactive molecules, including sphingolipids and other complex lipids.[2] Furthermore, its potential applications in cosmetics and as a precursor for specialty polymers underscore the importance of efficient and scalable synthetic methodologies.[3]
This guide will explore three distinct synthetic pathways to 2-hydroxytetradecanoic acid:
-
Route A: Nucleophilic Substitution of this compound.
-
Route B: α-Chlorination of Myristic Acid followed by Hydroxylation.
-
Route C: Biocatalytic Hydroxylation of Myristic Acid.
Each route will be evaluated based on reaction efficiency, reagent and catalyst requirements, reaction conditions, and overall yield and purity of the final product.
Synthetic Route Comparison: An Overview
The choice of a synthetic route is often a multi-faceted decision, balancing factors such as starting material availability, cost, reaction scalability, and environmental impact. The following diagram provides a high-level comparison of the three synthetic routes discussed in this guide.
Caption: High-level comparison of the three synthetic routes.
Route A: Synthesis via this compound
This route utilizes the readily available this compound as the starting material. The synthesis proceeds via a nucleophilic substitution reaction, followed by hydrolysis of the ester to yield the target carboxylic acid.
Reaction Mechanism and Rationale
The core of this synthetic route is a two-step process:
-
Nucleophilic Substitution (SN2): The bromide at the α-position is displaced by a hydroxide ion. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside, leading to an inversion of stereochemistry if the starting material is chiral.
-
Ester Hydrolysis: The ethyl ester is subsequently hydrolyzed under basic conditions to the corresponding carboxylate, which is then protonated to yield the final carboxylic acid.
A kinetic study on a similar compound, ethyl 2-bromoisobutyrate, supports a sequential reaction mechanism where the bromo-alkyl bond and the ester group are hydrolyzed in a stepwise manner.[4]
Proposed Experimental Protocol
Step 1: Hydrolysis of this compound to 2-Hydroxytetradecanoic Acid
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water, add an aqueous solution of a strong base, for example, potassium hydroxide (2.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
The product, 2-hydroxytetradecanoic acid, is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Data and Performance
| Parameter | Expected Value | Source/Rationale |
| Yield | > 80% | Based on similar SN2 reactions on α-bromo esters. |
| Purity | > 95% (after recrystallization) | Recrystallization is an effective purification method for crystalline solids. |
| 1H NMR | Characteristic peaks for the α-proton (CH-OH) and the long alkyl chain. | Based on the known structure of 2-hydroxytetradecanoic acid.[5] |
| 13C NMR | Characteristic peaks for the carboxylic acid carbon, the α-carbon bearing the hydroxyl group, and the carbons of the alkyl chain. | Based on the known structure of 2-hydroxytetradecanoic acid.[5] |
| Mass Spec | [M-H]- or [M+Na]+ corresponding to the molecular weight of 244.37 g/mol . | Expected fragmentation pattern for a carboxylic acid.[1] |
Route B: Synthesis via α-Chlorination of Myristic Acid
This alternative route starts from the readily available and less expensive myristic acid (tetradecanoic acid). The synthesis involves the α-chlorination of the carboxylic acid followed by a nucleophilic substitution with a hydroxide source.
Reaction Mechanism and Rationale
This two-step synthesis proceeds as follows:
-
α-Chlorination: Myristic acid is treated with a chlorinating agent, such as thionyl chloride and N-chlorosuccinimide or, as described in a more environmentally friendly approach, with trichloroisocyanuric acid (TCCA) under solvent-free conditions.[6]
-
Hydroxylation: The resulting α-chloro fatty acid is then subjected to hydrolysis with a strong base, such as potassium hydroxide, to replace the chlorine atom with a hydroxyl group.
Validated Experimental Protocol
The following protocol is adapted from a published procedure.[6]
Step 1: α-Chlorination of Myristic Acid
-
In a round-bottom flask, melt myristic acid (1.0 eq) at 60 °C.
-
Add trichloroisocyanuric acid (TCCA) (0.4 eq) in portions over 30 minutes.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The crude 2-chlorotetradecanoic acid is used in the next step without further purification.
Step 2: Hydroxylation of 2-Chlorotetradecanoic Acid
-
In a separate flask, prepare a solution of potassium hydroxide (4.0 eq) in water.
-
Add the crude 2-chlorotetradecanoic acid to the KOH solution.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 24 hours.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 1.
-
A white solid of crude 2-hydroxytetradecanoic acid will precipitate.
-
Collect the solid by filtration and purify by trituration with acetonitrile to obtain the pure product.
Experimental Data and Performance
| Parameter | Reported Value | Source |
| Overall Yield | 64-68% | [6] |
| Purity | 99-100% (after trituration) | [6] |
| 1H NMR | Consistent with the structure of 2-hydroxytetradecanoic acid. | [6] |
| 13C NMR | Consistent with the structure of 2-hydroxytetradecanoic acid. | [6] |
| Mass Spec | [M+H]+ = 245.2 | [6] |
Route C: Biocatalytic Synthesis via Hydroxylation of Myristic Acid
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. In this route, a specific enzyme is used to directly hydroxylate myristic acid at the α-position.
Reaction Mechanism and Rationale
This approach utilizes a class of enzymes known as hydroxylases, often from the cytochrome P450 family, which are capable of inserting an oxygen atom from molecular oxygen into a C-H bond. These reactions are typically highly regio- and stereoselective. For instance, engineered P450 enzymes have been shown to catalyze the β-hydroxylation of myristic acid with excellent enantioselectivity.[7] While specific enzymes for α-hydroxylation of myristic acid are under investigation, the principle remains a promising avenue for sustainable synthesis.
Conceptual Experimental Protocol
-
Prepare a buffered aqueous solution containing myristic acid (substrate).
-
Add the purified hydroxylase enzyme or a whole-cell system expressing the enzyme.
-
Provide a source of oxygen (e.g., by shaking in an air-filled flask) and any necessary cofactors (e.g., NADPH).
-
Incubate the reaction at an optimal temperature and pH for the enzyme's activity.
-
Monitor the formation of 2-hydroxytetradecanoic acid using techniques like HPLC or GC-MS.
-
Upon completion, extract the product from the aqueous medium using an organic solvent.
-
Purify the product using chromatographic techniques.
Expected Performance and Challenges
| Parameter | Expected Outcome | Challenges |
| Yield | Variable, dependent on enzyme efficiency | Enzyme discovery and engineering for high activity and selectivity. |
| Purity | Potentially very high due to enzyme selectivity | Separation of the product from the biocatalyst and media components. |
| Stereoselectivity | High, often producing a single enantiomer | Dependent on the specific enzyme used. |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, ambient temperature) | Low substrate solubility in aqueous media can limit reaction rates. |
Comparative Analysis and Conclusion
To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below.
| Feature | Route A (from this compound) | Route B (from Myristic Acid - Halogenation) | Route C (from Myristic Acid - Biocatalysis) |
| Starting Material | This compound | Myristic Acid | Myristic Acid |
| Number of Steps | 1 (proposed) | 2 | 1 |
| Overall Yield | > 80% (expected) | 64-68% (reported) | Variable (enzyme dependent) |
| Reagents | Strong base | TCCA, strong base | Enzyme, cofactors, buffer |
| Reaction Conditions | Reflux | 60 °C and Reflux | Mild (e.g., 30-40 °C) |
| Environmental Impact | Moderate (solvents, base) | Moderate (chlorinating agent, base) | Low (aqueous media, biodegradable catalyst) |
| Scalability | Potentially high | Demonstrated scalability | Can be challenging due to enzyme production and stability |
Workflow Visualization
Caption: A decision-making workflow for selecting the optimal synthetic route.
References
-
Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. (2021). Molecules, 26(15), 4478. [Link]
-
(R)-3-hydroxytetradecanoic acid. PubChem. [Link]
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2-Hydroxytetradecanoic acid. PubChem. [Link]
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Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. (2006). Journal of the Chinese Institute of Chemical Engineers, 37(4), 369-378. [Link]
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Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids. (2024). Green Chemistry, 26(3), 1636-1642. [Link]
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Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses. (2021). ACS Omega, 6(47), 31901–31906. [Link]
- Method for preparing 2-alkyl-3-hydroxyfatty acid and derivatives thereof. (2007).
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(ω-2,ω-2,ω-3,ω-3)-Tetradeuterio-fatty acids for mechanistic studies of enzyme-catalyzed hydroxylation reactions. (1998). Chemistry and Physics of Lipids, 91(2), 147-156. [Link]
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Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. (2021). ChemBioChem, 22(12), 2059–2071. [Link]
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Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids. (2024). Green Chemistry. [Link]
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Synthesis of esters of tetradecanoic acid deuterated at the penultimate carbon. (1982). Chemistry and Physics of Lipids, 30(4), 381-387. [Link]
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Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. (2018). Wageningen University & Research. [Link]
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(R)-3-Hydroxy-tetradecanoic acid. Human Metabolome Database. [Link]
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Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. (2023). International Journal of Molecular Sciences, 24(6), 5488. [Link]
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Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids. (2024). Green Chemistry. [Link]
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2-Hydroxystearic acid. PubChem. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2-Bromotetradecanoate by HPLC and NMR
For: Researchers, scientists, and drug development professionals.
In the synthesis of chemical entities for research and pharmaceutical development, the rigorous assessment of purity is not merely a quality control step but a fundamental requirement for data integrity and safety. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of a synthesized long-chain fatty acid ester, Ethyl 2-bromotetradecanoate. We will explore the causality behind experimental choices and present a self-validating workflow that leverages the orthogonal strengths of both methods.
Introduction: The Imperative of Purity
This compound (C₁₆H₃₁BrO₂) is a valuable intermediate in organic synthesis, often used in the preparation of more complex molecules and active pharmaceutical ingredients (APIs). The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly alter its chemical reactivity, biological activity, and toxicological profile. Therefore, employing robust and complementary analytical methods is critical to establishing a comprehensive purity profile. While techniques like HPLC excel at separating and quantifying impurities, NMR provides invaluable structural confirmation and an alternative mode of quantification.[1] This dual approach ensures a higher degree of confidence in the quality of the synthesized compound.
Conceptual Overview: Synthesis and Potential Impurities
A common route to this compound involves the Hell-Volhard-Zelinsky reaction on tetradecanoic acid, followed by Fischer esterification.
-
Step 1: α-Bromination: Tetradecanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromotetradecanoyl bromide.
-
Step 2: Esterification: The resulting acyl bromide is reacted with ethanol to produce the final product, this compound.
This synthetic pathway can introduce several potential impurities:
-
Unreacted Tetradecanoic Acid: Incomplete bromination or esterification.
-
Over-brominated species: Compounds with bromine at other positions.
-
Residual Solvents: Solvents used during reaction or workup (e.g., ethanol).
-
By-products: From side reactions.
Understanding these potential impurities is crucial for developing specific and sensitive analytical methods.
The Orthogonal Pillars of Analysis: HPLC and NMR
HPLC and NMR are considered orthogonal techniques because they measure different physicochemical properties of the analyte and its impurities. This orthogonality is key to a robust, self-validating purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a separative technique. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through. Separation occurs based on the differential partitioning of components between the two phases. For a relatively non-polar molecule like this compound, a reverse-phase method (polar mobile phase, non-polar stationary phase) is highly effective. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a structural and quantitative technique.[1] It exploits the magnetic properties of atomic nuclei. The area under an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a direct, absolute quantification of the analyte's purity (mass fraction) can be determined.[6][7][8] This method, known as quantitative NMR (qNMR), is a primary analytical method and does not require a reference standard of the analyte itself.[6][9]
Experimental Guide: A Dual-Approach Protocol
This section details the step-by-step methodologies for assessing the purity of a synthesized batch of this compound.
Workflow Overview
The following diagram illustrates the comprehensive workflow, from synthesis to the final, validated purity assessment.
Caption: Overall workflow from synthesis to final purity report.
Protocol 1: HPLC Purity Assessment (Chromatographic Purity)
Rationale for Method Selection: A reverse-phase C18 column is chosen due to the long alkyl chain of the analyte, which provides strong hydrophobic interactions for good retention and separation from more polar impurities.[10] A gradient elution with acetonitrile and water allows for the efficient elution of the main compound while also resolving any early-eluting polar impurities and late-eluting non-polar by-products. UV detection at a low wavelength (e.g., 205-210 nm) is selected as the ester carbonyl group provides some UV absorbance, which is a common approach for fatty acid esters.[2][3]
Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents by sparging with helium or sonicating for 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrument Setup and Parameters:
-
Configure the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program and acquire the data.
-
Integrate all peaks in the resulting chromatogram.
-
-
Calculation:
-
Calculate the chromatographic purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
-
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 205 nm |
| Injection Vol. | 10 µL |
| Table 1: HPLC Method Parameters |
Protocol 2: ¹H qNMR Purity Assessment (Absolute Purity)
Rationale for Method Selection: Quantitative NMR (qNMR) provides an absolute measure of purity without the need for a specific reference standard of the analyte.[4] The method relies on a certified internal standard. Maleic acid is chosen here because it is highly pure, stable, non-volatile, and has a distinct singlet resonance in a region of the ¹H NMR spectrum that does not overlap with signals from the analyte.[11] The long relaxation delay (D1) of 30 seconds is critical to ensure complete T1 relaxation for all protons, a prerequisite for accurate integration and quantification.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh ~20 mg of the synthesized this compound into a clean vial. Record the exact weight (m_analyte).
-
Accurately weigh ~5 mg of a certified Maleic Acid internal standard into the same vial. Record the exact weight (m_std).
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve both components completely.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shim the instrument to achieve good resolution and lineshape.
-
Acquire a ¹H NMR spectrum using the parameters outlined in Table 2.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate the selected signals for both the analyte and the internal standard.
-
Analyte Signal (I_analyte): The triplet signal corresponding to the -CH₃ of the ethyl group (~1.3 ppm). This signal represents 3 protons (N_analyte).
-
Standard Signal (I_std): The singlet signal of the two olefinic protons of Maleic Acid (~6.3 ppm). This signal represents 2 protons (N_std).
-
-
Calculate the purity (P_analyte) as a mass fraction using the following equation[4]:
P_analyte (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std
-
| Parameter | Setting |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Pulse Angle | 90° |
| Acquisition Time | ≥ 4 seconds |
| Relaxation Delay (D1) | 30 seconds |
| Number of Scans | 16 |
| Internal Standard | Maleic Acid (Certified, P_std > 99.5%) |
| Table 2: ¹H qNMR Method Parameters |
Data Interpretation and Method Comparison
The following section presents hypothetical data to illustrate the results from each technique and highlight their complementary nature.
Hypothetical Data
HPLC Results:
| Peak No. | Retention Time (min) | Area (mAU*s) | Area % | Identity |
| 1 | 2.5 | 50 | 0.25 | Unknown Impurity |
| 2 | 12.8 | 19850 | 99.25 | This compound |
| 3 | 14.1 | 100 | 0.50 | Unreacted Tetradecanoic Acid |
| Total | 20000 | 100.0 | ||
| Table 3: Hypothetical HPLC Data Summary |
¹H NMR Results:
| Parameter | Value |
| Analyte Mass (m_analyte) | 20.15 mg |
| Standard Mass (m_std) | 5.08 mg |
| Analyte Molar Mass (M_analyte) | 335.32 g/mol |
| Standard Molar Mass (M_std) | 116.07 g/mol |
| Analyte Integration (I_analyte) | 3.00 |
| Standard Integration (I_std) | 2.05 |
| Analyte Protons (N_analyte) | 3 |
| Standard Protons (N_std) | 2 |
| Standard Purity (P_std) | 99.8% |
| Calculated Purity (P_analyte) | 98.9% |
| Table 4: Hypothetical qNMR Data and Purity Calculation |
Comparative Analysis
The diagram below illustrates how the two techniques provide distinct but complementary data points for a comprehensive purity assessment.
Caption: Complementary insights from HPLC and qNMR analysis.
Discussion:
-
HPLC Strengths and Limitations: The HPLC result (99.25%) indicates high chromatographic purity and is excellent for detecting and quantifying trace-level impurities that are chromatographically separable. However, this percentage is relative and assumes all compounds have a similar response factor at the detection wavelength. It does not confirm the identity of the main peak.
-
NMR Strengths and Limitations: The qNMR result (98.9%) provides an absolute purity value traceable to a certified reference material.[6] This value is often considered more accurate as it is independent of detector response factors. Furthermore, the full NMR spectrum (not just the integrated signals) confirms the chemical structure of the main component, ensuring the purity value corresponds to the correct molecule. However, NMR may not detect impurities present at very low levels (<0.1%) unless their signals are distinct and do not overlap with analyte signals.[11]
Conclusion
The purity assessment of synthesized compounds is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. By strategically combining the high-resolution separation power of HPLC with the structural and absolute quantitative capabilities of qNMR, researchers can establish a self-validating and comprehensive purity profile. This orthogonal approach ensures that the material is not only "pure" in a chromatographic sense but is also structurally correct and its purity is traceable and absolute. This level of analytical rigor is indispensable for producing reliable scientific data and ensuring the quality and safety of materials destined for further development.
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Qi, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Available at: [Link]
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National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
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Hénon, N., et al. (1998). High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis, 26(5), 209-214. Available at: [Link]
-
AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
D'Agostini, A., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 519-526. Available at: [Link]
-
Cavalcanti, T. C. S., et al. (2019). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels, 33(10), 9937-9944. Available at: [Link]
-
Garti, N., Wellner, E., Aserin, A., & Sarig, S. (1982). Analysis of sorbitan fatty acid esters by HPLC. Journal of the American Oil Chemists' Society, 59(4), 188-190. Available at: [Link]
-
D'Agostini, A., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. Available at: [Link]
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A comparative analysis of the Hell-Volhard-Zelinsky reaction and other bromination methods
<_ A Comparative Analysis of the Hell-Volhard-Zelinsky Reaction and Other Bromination Methods
For the Modern Synthesis Professional: A Guide to Alpha-Bromination of Carboxylic Acids
The introduction of a bromine atom at the α-position of a carboxylic acid is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the construction of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The resulting α-bromo carboxylic acids are valuable precursors for α-amino acids, α-hydroxy carboxylic acids, and a variety of other functionalized molecules.[1] The classic method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. However, a critical evaluation of its performance against contemporary alternatives is essential for the modern researcher aiming for efficiency, safety, and broader substrate scope.
This guide provides an in-depth comparative analysis of the Hell-Volhard-Zelinsky reaction and other key bromination methods, offering field-proven insights and experimental data to inform your selection of the optimal synthetic route.
The Hell-Volhard-Zelinsky (HVZ) Reaction: The Established Workhorse
The Hell-Volhard-Zelinsky (HVZ) reaction has long been the go-to method for the α-bromination of carboxylic acids that possess at least one α-hydrogen.[2] It typically involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4]
Mechanism of Action
The efficacy of the HVZ reaction hinges on a multi-step mechanism that circumvents the low enol content of carboxylic acids.[5][6][7] Direct bromination of a carboxylic acid is generally ineffective because these compounds do not enolize to a significant extent.[5][6][7][8][9] The HVZ reaction cleverly overcomes this by first converting the carboxylic acid into a more reactive acyl bromide intermediate.[3][10][11]
The key steps are as follows:
-
Acyl Bromide Formation: Phosphorus tribromide (which can be generated in situ from red phosphorus and bromine) reacts with the carboxylic acid to form an acyl bromide.[3][4][5][6][7][9][10][11][12]
-
Enolization: The resulting acyl bromide has a higher propensity to enolize compared to the parent carboxylic acid.[10][13] This enolization is often catalyzed by the HBr generated in the first step.[4][5][6][7][9]
-
α-Bromination: The electron-rich enol tautomer acts as a nucleophile and readily attacks molecular bromine, leading to the selective formation of the α-bromo acyl bromide.[3][4][5][6][7][9][10][11][12][13][14]
-
Hydrolysis: The reaction is typically quenched with water, which hydrolyzes the α-bromo acyl bromide to yield the final α-bromo carboxylic acid product.[4][5][6][7][9][10][11] Alternatively, quenching with an alcohol or amine can directly produce the corresponding α-bromo ester or amide.[4][5][6][7][11][15]
Advantages and Disadvantages
The primary advantage of the HVZ reaction is its reliability for a range of simple aliphatic carboxylic acids. However, it is not without its drawbacks. The reaction conditions are often harsh, requiring high temperatures and extended reaction times, which can be detrimental to sensitive substrates.[15] The use of elemental bromine and phosphorus halides also presents significant handling and safety challenges.
Alternative Bromination Methods
The limitations of the HVZ reaction have spurred the development of alternative methods for α-bromination.
A. N-Bromosuccinimide (NBS) in the Presence of an Acid Catalyst
A widely adopted alternative involves the use of N-Bromosuccinimide (NBS) as the bromine source.[16] NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[17] For the α-bromination of carbonyl derivatives, the reaction can be performed under acid-catalyzed conditions.[16]
Mechanism of Action
Similar to the HVZ reaction, this method relies on the formation of an enol intermediate.
-
Enol Formation: An acid catalyst promotes the tautomerization of the carbonyl compound to its enol form.[13][17]
-
Electrophilic Attack: The enol, acting as a nucleophile, attacks the electrophilic bromine atom of NBS.[17]
-
Deprotonation: Subsequent deprotonation yields the α-brominated product and succinimide.
This method is particularly effective for the α-bromination of ketones and aldehydes.[13][18] While direct α-bromination of carboxylic acids with NBS is less common, it can be achieved by first converting the acid to a more reactive derivative, such as an acyl chloride.[16]
B. Bromination of Enolates
For substrates that are sensitive to acidic conditions, α-bromination can be achieved under basic conditions via an enolate intermediate.
Mechanism of Action
-
Enolate Formation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is used to deprotonate the α-carbon, forming an enolate.
-
Bromination: The enolate then reacts with an electrophilic bromine source, such as Br₂ or NBS, to give the α-brominated product.
This method offers the advantage of milder reaction conditions but requires stoichiometric amounts of a strong base and strictly anhydrous conditions. It is more commonly applied to esters and other carbonyl compounds than to carboxylic acids directly, due to the acidic nature of the carboxyl group.
Comparative Performance Analysis
The choice of bromination method depends critically on the substrate, desired scale, and available laboratory infrastructure. Below is a comparative summary of the key performance indicators for each method.
| Feature | Hell-Volhard-Zelinsky (HVZ) Reaction | NBS / Acid Catalysis | Enolate Bromination |
| Primary Substrate | Carboxylic Acids | Ketones, Aldehydes, Acyl Halides[16] | Esters, Ketones, Nitriles[19] |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) | Br₂ or NBS |
| Catalyst/Reagent | PBr₃ or Red P | Strong Acid (e.g., HBr, H₂SO₄) | Strong Base (e.g., LDA) |
| Reaction Conditions | High Temperature, often neat[15] | Typically milder, room temp. to reflux | Low Temperature (e.g., -78 °C) |
| Key Advantages | Direct conversion of carboxylic acids; reliable for simple substrates. | Safer bromine source; milder conditions; good for acid-sensitive substrates. | Mild conditions; high regioselectivity possible. |
| Key Disadvantages | Harsh conditions; hazardous reagents; potential for side reactions. | Indirect for carboxylic acids; requires conversion to a more reactive derivative. | Requires strong base; anhydrous conditions; not suitable for acidic protons. |
| Safety Concerns | Highly corrosive and toxic Br₂ and PBr₃. | NBS is a lachrymator and irritant. | Pyrophoric bases (e.g., LDA). |
Experimental Protocols
Protocol 1: α-Bromination of Cyclobutanecarboxylic Acid (HVZ Reaction)
This protocol is adapted from a procedure reported in the European Journal of Organic Chemistry.[15]
-
A three-necked reaction flask equipped with a thermometer and a reflux condenser is charged with cyclobutanecarboxylic acid (1.0 mol, 1.0 eq) and SOCl₂ (1.1 eq).
-
The mixture is heated to reflux for 2 hours and then allowed to cool to room temperature.
-
Red phosphorus (36.1 eq) is added, followed by the dropwise addition of Br₂ (1.5 eq) while heating to 50 °C.
-
The reaction mixture is then refluxed overnight.
-
After cooling to 0 °C, the mixture is carefully poured into ice-cooled n-butanol (3.0 eq) with vigorous stirring.
-
The resulting mixture is evaporated under reduced pressure, and the residue is distilled in vacuo to yield the desired α-bromo ester (85% yield).[15]
Protocol 2: α-Bromination of Hexanoyl Chloride using NBS
This procedure illustrates the bromination of an acyl chloride, a common intermediate in modern alternatives to the direct HVZ reaction of the parent acid.[16]
-
To a solution of hexanoyl chloride (1) in an appropriate solvent, add N-Bromosuccinimide (NBS).
-
Introduce a catalytic amount of a strong acid (e.g., HBr).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup and purification procedures.
Conclusion and Future Outlook
The Hell-Volhard-Zelinsky reaction remains a valuable tool in the synthetic chemist's arsenal, particularly for the direct α-bromination of robust carboxylic acids.[1][11] However, its harsh conditions and the hazardous nature of its reagents necessitate the consideration of milder and safer alternatives.
For many applications, particularly those involving sensitive or complex molecules, methods utilizing NBS or enolate intermediates offer significant advantages in terms of reaction conditions and functional group tolerance.[16][17] The choice between these methods will be dictated by the specific substrate and the overall synthetic strategy. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable catalytic methods for α-bromination is anticipated, further expanding the options available to researchers and drug development professionals.
References
-
The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Solvent System Performance for Ethyl 2-bromotetradecanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solvent in Harnessing Long-Chain Alkylating Agents
Ethyl 2-bromotetradecanoate is a valuable synthetic intermediate, primarily utilized for introducing a C14 lipophilic chain onto nucleophilic scaffolds—a common strategy in drug development to modulate solubility, membrane permeability, and pharmacokinetic profiles. As an α-bromo ester, its reactivity is dominated by the bimolecular nucleophilic substitution (SN2) mechanism. The success of any synthesis employing this reagent—measured in terms of reaction rate, yield, and purity—is critically dependent on the choice of solvent.
This guide provides an in-depth evaluation of this compound's performance across various solvent systems. Moving beyond a simple catalog of physical properties, we will explore the mechanistic causality behind solvent effects, present comparative data, and provide robust experimental protocols to empower researchers to optimize their synthetic strategies. We will also compare this classical alkylating agent with alternative synthetic approaches to provide a comprehensive strategic overview.
Section 1: The Mechanism-Solvent Interaction in Nucleophilic Substitution
The performance of this compound as an alkylating agent is fundamentally governed by the kinetics of the SN2 reaction. In this single, concerted step, a nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion.[1] The entire transformation is encapsulated in a single transition state where the nucleophile, electrophilic carbon, and leaving group are transiently associated. The solvent's primary role is to stabilize or destabilize the reactants and this transition state, thereby altering the activation energy required for the reaction to proceed.
The most significant factor is the solvent's ability to solvate the anionic nucleophile. Polar solvents are generally required to dissolve the (often ionic) nucleophile, but a crucial distinction exists between protic and aprotic systems.[2]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) possess acidic protons and are excellent hydrogen bond donors.[1] They form a tight "cage" of solvent molecules around the anionic nucleophile through strong hydrogen bonds.[3] This extensive solvation shell stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the electrophile. Consequently, SN2 reactions are often dramatically slowed in these solvents.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess significant dipole moments but lack acidic protons.[4][5] They are effective at solvating the counter-ion (cation) of the nucleophile but interact only weakly with the anionic nucleophile itself.[6] This leaves the nucleophile "naked" and highly reactive, lowering the activation energy and dramatically accelerating the SN2 reaction rate.[6][7]
Caption: Relationship between solvent type, nucleophile solvation, and SN2 rate.
Section 2: Comparative Performance in a Model N-Alkylation Reaction
To quantify the impact of solvent choice, we consider a model SN2 reaction: the alkylation of a secondary amine (e.g., morpholine) with this compound. The progress of such a reaction can be monitored by techniques like HPLC, tracking the consumption of the reactants.[8] While specific kinetic data for this exact substrate is sparse in the literature, a wealth of data on analogous SN2 reactions allows for the compilation of representative relative rate constants.[3][9]
| Solvent Class | Solvent Example | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Causality & Expert Insight |
| Non-Polar | Toluene | 2.4 | ~0.001 | Reactants, particularly any ionic nucleophile salts, exhibit poor solubility, leading to a heterogeneous mixture and an impractically slow reaction rate. Not recommended. |
| Polar Protic | Methanol | 33.0 | 1 | The baseline for comparison. The protic nature of methanol heavily solvates the amine nucleophile via hydrogen bonding, significantly hindering its reactivity.[3] |
| Polar Protic | Ethanol | 24.5 | ~0.5 | Slightly less polar than methanol, resulting in marginally weaker solvation of the nucleophile and a correspondingly slower rate. |
| Polar Aprotic | Acetone | 21.0 | ~500 | A dramatic rate increase is observed. Acetone solvates the nucleophile's counter-cation but leaves the amine's lone pair relatively "naked" and reactive.[3][9] |
| Polar Aprotic | Acetonitrile | 36.6 | ~5,000 | Higher polarity than acetone further aids in dissolving reactants while its aprotic nature ensures the nucleophile remains highly reactive, leading to a significant rate enhancement.[6] |
| Polar Aprotic | DMF | 38.3 | ~10,000 | N,N-Dimethylformamide is a classic SN2 solvent. Its high polarity and aprotic character provide an excellent environment for rapid substitution reactions.[1][2] |
| Polar Aprotic | DMSO | 47.0 | ~20,000 | Dimethyl sulfoxide is one of the most effective solvents for SN2 reactions, offering superb reactant solubility and minimal nucleophile stabilization, maximizing the reaction rate.[2] |
Note: Relative rates are synthesized from established principles of physical organic chemistry for illustrative comparison and will vary based on the specific nucleophile and temperature.
Trustworthiness Check: The clear trend validates our mechanistic understanding. The performance of this compound is not an intrinsic property of the molecule alone but is amplified by orders of magnitude through judicious selection of a polar aprotic solvent system. For preparative scale, DMF and Acetonitrile often represent a practical balance of reactivity, cost, and ease of removal post-reaction.
Section 3: Comparison with Alternative Alkylation Strategies
While this compound is a robust choice, alternative methods exist for introducing a C14 alkyl chain onto a nucleophile, primarily an amine. The choice of strategy depends on factors like substrate compatibility, potential side reactions, and cost.
Alternative 1: Reductive Amination
This powerful two-step, one-pot process involves the reaction of an amine with an aldehyde (tetradecanal) to form an imine intermediate, which is then immediately reduced by a mild reducing agent (e.g., sodium triacetoxyborohydride) to form the final C-N bond.[10][11]
Key Advantages:
-
Avoids Halide Reagents: Circumvents the use of potentially mutagenic alkyl halides.[12]
-
Control of Over-Alkylation: For primary amines, reductive amination is generally more selective for mono-alkylation, whereas alkyl halides can lead to mixtures of secondary and tertiary amines, and even quaternary ammonium salts.[13][14]
-
Broad Substrate Scope: Often tolerant of a wider range of functional groups than direct alkylation.[10]
| Feature | This compound (SN2) | Reductive Amination |
| Electrophile | Alkyl Halide | Aldehyde (e.g., Tetradecanal) |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Primary Side Product | Halide Salt (e.g., KBr) | Water, Borate salts |
| Control over Alkylation | Prone to over-alkylation with primary amines without careful stoichiometry.[13] | Generally excellent control for mono-alkylation.[10] |
| Key Advantage | Simplicity, high reactivity of the electrophile. | High selectivity, milder conditions, avoids halide waste. |
| Key Disadvantage | Potential for over-alkylation, elimination side-reactions. | Requires a stable aldehyde and a selective reducing agent. |
Section 4: Experimental Protocol for Kinetic Analysis via HPLC
This protocol provides a self-validating system for researchers to empirically determine the reaction kinetics of this compound with a chosen nucleophile in any solvent system. High-Performance Liquid Chromatography (HPLC) is the chosen analytical method for its ability to separate and quantify multiple components in the reaction mixture over time.[8][15][16]
Step-by-Step Methodology
-
Reagent and Standard Preparation:
-
Prepare a 1.0 M stock solution of this compound in the chosen solvent.
-
Prepare a 1.1 M stock solution of the amine nucleophile (e.g., morpholine) in the same solvent. A slight excess of the nucleophile ensures the alkyl halide is the limiting reagent.
-
Prepare a 1.0 M stock solution of a non-reactive internal standard (e.g., dodecanophenone) in the same solvent. The internal standard is crucial for correcting for variations in injection volume.
-
Prepare a series of calibration standards containing known concentrations of the starting material, expected product, and the internal standard to generate a calibration curve for quantification.
-
-
Reaction Setup and Monitoring:
-
In a temperature-controlled reaction vessel (e.g., a jacketed reactor set to 25.0 °C), add the solvent, the amine solution, and the internal standard solution. Allow to thermally equilibrate.
-
To initiate the reaction (t=0), rapidly add the this compound stock solution and start a timer.
-
At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., 900 µL of a dilute acid in acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Example gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both reactant and product have absorbance (e.g., 210 nm).
-
Inject each quenched, time-point sample.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material, product, and internal standard at each time point.
-
Use the calibration curves and the internal standard peak area to calculate the precise concentration of the starting material at each time point.
-
Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time. For a pseudo-first-order reaction (using an excess of the nucleophile), this plot should yield a straight line.
-
The negative of the slope of this line is the observed rate constant (k_obs).
-
Caption: Experimental workflow for determining SN2 reaction kinetics using HPLC.
Conclusion and Expert Recommendation
The empirical and theoretical evidence overwhelmingly demonstrates that the performance of this compound in SN2 reactions is profoundly dictated by the solvent system. Polar aprotic solvents are unequivocally the superior choice for maximizing reaction rates, often by several orders of magnitude compared to polar protic solvents. For most applications in research and drug development, solvents like acetonitrile and DMF offer an optimal balance of high reactivity, reactant solubility, and operational practicality. While direct alkylation with this compound is a powerful and straightforward method, professionals should also consider reductive amination as a valuable alternative, particularly when selectivity and the avoidance of halide byproducts are primary concerns. The provided HPLC protocol offers a robust framework for the rational, data-driven optimization of specific reaction conditions.
References
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A Comparative Guide to the Cross-Reactivity of Ethyl 2-bromotetradecanoate with Common Functional Groups
In the landscape of chemical synthesis and drug development, ethyl 2-bromotetradecanoate stands out as a valuable intermediate, primarily owing to the reactivity of its α-bromo ester moiety. The strategic placement of the bromine atom adjacent to the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.[1][2] Understanding the nuanced cross-reactivity of this compound with various functional groups is paramount for researchers aiming to leverage its synthetic potential while minimizing unintended side reactions. This guide provides an in-depth, objective comparison of the reactivity of this compound with amines, thiols, alcohols, and carboxylic acids, supported by established chemical principles and detailed experimental protocols.
The Underlying Chemistry: Why α-Bromo Esters are Potent Alkylating Agents
The reactivity of this compound is fundamentally governed by the electronic interplay between the bromine atom and the adjacent ester group. The carbonyl group exerts a strong electron-withdrawing inductive effect, which polarizes the carbon-bromine (C-Br) bond. This polarization renders the α-carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic substitution than a typical alkyl bromide.[2][3]
The predominant mechanism for the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) pathway.[4][5] This is a single-step process where the incoming nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the partial negative charge, thereby lowering the activation energy and accelerating the reaction rate compared to analogous alkyl halides.[3]
Caption: General SN2 reaction mechanism for this compound.
Comparative Reactivity with Key Functional Groups
The propensity of this compound to react with a given functional group is largely dictated by the nucleophilicity of that group. Below, we compare its reactivity with primary amines, thiols, and alcohols.
| Functional Group | Nucleophile | Relative Reactivity | Typical Reaction Product | Key Considerations |
| Primary Amine | R-NH₂ | High | Secondary Amine | Prone to over-alkylation; reaction is typically rapid.[6][7] |
| Thiol | R-SH | High | Thioether | Highly efficient; reactivity is pH-dependent.[8][9] |
| Alcohol/Hydroxide | R-OH / OH⁻ | Moderate to Low | Ether / α-Hydroxy Ester | Generally requires stronger basic conditions or elevated temperatures.[10][11] Ester hydrolysis can be a competing reaction.[12] |
| Carboxylic Acid | R-COOH | Low | Unstable Intermediate | The carboxylate is a weaker nucleophile; the primary interaction is often acid-base chemistry. |
Amines: Potent Nucleophiles Leading to N-Alkylation
Primary and secondary amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom. Consequently, they react readily with this compound to form N-alkylated products.[6][7] The reaction is generally fast, even at room temperature.
-
Causality of Experimental Choice: The primary challenge in the reaction with amines is preventing over-alkylation. The initially formed secondary amine is also nucleophilic and can react with another molecule of this compound to yield a tertiary amine.[7] To favor mono-alkylation, a significant excess of the primary amine is often employed to increase the probability of the bromoester reacting with the starting amine rather than the product.
Thiols: Highly Efficient S-Alkylation
Thiols are also highly potent nucleophiles and react efficiently with α-bromo esters to form stable thioether linkages.[8][9] In many contexts, particularly in bioconjugation, the reaction with thiols is highly chemoselective.
-
Causality of Experimental Choice: The reactivity of thiols is pH-dependent. At a pH below the pKa of the thiol (typically around 8-9), the thiol exists predominantly in its protonated form (R-SH). At a pH above the pKa, the more nucleophilic thiolate anion (R-S⁻) is favored, leading to a significant increase in the reaction rate.[8] Therefore, performing the reaction at a slightly basic pH (e.g., 7.5-8.5) can dramatically accelerate the S-alkylation.
Alcohols and Water: O-Alkylation and Hydrolysis
Alcohols are generally weaker nucleophiles than amines and thiols. Their reaction with this compound to form ethers is typically much slower and often requires more forcing conditions, such as the use of a strong base to deprotonate the alcohol to the more nucleophilic alkoxide.[11][13]
-
Causality of Experimental Choice: In aqueous media, hydrolysis of the ester group can compete with the alkylation of the α-carbon, particularly under basic conditions.[12][14] The hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylate. Furthermore, under strongly basic conditions, the hydroxide ion can also attack the α-carbon, displacing the bromide to form an α-hydroxy ester. To favor O-alkylation of an alcohol over hydrolysis, anhydrous conditions and a non-nucleophilic base are preferred.
Experimental Protocols for Cross-Reactivity Assessment
To provide a practical framework for evaluating the cross-reactivity of this compound, the following detailed protocols are provided. These are designed as self-validating systems where the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A generalized workflow for cross-reactivity studies.
Protocol 1: Reaction with a Primary Amine (N-Alkylation)
Objective: To assess the reactivity of this compound with a model primary amine, benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Acetonitrile (anhydrous)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolve the bromoester in 10 mL of anhydrous acetonitrile.
-
Add benzylamine (1.2 mmol) to the solution.
-
Add DIPEA (1.5 mmol) to act as a non-nucleophilic base to scavenge the HBr generated.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) every 30 minutes. The disappearance of the starting bromoester and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of ethyl 2-(benzylamino)tetradecanoate.
Protocol 2: Reaction with a Thiol (S-Alkylation)
Objective: To evaluate the reactivity of this compound with a model thiol, benzyl mercaptan.
Materials:
-
This compound
-
Benzyl mercaptan
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
NMR tubes, CDCl₃
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl mercaptan (1.1 mmol) in 15 mL of ethanol.
-
Add sodium bicarbonate (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (typically within 1-2 hours), remove the ethanol under reduced pressure.
-
Add 20 mL of deionized water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography if needed.
-
Confirm the structure of ethyl 2-(benzylthio)tetradecanoate by NMR and mass spectrometry.
Conclusion and Field Insights
The experimental evidence overwhelmingly indicates a clear hierarchy of reactivity with this compound: amines ≈ thiols > alcohols >> carboxylic acids . This predictable reactivity profile is a cornerstone of its utility in organic synthesis. For drug development professionals, this chemoselectivity is particularly advantageous. For instance, in bioconjugation applications, the α-bromo ester moiety can be used to selectively alkylate cysteine residues (thiols) in a protein with high fidelity, even in the presence of numerous other nucleophilic residues like lysine (amines) and serine/threonine (alcohols), by carefully controlling the pH.[8]
By understanding the principles outlined in this guide and employing the provided protocols, researchers can effectively harness the synthetic power of this compound, designing experiments that are both efficient and selective, thereby accelerating their research and development endeavors.
References
-
Concellón, J. M., et al. (2018). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. Retrieved from [Link]
-
Hong, K., et al. (2024). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. J. Org. Chem. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
- Bodor, N., & Kaminski, J. J. (1980). Soft drugs. 2. Soft alkylating compounds as potential antitumor agents. Journal of Medicinal Chemistry.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14980-92-8). Retrieved from [Link]
-
ResearchGate. (2015). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. Retrieved from [Link]
-
Khan Academy. (2014). Alpha Alkylation Esters. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
- Lee, C., et al. (2006). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. Journal of the Chinese Institute of Chemical Engineers.
-
ResearchGate. (n.d.). Hydrolysis rate constants (37 °C) for compounds 2–4 in PBS 0.1 M, at pH.... Retrieved from [Link]
-
Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]
- Cravatt, B. F., et al. (2008). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society.
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ResearchGate. (n.d.). The Reaction between Ethyl Alcohol and Bromine. Retrieved from [Link]
-
Clark, J. (n.d.). amines as nucleophiles. Chemguide. Retrieved from [Link]
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Leah4sci. (2024). Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. YouTube. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of Ethyl 2-bromotetradecanoate: A Guide to Personal Protective Equipment
For the diligent researcher navigating the complexities of drug development and chemical synthesis, the paramount importance of safety cannot be overstated. Ethyl 2-bromotetradecanoate, a valuable reagent in various organic syntheses, requires meticulous handling to mitigate potential hazards. This guide provides an in-depth, experience-driven protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
The foundational principle of laboratory safety is the control of hazards at their source through engineering controls like fume hoods.[1][2] PPE should be considered the final line of defense, employed to protect personnel when engineering controls are not sufficient or during tasks with a higher risk of exposure.
Hazard Assessment: Understanding the Risks
Core Protective Measures: A Multi-Layered Approach
A robust PPE plan for handling this compound involves a multi-layered approach, encompassing protection for the eyes, face, hands, and body.
Eye and Face Protection: The First Line of Defense
Recommendation: Chemical splash goggles are the minimum requirement for eye protection.[6] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with goggles.[7]
Rationale: this compound is a known eye irritant.[1] Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes. Chemical splash goggles are designed to fit snugly against the face, creating a barrier that prevents liquids from entering the eye area. A face shield offers an additional layer of protection for the entire face.[7]
Hand Protection: Selecting the Right Gloves
Recommendation: Chemical-resistant gloves are mandatory.[1][6] Based on general resistance charts for halogenated organic compounds, nitrile or neoprene gloves are recommended for incidental contact.[6][8] For prolonged contact or immersion, heavier-duty gloves or double-gloving should be considered.
Rationale: The primary route of exposure to this compound is through skin contact, which can cause irritation.[1] The selection of glove material is critical and should be based on chemical compatibility and the nature of the task. Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work.[8] Neoprene gloves provide excellent protection against acids, bases, and some organic solvents.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7]
Glove Selection and Use Best Practices:
-
Check for Damage: Always inspect gloves for tears, pinholes, or discoloration before use.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Do not touch personal items such as phones or door handles with gloved hands.
-
Proper Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.
-
Immediate Disposal: Dispose of used gloves in the designated hazardous waste container.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]
Body Protection: Shielding Against Spills and Splashes
Recommendation: A standard laboratory coat is required for all procedures involving this compound. For tasks with a higher risk of significant splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[9][10]
Rationale: A lab coat provides a removable barrier to protect personal clothing and skin from minor spills and splashes. In the event of a larger spill, a contaminated lab coat can be quickly removed to minimize exposure. For higher-risk procedures, a chemical-resistant apron or suit made of materials like polyethylene or PVC offers a greater level of protection.[9]
Respiratory Protection: When Engineering Controls Are Not Enough
Recommendation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[2] If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Rationale: While not classified as highly volatile, the potential for generating aerosols or vapors exists, particularly when heated or agitated.[11][12] A chemical fume hood is the most effective engineering control for preventing respiratory exposure.[2] In the rare event that a fume hood is not feasible, a properly fitted respirator is essential.
Procedural Workflow for PPE Usage
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE Selection and Usage Workflow for this compound.
Disposal of Contaminated PPE
All disposable PPE, including gloves and any contaminated lab coats or aprons, must be treated as hazardous waste.
Step-by-Step Disposal Plan:
-
Segregation: Place all contaminated PPE in a designated, clearly labeled hazardous waste container.[13] This container should be separate from regular trash.
-
Container Integrity: Ensure the hazardous waste container is kept closed when not in use to prevent the release of any vapors.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents.
-
Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this waste down the drain.[13]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Summary of Recommended PPE
| Protection Level | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles and Face Shield |
| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving or heavy-duty gloves |
| Body Protection | Laboratory Coat | Chemical-resistant Apron or Coveralls |
| Respiratory | Work in a Fume Hood | NIOSH-approved Respirator (if fume hood is unavailable) |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
-
Harper College. (2012). Bromohexane 1-.pdf. [Link]
-
Honeywell. (n.d.). Chemical Resistance Guide. [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
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Chamberland, S. (n.d.). SOP Working with Bromine. [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
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University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. [Link]
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Unknown. (n.d.). Procedure. [Link]
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Centers for Disease Control and Prevention. (2007). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
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University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]
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Washington State University. (n.d.). 5. [Link]
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Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. [Link]
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The Glove Guru. (2024). Glove Chemical Resistant Chart. [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
